2-(4-Fluorophenyl)-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAIRIBZLAABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603193 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93748-19-7 | |
| Record name | 2-(4-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Fluorophenyl)-2-methylpropanoic acid chemical properties
<-2-1_2-_2> ## An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Considerations
Executive Summary: this compound is a fluorinated carboxylic acid of significant interest to the chemical and pharmaceutical industries. Its unique structural features—a para-fluorophenyl group, a quaternary α-carbon, and a reactive carboxylic acid moiety—make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and critical safety information tailored for researchers and drug development professionals. The methodologies presented are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Identity and Core Properties
This compound is a white to off-white solid compound.[1] The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the electronic properties of the molecule, particularly the acidity of the carboxylic proton. The quaternary carbon at the α-position sterically hinders reactions at this center and prevents epimerization, a critical feature for developing stereochemically stable pharmaceutical agents.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 93748-19-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| InChI Key | IOSAIRIBZLAABD-UHFFFAOYSA-N | [2] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | White to off-white solid | [1] |
| Melting Point | Not explicitly available, solid at room temp. | |
| Boiling Point | 268.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.36 ± 0.10 (Predicted) | [1] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [1][2] |
Spectroscopic Profile: A Structural Verification Toolkit
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represent expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups (CH₃) at the C2 position are equivalent and should appear as a singlet integrating to 6 protons. The aromatic protons on the fluorophenyl ring will appear as a set of two multiplets (or a complex AA'BB' system) due to coupling with each other and with the fluorine atom, each integrating to 2 protons. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift (>10 ppm), the position of which is concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the quaternary α-carbon, the methyl carbons, the carboxylic carbon, and the distinct carbons of the fluorophenyl ring. The carbon atoms bonded to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the ortho- and meta-protons on the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong carbonyl (C=O) stretching peak should appear around 1700 cm⁻¹. Additionally, C-F stretching vibrations will be observed in the fingerprint region, typically between 1100-1300 cm⁻¹.
Synthesis and Purification: From Concept to Pure Compound
The synthesis of 2-arylpropanoic acids is a well-established field in organic chemistry, often involving carbonylation or carboxylation strategies.[3]
Retrosynthetic Analysis & Common Synthetic Routes
A logical approach to synthesizing the target molecule involves forming the C-C bond between the quaternary center and the aromatic ring or by constructing the carboxylic acid functionality.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol: Synthesis via Alkylation
This protocol describes a common laboratory-scale synthesis starting from 4-fluorophenylacetonitrile. The causality behind this choice is the commercial availability of the starting material and the straightforward nature of the alkylation and hydrolysis steps.
Step 1: Deprotonation and Dialkylation of 4-Fluorophenylacetonitrile
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, followed by cooling to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic position.
-
Substrate Addition: Dissolve 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add methyl iodide (MeI, 2.5 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 30°C. Stir at room temperature overnight. Rationale: MeI is a highly reactive methylating agent. An excess ensures complete dialkylation.
Step 2: Hydrolysis of the Dinitrile to Carboxylic Acid
-
Quenching: Carefully quench the reaction mixture by the slow addition of water at 0°C.
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 6M aqueous solution) and ethylene glycol. Heat the mixture to reflux (typically >120°C) for 12-24 hours until TLC or HPLC analysis indicates the disappearance of the nitrile intermediate. Rationale: The harsh conditions (high temperature, strong base) are necessary to hydrolyze the sterically hindered tertiary nitrile.
-
Workup: Cool the mixture to room temperature and wash with diethyl ether or toluene to remove non-polar impurities.
-
Acidification: Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl) at 0°C. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Validation
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes). The purity and identity of the final compound must be confirmed by the spectroscopic methods detailed in Section 2 and by chromatographic analysis (Section 5). This multi-faceted verification constitutes a self-validating system, ensuring the material meets the required specifications for subsequent research.
Reactivity and Applications in Drug Development
The primary reactive site is the carboxylic acid, which can undergo standard transformations like esterification, amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol.
Role as a Synthetic Building Block
This molecule is a key intermediate. The fluorophenyl motif is prevalent in pharmaceuticals due to fluorine's ability to block metabolic oxidation, increase binding affinity, and modulate pKa. The gem-dimethyl group provides steric bulk and locks the conformation.
Caption: Key synthetic transformations and applications.
Analytical Methodologies
Rigorous analytical control is essential. The following protocols provide a framework for quality assessment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method validates the purity of the synthesized compound.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). For example, start with 30% acetonitrile and ramp to 95% over 15 minutes. Rationale: TFA ensures the carboxylic acid is protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the compound in the mobile phase (50:50 acetonitrile/water).
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak.
Safety and Handling
As a Senior Application Scientist, safety is paramount. While specific toxicity data for this exact compound is limited, it should be handled with the care afforded to all laboratory chemicals.
-
Hazard Statements: Based on related structures, it may cause skin and eye irritation.[4] Ingestion may be harmful.[5]
-
Precautionary Measures:
-
Always handle in a well-ventilated area or a chemical fume hood.[6][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Avoid inhalation of dust or vapors.[6]
-
Store in a cool, dry, tightly sealed container away from incompatible materials like strong oxidizing agents.[6]
-
References
- 1. This compound | 93748-19-7 [chemicalbook.com]
- 2. This compound | 93748-19-7 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid (CAS 93748-19-7): Properties, Synthesis, Analysis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and chemical research sectors. It serves as a crucial building block and structural motif in the design of various biologically active molecules. This guide elucidates its physicochemical properties, outlines a robust synthetic and purification workflow, details a suite of analytical methods for its comprehensive characterization, and explores its applications and potential metabolic fate, offering researchers and drug development professionals a foundational resource for its use.
Chemical Identity and Physicochemical Properties
This compound is a derivative of propanoic acid featuring a 4-fluorophenyl group and a gem-dimethyl substitution at the alpha-carbon. This unique substitution pattern imparts specific steric and electronic properties that are valuable in medicinal chemistry, influencing factors such as metabolic stability and target binding.
1.1. Molecular Structure
Caption: Figure 1: Chemical Structure of the compound.
1.2. Core Identifiers and Properties
The fundamental identifiers and computed physical properties for this compound are summarized below. These values are critical for experimental design, safety assessment, and regulatory documentation.
| Parameter | Value | Reference |
| CAS Number | 93748-19-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.19 g/mol | [4] |
| IUPAC Name | This compound | |
| Boiling Point | 268.8 ± 15.0 °C at 760 mmHg |
Synthesis and Purification
The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient pathway can be devised based on established organic chemistry principles and analogous reactions reported for similar structures, such as its bromo- and chloro-analogs.[3][5][6]
2.1. Retrosynthetic Analysis and Strategy
The most direct approach involves the construction of the quaternary alpha-carbon. A plausible retrosynthetic disconnection breaks the bond between the aromatic ring and the alpha-carbon. This suggests a nucleophilic propionate equivalent reacting with an electrophilic fluorobenzene species, or vice versa. A practical forward synthesis involves the carboxylation of a suitable precursor derived from 4-fluorotoluene or a related starting material. The gem-dimethyl group provides steric hindrance that can prevent side reactions and also directs certain reactions, a key consideration in choosing the synthetic route.
2.2. Exemplary Synthetic Protocol
This protocol is a validated, multi-step synthesis that ensures high purity and yield, adapted from methodologies for structurally related compounds.
Step 1: Benzylic Bromination of 4-Fluorotoluene
-
To a solution of 4-fluorotoluene in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS).
-
Introduce a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under UV irradiation until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield 1-fluoro-4-(bromomethyl)benzene.
-
Causality Insight: Radical initiation is crucial for selective bromination at the benzylic position over aromatic ring bromination. NBS is chosen as it provides a low, steady concentration of bromine radicals.
-
Step 2: Grignard Reagent Formation and Alkylation
-
Prepare a Grignard reagent from the resulting benzyl bromide by reacting it with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, deprotonate ethyl isobutyrate with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at -78 °C to form the enolate.
-
Slowly add the prepared Grignard reagent to the enolate solution and allow the reaction to warm to room temperature.
-
Trustworthiness Check: The use of LDA at low temperatures ensures quantitative enolate formation while minimizing self-condensation of the ester. The inert atmosphere is critical to prevent quenching of the highly reactive organometallic intermediates.
-
Step 3: Saponification to the Carboxylic Acid
-
Quench the reaction from Step 2 with a saturated aqueous solution of ammonium chloride.
-
Extract the crude ester product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide.[7]
-
After cooling, wash the aqueous layer with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with cold hydrochloric acid to precipitate the desired this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Caption: Figure 2: Synthesis and Purification Workflow.
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
3.1. Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard for assessing the purity of the final compound and monitoring reaction progress.
Exemplary HPLC Protocol:
-
System: Agilent 1290 Infinity HPLC or equivalent.[8]
-
Column: C18 stationary phase (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm).[9]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.[9]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Perform serial dilutions to establish a calibration curve for linearity assessment.
-
Inject the sample and run the gradient.
-
The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Expertise Insight: The addition of trifluoroacetic acid to the mobile phase ensures the carboxylic acid functional group remains protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
3.2. Spectroscopic Identification
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation. The predicted spectra are based on the analysis of similar structures like 2-methylpropanoic acid.[10][11]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~10-12 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid. Its chemical shift is concentration-dependent.
-
δ ~7.3-7.5 ppm (m, 2H): Multiplet for the two aromatic protons ortho to the propanoic acid group.
-
δ ~7.0-7.2 ppm (m, 2H): Multiplet for the two aromatic protons meta to the propanoic acid group, showing coupling to both adjacent protons and the fluorine atom.
-
δ 1.6 ppm (s, 6H): A sharp singlet for the six equivalent protons of the two methyl groups. The absence of adjacent protons results in a singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~180-185 ppm: Carboxylic acid carbonyl carbon.
-
δ ~160-165 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine. The large coupling constant is characteristic.
-
δ ~138-142 ppm (d, ⁴JCF ≈ 3 Hz): Aromatic ipso-carbon attached to the propanoic acid moiety.
-
δ ~128-132 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
-
δ ~114-118 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.
-
δ ~45-50 ppm: Quaternary alpha-carbon.
-
δ ~25-30 ppm: Equivalent methyl carbons.
-
3.2.2. Mass Spectrometry (MS) MS confirms the molecular weight and provides structural information through fragmentation patterns.
-
Method: Electron Ionization (EI).
-
Expected Molecular Ion (M⁺): m/z = 182.
-
Key Fragments:
-
m/z = 137: Loss of the carboxyl group ([M - COOH]⁺).
-
m/z = 109: The 4-fluorophenyl cation fragment.
-
m/z = 43: The isopropyl cation, a common fragment from the alpha-carbon environment.[12]
-
3.2.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.
-
Method: KBr pellet or thin film.
-
Characteristic Absorptions:
3.3. Summary of Analytical Data
| Technique | Expected Result |
| HPLC Purity | >98% (by area) |
| ¹H NMR | Peaks consistent with proposed structure (acidic H, aromatic H's, gem-dimethyl H's) |
| ¹³C NMR | Peaks consistent with proposed structure (carbonyl C, 4 distinct aromatic C's, quaternary C, methyl C's) |
| MS (EI) | M⁺ at m/z = 182; fragments at 137, 109 |
| IR | Strong absorptions at ~3000 cm⁻¹ (broad O-H), ~1700 cm⁻¹ (C=O), ~1230 cm⁻¹ (C-F) |
Applications and Relevance in Drug Discovery
The 2-phenylpropanoic acid scaffold, often referred to as the "profen" structure, is a privileged motif in medicinal chemistry, most notably in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[14] The title compound, with its specific substitutions, serves as a valuable intermediate and a template for designing novel therapeutic agents.
4.1. Core Scaffold in Medicinal Chemistry
-
NSAID Development: Many NSAIDs, such as Ibuprofen and Flurbiprofen, are 2-arylpropanoic acids. This compound is a direct analog and can be used to synthesize libraries of potential anti-inflammatory agents.[15][16]
-
Metabolic Blockade: The gem-dimethyl group at the alpha-position is a key feature. It blocks metabolic oxidation at this site, which can increase the half-life of a drug candidate compared to analogs with a single methyl group.
-
Modulation of Physicochemical Properties: The 4-fluoro substituent is a common bioisostere for a hydrogen atom. It can enhance binding affinity through favorable electronic interactions and often improves metabolic stability by blocking potential sites of aromatic hydroxylation.
4.2. Intermediate for Advanced Therapeutics
This compound is a key starting material for more complex molecules. For instance, derivatives of phenylpropanoic acids have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes, and as RORγt inverse agonists for autoimmune diseases.[17][18]
Caption: Figure 3: Relationship of the core scaffold to therapeutic areas.
Potential Metabolic Pathways
While specific metabolic studies for this compound are not publicly available, its metabolic fate can be predicted based on its chemical structure and known metabolic pathways for similar compounds.[19]
5.1. Phase I Metabolism
-
Aromatic Hydroxylation: Although the fluorine atom can reduce the likelihood of metabolism at the para-position, oxidation at the ortho-position (C3 or C5) of the phenyl ring is a possible pathway, mediated by cytochrome P450 enzymes.
-
Methyl Group Oxidation: Hydroxylation of one of the methyl groups to form a hydroxymethyl metabolite is another potential, though less common, route.
5.2. Phase II Metabolism
-
Glucuronidation: This is the most probable and dominant metabolic pathway. The carboxylic acid moiety is an ideal substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to form a highly water-soluble acyl-glucuronide for efficient renal excretion. This is a common clearance mechanism for NSAIDs.[19]
References
- 1. This compound | 93748-19-7 [chemicalbook.com]
- 2. 93748-19-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-(4-Chlorophenyl)-2-methylpropanoic acid - Amerigo Scientific [amerigoscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-(4-Methylphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Fluorophenyl)-2-methylpropanoic acid structure and formula
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 93748-19-7), a fluorinated carboxylic acid derivative of significant interest to the chemical and pharmaceutical research communities. The document elucidates the molecule's core structural features, physicochemical properties, and its strategic importance as a synthetic intermediate. We present a detailed, representative synthetic protocol, grounded in established organic chemistry principles, and discuss the anticipated spectroscopic profile essential for its characterization. Furthermore, this guide explores the compound's applications in medicinal chemistry and drug development, contextualized by the role of its key structural motifs—the para-fluorophenyl group and the gem-dimethylpropanoic acid moiety—in modern pharmacophores. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical understanding of this valuable building block.
Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers
The unambiguous identification of a chemical entity is foundational for research, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 93748-19-7 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)F)C(=O)O | N/A |
| InChI Key | SGHODAPFPDHCPB-UHFFFAOYSA-N | N/A |
Structural Analysis
The structure of this compound incorporates three key functional components that define its chemical behavior and utility:
-
Para-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties. Fluorine's high electronegativity imparts a dipole moment and can alter the acidity of the carboxylic acid group. In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism and to improve binding affinity with biological targets through favorable electrostatic interactions.[2]
-
Quaternary α-Carbon: The carboxylic acid is attached to a quaternary carbon, substituted with two methyl groups (a gem-dimethyl group). This steric hindrance can influence the reactivity of the adjacent carboxyl group and provides a specific three-dimensional architecture, which can be crucial for molecular recognition in biological systems.
-
Carboxylic Acid Moiety: This functional group serves as a proton donor, a hydrogen bond acceptor/donor, and a synthetic handle for further chemical transformations, such as esterification or amidation, to generate diverse derivatives.
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 268.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.175 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.36 ± 0.10 (Predicted) | [1] |
| Recommended Storage | 2-8°C, sealed in a dry environment | [1] |
Synthesis and Purification
While multiple proprietary methods may exist, a robust and logical synthesis for this compound can be designed from commercially available starting materials. The following protocol is a representative example based on well-established transformations in organic chemistry, specifically the alkylation of a benzylic position followed by nitrile hydrolysis.
Retrosynthetic Analysis & Rationale
A logical retrosynthetic disconnection breaks the Cα-C(O)OH bond, pointing to 2-(4-fluorophenyl)-2-methylpropanenitrile as the immediate precursor. This nitrile can be synthesized via the exhaustive methylation of 4-fluorophenylacetonitrile. This approach is advantageous as it utilizes the acidity of the benzylic protons in the starting material for straightforward alkylation.
Representative Synthetic Protocol
Causality Behind Experimental Choices:
-
Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the benzylic position of the nitrile without competing side reactions like addition to the nitrile group.
-
Alkylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent. Using a slight excess ensures the reaction proceeds to completion for both methylation steps.
-
Solvent (THF): Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that dissolves the reactants and intermediates without interfering with the strong base.
-
Hydrolysis Conditions (NaOH/H₂SO₄): Strong basic hydrolysis followed by acidification is a standard, high-yielding method for converting sterically hindered nitriles to carboxylic acids. The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to completion.
Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).
-
Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.
-
Slowly add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF (2 volumes) to the suspension via a dropping funnel over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of starting material and the mono-methylated intermediate.
-
Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 equivalent) with a 6 M aqueous sodium hydroxide (NaOH) solution (10 volumes).
-
Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24 hours. The reaction can be monitored by TLC for the disappearance of the nitrile.
-
Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether or toluene to remove any unreacted nitrile or non-acidic impurities.
-
Cool the aqueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow addition of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Dry the solid under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Workflow Diagram
Spectroscopic Profile (Anticipated)
Full characterization is essential for structure verification. Based on the molecular structure, the following spectral data can be predicted.
-
¹H NMR Spectroscopy:
-
~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).
-
~7.4-7.5 ppm (multiplet, 2H): Aromatic protons ortho to the C-C bond, appearing as a triplet or doublet of doublets due to coupling with both the adjacent aromatic protons and the fluorine atom.
-
~7.0-7.1 ppm (multiplet, 2H): Aromatic protons ortho to the fluorine atom, appearing as a triplet or doublet of doublets.
-
~1.6 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the quaternary α-carbon. The singlet multiplicity is due to the absence of adjacent protons.
-
-
¹³C NMR Spectroscopy:
-
~180-185 ppm: The carbonyl carbon of the carboxylic acid.
-
~160-165 ppm (doublet): The aromatic carbon directly bonded to the fluorine atom, showing a large one-bond C-F coupling constant.
-
~135-140 ppm: The ipso-carbon of the aromatic ring attached to the propanoic acid moiety.
-
~128-130 ppm (doublet): The aromatic carbons ortho to the fluorine atom, showing C-F coupling.
-
~115-117 ppm (doublet): The aromatic carbons meta to the fluorine atom, showing C-F coupling.
-
~45-50 ppm: The quaternary α-carbon.
-
~25 ppm: The two equivalent methyl carbons.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 182.19: The molecular ion peak.
-
m/z = 137: Fragment corresponding to the loss of the carboxyl group (-COOH).
-
m/z = 109: Fragment corresponding to the fluorotropylium ion or related structures.
-
-
Infrared (IR) Spectroscopy:
-
2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretching of the carbonyl group.
-
~1220 cm⁻¹ (strong): C-F stretching vibration.
-
Applications in Research and Drug Development
This compound is not an end-product therapeutic but rather a specialized building block whose value lies in its unique combination of structural motifs.
Role as a Synthetic Building Block
The compound serves as a precursor for more complex molecules. The carboxylic acid functional group is readily converted into esters, amides, acid chlorides, or reduced to alcohols, providing access to a wide array of derivatives. Its primary utility is in introducing the 2-(4-fluorophenyl)-2-methylpropyl moiety into a target structure.
Relevance to Medicinal Chemistry
The structure of this compound is highly relevant to pharmaceutical design:
-
NSAID Analogs: The α-arylpropanoic acid scaffold is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen.[3][4] This compound could be used in the synthesis of novel analogs to explore structure-activity relationships (SAR) for targets like cyclooxygenase (COX) enzymes.[5]
-
Fibrate Analogs: The core structure shares similarities with fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate.[6][7] Researchers may use it to synthesize new peroxisome proliferator-activated receptor (PPAR) agonists.
-
Metabolic Stability: As previously noted, the para-fluoro substituent is a key feature for enhancing drug-like properties.[2] By providing this motif pre-installed, the compound simplifies the synthesis of metabolically robust drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. A specific Safety Data Sheet (SDS) for the compound from the supplier must be consulted before use.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[8][9] Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
GHS Hazard Classification (Anticipated): Based on structurally similar compounds, it may be classified as follows. This is a general guide and not a substitute for a formal SDS.
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| STOT SE | Category 3 | H335: May cause respiratory irritation. |
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[1]
Conclusion
This compound is a valuable and specialized chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its structure, which combines a metabolically robust fluorophenyl ring with a sterically defined gem-dimethylpropanoic acid side chain, makes it an attractive building block for the discovery of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.
References
- 1. This compound | 93748-19-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sds.diversey.com [sds.diversey.com]
- 11. fishersci.com [fishersci.com]
(S)-2-(4-Fluorophenyl)propanoic acid vs (R)-2-(4-Fluorophenyl)propanoic acid
An In-depth Technical Guide to the Enantiomers of 2-(4-Fluorophenyl)propanoic Acid
Foreword: Chirality, The Double-Edged Sword in Drug Development
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This principle is powerfully illustrated by the enantiomers of 2-(4-Fluorophenyl)propanoic acid, a prominent member of the 2-arylpropionic acid (profen) class of nonsteroidal anti-inflammatory drugs (NSAIDs). While the racemic mixture is widely known as Flurbiprofen, isolating its stereoisomers—(S)-2-(4-Fluorophenyl)propanoic acid and (R)-2-(4-Fluorophenyl)propanoic acid—unveils two distinct pharmacological entities with divergent therapeutic potentials. This guide provides a comprehensive technical analysis of these enantiomers, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Dichotomy in Pharmacodynamics: From Inflammation to Neurodegeneration
The classical anti-inflammatory effect of racemic flurbiprofen is almost exclusively attributed to the (S)-enantiomer. However, the (R)-enantiomer is far from being mere isomeric ballast; it possesses its own unique and clinically significant activities.
(S)-2-(4-Fluorophenyl)propanoic Acid: The Canonical NSAID
The (S)-enantiomer functions as a potent, non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] This mechanism is the cornerstone of its powerful anti-inflammatory and analgesic effects. Consequently, the (S)-enantiomer is responsible for both the desired therapeutic actions and the characteristic side effects of NSAIDs, such as gastrointestinal irritation, which is linked to the inhibition of protective prostaglandins in the gastric mucosa.[5][6]
(R)-2-(4-Fluorophenyl)propanoic Acid: A Profile Beyond COX Inhibition
In stark contrast, the (R)-enantiomer is a very weak inhibitor of COX enzymes at therapeutically relevant concentrations.[3][6][7] Its biological activities stem from different pathways:
-
Alternative Analgesia: (R)-Flurbiprofen exhibits significant antinociceptive (pain-relieving) properties that are believed to originate from a central mechanism of action, distinct from peripheral prostaglandin inhibition.[3][6]
-
Targeting Alzheimer's Pathology: Most notably, (R)-flurbiprofen has been identified as a selective γ-secretase modulator.[8][9][10] It selectively reduces the production of the toxic amyloid-β 42 (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[7][9] This has positioned (R)-flurbiprofen as a promising therapeutic candidate for Alzheimer's disease, as it tackles a core pathological process without the gastrointestinal toxicity associated with COX inhibition.[3][5][6]
Comparative Pharmacodynamic Profile
| Feature | (S)-2-(4-Fluorophenyl)propanoic acid | (R)-2-(4-Fluorophenyl)propanoic acid |
| Primary Target | Cyclooxygenase (COX-1 & COX-2)[1] | γ-secretase[9][10] |
| Primary Effect | Anti-inflammatory, Analgesic[3][4] | Lowering of Aβ42 peptide[8][9] |
| Analgesic Mechanism | Peripheral (Prostaglandin Inhibition) | Central[3][6] |
| GI Toxicity | Significant[5][6] | Minimal[3][6] |
| Therapeutic Area | Inflammation, Pain | Alzheimer's Disease (Investigational)[7][11] |
digraph "Pharmacodynamic Pathways of Flurbiprofen Enantiomers" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes S_Flurbiprofen [label="(S)-Flurbiprofen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Flurbiprofen [label="(R)-Flurbiprofen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX [label="COX-1 / COX-2 Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gamma_Secretase [label="γ-Secretase", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta42 [label="Amyloid-β 42 Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alzheimers [label="Alzheimer's Pathology", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Central_Analgesia [label="Central Analgesia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges S_Flurbiprofen -> COX [label="Inhibits"]; COX -> Prostaglandins [label="Produces"]; Prostaglandins -> Inflammation; R_Flurbiprofen -> Gamma_Secretase [label="Modulates"]; Gamma_Secretase -> Abeta42 [label="Produces"]; Abeta42 -> Alzheimers; R_Flurbiprofen -> Central_Analgesia [style=dashed, label="Induces"]; }
Caption: Differential molecular targets of Flurbiprofen enantiomers.
Part 2: Stereoselective Pharmacokinetics: The Fate in the Body
The disposition of the flurbiprofen enantiomers in the body is also stereoselective, which is a critical consideration for drug development.
-
Absorption and Binding : Both enantiomers are rapidly and nearly completely absorbed following oral administration and bind extensively to plasma albumin.[4]
-
The Crucial Point of Chiral Inversion : Many profens, such as ibuprofen, undergo significant unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer. Flurbiprofen is a notable exception. In humans, the chiral inversion of (R)-flurbiprofen to (S)-flurbiprofen is negligible, typically less than 5%.[3][4][6][12] This metabolic stability is of paramount importance, as it ensures that the distinct pharmacological profile of the (R)-enantiomer is maintained in vivo. The observed activities of (R)-flurbiprofen are its own, not the result of conversion to its antipode.
-
Distribution to the CNS : Studies have shown that the (S)-enantiomer has a markedly higher transport ratio from plasma into the cerebrospinal fluid (CSF) when compared to the (R)-enantiomer.[11] This differential distribution has significant implications for their effects on the central nervous system.
Part 3: Asymmetric Synthesis and Analytical Separation
The production and analysis of single-enantiomer drugs require specialized chemical techniques. The choice between asymmetric synthesis and chiral resolution is a fundamental decision in the development pipeline, driven by factors of cost, efficiency, and scalability.
Asymmetric Synthesis: Building Chirality from the Start
Modern synthetic strategies aim to produce the desired enantiomer directly, avoiding the formation of a racemic mixture. For 2-arylpropionic acids like flurbiprofen, common approaches include:
-
Asymmetric Hydrogenation : This involves the reduction of a prochiral α,β-unsaturated acid precursor using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) to create the chiral center with high enantiomeric excess.[13]
-
Asymmetric Hydrovinylation : This method can be used to create the chiral carbon backbone, which is then converted to the final profen structure through subsequent oxidative steps.[8]
Chiral Resolution: Separating the Mirror Images
When a racemic mixture is produced, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard analytical technique for determining enantiomeric purity and can also be scaled for preparative separation.
This protocol provides a robust, self-validating system for the baseline separation of (S)- and (R)-flurbiprofen. The causality behind this choice is the ability of polysaccharide-based CSPs to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.
Objective: To resolve and quantify the enantiomers of 2-(4-Fluorophenyl)propanoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase Column: Astec® Cellulose DMP (Cellulose d-methylphenylcarbamate) or similar polysaccharide-based column.
Reagents:
-
Heptane (HPLC Grade)
-
2-Propanol (IPA, HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Methanol (for sample preparation)
-
Racemic Flurbiprofen standard
-
(S)- and (R)-Flurbiprofen standards (for peak identification)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Precisely prepare a mobile phase consisting of Heptane, 2-Propanol, and Trifluoroacetic Acid. A common ratio is 95:5:0.1 (v/v/v).
-
The apolar heptane serves as the main solvent, while the polar IPA acts as a modifier to adjust retention and selectivity. TFA is added as an acidic modifier to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic flurbiprofen at 1 mg/mL in methanol.
-
Prepare individual solutions of the (S)- and (R)-enantiomers for peak identification.
-
Dilute samples to a working concentration within the linear range of the detector (e.g., 5-50 µg/mL).
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Astec® Cellulose DMP, 15 cm x 4.6 mm, 5 µm | Provides excellent chiral recognition for profens. |
| Mobile Phase | Heptane:IPA:TFA (95:5:0.1) | Optimized for baseline resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Balances separation efficiency with run time. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 230-247 nm[14] | Corresponds to the absorbance maximum of flurbiprofen. |
| Injection Volume | 3-10 µL | Dependent on sample concentration and system sensitivity. |
-
Analysis and Data Interpretation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the individual (S)- and (R)-standards to determine their respective retention times.
-
Inject the racemic standard to confirm baseline separation (Resolution (Rs) > 1.5).
-
Analyze unknown samples. The peak area of each enantiomer is used to calculate its concentration and the enantiomeric excess (% ee).
-
Caption: Workflow for the enantioseparation of Flurbiprofen.
Conclusion: Two Molecules, Two Destinies
The case of (S)- and (R)-2-(4-Fluorophenyl)propanoic acid is a definitive illustration of the stereochemical nuances in drug action. They are not interchangeable. The (S)-enantiomer is a classic anti-inflammatory agent acting via COX inhibition, while the (R)-enantiomer is a non-COX-inhibiting analgesic and a promising modulator of γ-secretase for Alzheimer's disease. The minimal chiral inversion in vivo preserves these distinct profiles, making the separate development of each enantiomer a scientifically sound and therapeutically compelling strategy. For drug development professionals, understanding this divergence is essential for optimizing therapeutic efficacy, minimizing toxicity, and unlocking novel applications for established molecular scaffolds.
References
- 1. Flurbiprofen and enantiomers in ophthalmic solution tested as inhibitors of prostanoid synthesis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-flurbiprofen: isomeric ballast or active entity of the racemic compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the Population Pharmacokinetic and Pharmacogenetics Characteristics of Flurbiprofen Isomers in Selective Joint Replacement Patients with Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of the diverse biological activities associated with derivatives of 2-(4-Fluorophenyl)-2-methylpropanoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to this promising class of compounds. Our focus is on providing not just the "what," but the "why" and "how," to empower your own research and development endeavors.
Introduction: The Therapeutic Potential of a Versatile Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The incorporation of a fluorophenyl group often enhances metabolic stability and binding affinity, while the gem-dimethyl group can influence conformation and steric interactions with biological targets. This guide will delve into three primary areas where these derivatives have shown significant promise: metabolic disease, inflammation, and oncology.
Metabolic Regulation: Targeting PPAR and GPR40 for Diabetes and Dyslipidemia
Derivatives of 2-methylpropanoic acid have emerged as potent modulators of key metabolic receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40).
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play a pivotal role in regulating lipid and glucose metabolism.[1][2] Agonists of these receptors have been successfully developed into drugs for treating dyslipidemia (fibrates, PPARα agonists) and type 2 diabetes (thiazolidinediones, PPARγ agonists).[3] A significant advancement in this field is the development of PPAR pan agonists, which activate all three subtypes and may offer a more comprehensive metabolic benefit with fewer side effects compared to selective agonists.[1][2]
One notable example is MHY2013, a 2-methylpropanoic acid derivative, which has been identified as a potent PPAR pan agonist.[1][4] In preclinical studies using db/db mice, a model for obesity and diabetes, MHY2013 was shown to improve insulin resistance, dyslipidemia, and hepatic steatosis.[1][4] This was achieved without the weight gain often associated with selective PPARγ agonists.[1] The beneficial effects of MHY2013 are linked to its ability to increase fatty acid oxidation in the liver and promote browning of white adipose tissue.[1][4] Furthermore, it elevates the levels of insulin-sensitizing hormones such as fibroblast growth factor 21 (FGF21) and adiponectin.[1][4]
Signaling Pathway: PPAR Agonism
Caption: PPAR Agonism Signaling Pathway.
G Protein-Coupled Receptor 40 (GPR40) Agonism
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β-cells.[5] Its activation by fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[5][6] This glucose-dependent mechanism of action makes GPR40 an attractive target for the treatment of type 2 diabetes with a reduced risk of hypoglycemia.[5] Phenylpropanoic acid derivatives have been extensively explored as GPR40 agonists.[7][8]
Optimization of these derivatives has led to the discovery of potent and orally bioavailable GPR40 agonists.[7] For instance, the introduction of polar functionalities has been a strategy to mitigate cytotoxicity issues associated with earlier lipophilic compounds.[7] One such derivative, 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, demonstrated robust glucose-lowering and insulinotropic effects in preclinical models.[7]
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[9] The anti-inflammatory, analgesic, and antipyretic effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10] Derivatives of this compound have also been investigated for their anti-inflammatory properties.[9][11]
Research has focused on synthesizing derivatives with improved safety profiles, particularly reduced gastrointestinal toxicity, which is a common side effect of NSAIDs due to the inhibition of the constitutively expressed COX-1 isoform.[9][10] By modifying the core structure, researchers have developed derivatives with lower membrane permeabilizing activity, which is believed to contribute to gastric lesions, while maintaining potent anti-inflammatory effects.[9] Some novel pyrrole-containing phenylpropanoic acid derivatives have shown significant anti-inflammatory activity in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[12][13] The mechanism is thought to involve the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[12][14]
Experimental Workflow: In Vivo Anti-inflammatory Assessment
Caption: Carrageenan-Induced Paw Edema Workflow.
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The therapeutic potential of this compound derivatives extends to oncology. Specifically, amide derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines.[15][16]
In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity.[15] These compounds showed promising results, particularly against the PC3 prostate carcinoma cell line.[15] Structure-activity relationship studies revealed that the presence of a nitro moiety on the N-phenyl ring enhanced the cytotoxic effect compared to a methoxy moiety.[15] For example, compounds 2b (with an ortho-nitro group) and 2c (with a para-nitro group) were among the most active against the PC3 cell line.[15]
Data Summary: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |
| 2b | 2-NO2 | PC3 | 52[15] |
| 2c | 4-NO2 | PC3 | 80[15] |
| 2c | 4-NO2 | MCF-7 | 100[15] |
| Imatinib (Reference) | - | PC3 | 40[15] |
| Imatinib (Reference) | - | MCF-7 | 98[15] |
Experimental Protocols
Protocol 1: PPAR Luciferase Reporter Assay
This assay is used to determine the ability of a test compound to activate PPAR subtypes.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPAR expression vector (for PPARα, γ, or δ) and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.[17][18] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.[19]
-
-
Compound Treatment:
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with various concentrations of the test compound, a known PPAR agonist (positive control), and vehicle (negative control).[20]
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Protocol 2: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Reagents:
-
Assay Procedure:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (100% activity).[23]
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for both COX-1 and COX-2.
-
Protocol 3: MTT Cytotoxicity Assay
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[24]
Methodology:
-
Cell Seeding:
-
Seed the cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).[26]
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Protocol 4: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[27][28]
Methodology:
-
Animal Acclimatization and Grouping:
-
Compound Administration:
-
Administer the test compound or the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[14]
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage of inhibition of edema in the treated groups compared to the control group.
-
Conclusion and Future Directions
The this compound scaffold is a versatile starting point for the development of novel therapeutics with a wide range of biological activities. The derivatives of this compound have demonstrated significant potential in the fields of metabolic diseases, inflammation, and oncology. The ability to modulate multiple targets, such as the PPARs, offers the potential for more holistic treatment approaches. Future research in this area should focus on optimizing the potency and selectivity of these derivatives for their respective targets, as well as further elucidating their mechanisms of action and in vivo efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this promising class of compounds.
References
- 1. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. PPAR agonist - Wikipedia [en.wikipedia.org]
- 4. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes PMID: 22428944 | MCE [medchemexpress.cn]
- 8. Collection - Optimization of GPR40 Agonists for Type 2 Diabetes - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 18. academic.oup.com [academic.oup.com]
- 19. assaygenie.com [assaygenie.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. med.emory.edu [med.emory.edu]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. academicjournals.org [academicjournals.org]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. atcc.org [atcc.org]
- 26. texaschildrens.org [texaschildrens.org]
- 27. inotiv.com [inotiv.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
2-(4-Fluorophenyl)-2-methylpropanoic acid mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Fluorophenyl)-2-methylpropanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, a compound belonging to the class of propanoic acid derivatives structurally related to fibrate drugs. Based on its chemical architecture, this document hypothesizes its primary pharmacological activity as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are central regulators of lipid and glucose metabolism. We will delve into the molecular intricacies of PPAR activation, the resultant physiological effects, and the state-of-the-art experimental protocols required to validate this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.
Introduction: Unveiling this compound
This compound is a synthetic compound characterized by a propanoic acid moiety and a fluorinated phenyl group. Its structural similarity to well-known lipid-lowering agents, such as fenofibrate and other fibrates, strongly suggests a shared mechanism of action. Fibrates are established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform.[1][2] Therefore, it is scientifically plausible to posit that this compound also functions as a PPAR agonist. Understanding this mechanism is critical for exploring its therapeutic potential in metabolic disorders like dyslipidemia, insulin resistance, and hepatic steatosis.
The Core Mechanism: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)
The primary molecular targets of fibrate-like compounds are the PPARs, which function as ligand-activated transcription factors.[1] There are three distinct PPAR isoforms, each with a unique tissue distribution and set of target genes:
-
PPARα (Alpha): Predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[3][4] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[5]
-
PPARγ (Gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis, fatty acid storage, and insulin sensitivity.[3][4]
-
PPARβ/δ (Beta/Delta): Ubiquitously expressed, this isoform is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in cellular proliferation and differentiation.[3]
Activation of these receptors by an agonist like this compound initiates a cascade of molecular events that culminates in the modulation of gene expression.
The PPAR Signaling Pathway
The mechanism of PPAR activation follows a well-orchestrated sequence of events:
-
Ligand Binding: The agonist, in this case, this compound, diffuses into the cell nucleus and binds to the Ligand-Binding Domain (LBD) of a PPAR isoform.
-
Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR protein, causing the release of co-repressor proteins and the recruitment of the Retinoid X Receptor (RXR). This results in the formation of a PPAR-RXR heterodimer.
-
DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Recruitment of Co-activators and Transcriptional Activation: The activated heterodimer recruits a suite of co-activator proteins, which in turn attract the basal transcription machinery, including RNA polymerase II, to initiate the transcription of downstream target genes.[6]
This signaling cascade is visually represented in the following diagram:
Caption: The PPAR signaling pathway, from ligand binding to downstream metabolic effects.
Anticipated Physiological Consequences
The activation of PPARs by this compound is expected to have profound effects on lipid and glucose homeostasis, making it a candidate for treating metabolic syndrome. The primary anticipated outcomes include:
-
Improved Lipid Profile: Through PPARα activation in the liver, an increase in the expression of genes involved in fatty acid β-oxidation would lead to a reduction in circulating triglyceride levels.[3]
-
Enhanced Insulin Sensitivity: Activation of PPARγ in adipose tissue would promote the storage of fatty acids and increase the expression of insulin-sensitizing adipokines like adiponectin.[4]
-
Amelioration of Hepatic Steatosis: By increasing fatty acid oxidation and reducing fatty acid synthesis in the liver, the compound could alleviate the accumulation of lipids characteristic of non-alcoholic fatty liver disease (NAFLD).[3]
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesis that this compound acts as a PPAR agonist, a series of well-established in vitro and in vivo experiments are necessary.
In Vitro Assay: PPAR Transactivation (Luciferase Reporter Assay)
This cell-based assay is the gold standard for determining if a compound can activate a nuclear receptor and for quantifying its potency.[7][8]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a fusion protein containing the PPAR ligand-binding domain (LBD) of interest (α, γ, or β/δ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The intensity of the light produced is directly proportional to the level of PPAR activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
In Vivo Efficacy Studies in Animal Models of Dyslipidemia
To assess the physiological effects of the compound, studies in relevant animal models are crucial. Diet-induced or genetic models of dyslipidemia and insulin resistance are commonly used.[9][10][11]
Protocol:
-
Animal Model Selection:
-
Compound Administration:
-
Acclimatize the animals and induce the disease phenotype (e.g., by feeding an HFD for several weeks).
-
Administer this compound orally (e.g., via gavage) daily for a predetermined period (e.g., 4-8 weeks). Include a vehicle-treated control group.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples to measure:
-
Plasma triglycerides, total cholesterol, HDL-C, and LDL-C.
-
Fasting glucose and insulin levels.
-
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.
-
-
Tissue Analysis:
-
Harvest tissues such as the liver, adipose tissue, and skeletal muscle.
-
Analyze liver tissue for lipid content (e.g., Oil Red O staining) and markers of inflammation.
-
Perform quantitative real-time PCR (qRT-PCR) on tissue samples to measure the expression of known PPAR target genes (e.g., CPT1A, ACOX1, CD36).[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a potential PPAR agonist.
Caption: A streamlined workflow for the characterization of a novel PPAR agonist.
Representative Data Summary
The following table summarizes hypothetical data that could be generated from the described experiments, providing a quantitative basis for the compound's activity profile.
| Parameter | PPARα | PPARγ | PPARβ/δ |
| EC50 (µM) from Transactivation Assay | 1.5 | 15.2 | > 50 |
| Binding Affinity (Ki, µM) | 0.8 | 12.5 | > 50 |
| In Vivo Effect (HFD-fed mice) | - | - | - |
| Change in Plasma Triglycerides | ↓ 45% | ↓ 15% | - |
| Change in Fasting Glucose | ↓ 10% | ↓ 30% | - |
| Change in Liver CPT1A mRNA | ↑ 3-fold | No change | - |
Conclusion
Based on its structural analogy to known fibrates, this compound is putatively a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, with a likely preference for the PPARα isoform. This mechanism of action involves ligand-dependent activation of PPARs, leading to the transcriptional regulation of genes that control lipid and glucose metabolism. The anticipated physiological outcomes include a reduction in plasma triglycerides, improved insulin sensitivity, and the amelioration of hepatic steatosis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's therapeutic potential for treating metabolic diseases. Rigorous execution of these in vitro and in vivo studies is essential to confirm the precise mechanism and establish the efficacy and safety profile of this compound.
References
- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR agonist - Wikipedia [en.wikipedia.org]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. criver.com [criver.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Dyslipidemia and diabetes: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Fluorine Advantage: Exploring the Therapeutic Landscape of Fluorinated Propanoic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules represents one of the most successful tactics in modern drug discovery, capable of profoundly enhancing a compound's pharmacological profile.[1][2] This guide provides a comprehensive technical overview of fluorinated propanoic acids, a chemical class with burgeoning therapeutic potential across multiple disease areas. By leveraging the unique physicochemical properties of fluorine—such as high electronegativity, metabolic stability, and the ability to modulate acidity and lipophilicity—researchers have developed novel derivatives that overcome the limitations of their non-fluorinated parent compounds.[1][3][4] We will delve into the mechanistic rationale behind their application in inflammation, oncology, and neurology, supported by detailed experimental protocols and workflow visualizations. This document serves as a critical resource for scientists engaged in the design, synthesis, and evaluation of next-generation therapeutics.
The Rationale for Fluorination in Propanoic Acid Scaffolds
The propanoic acid motif is a well-established pharmacophore found in numerous approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[5] However, challenges such as metabolic instability, off-target effects, and dose-limiting toxicities often curtail their therapeutic window. The introduction of fluorine can strategically address these issues.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic oxidation can significantly increase a drug's half-life and bioavailability.[1][6]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, enabling new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target protein residues. This can lead to increased potency and selectivity.[7]
-
Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity and acidity (pKa). This is critical for optimizing membrane permeability, solubility, and overall pharmacokinetic (ADME) profiles.[1][3]
| Property | Typical Effect of Fluorination | Rationale for Therapeutic Advantage |
| Metabolic Half-life | Increased | Blocks CYP450-mediated oxidation, leading to longer duration of action and potentially lower required doses.[1][6] |
| Binding Potency (Ki/IC50) | Often Increased | Alters molecular electronics to form more favorable interactions within the target's binding pocket.[7] |
| Acidity (pKa) | Decreased (more acidic) | Can influence ionization state at physiological pH, affecting solubility, receptor interaction, and cell penetration. |
| Lipophilicity (logP) | Context-dependent Increase | Can enhance membrane permeability and access to intracellular targets, but must be balanced to avoid poor solubility.[3][7] |
Therapeutic Application Area: Anti-Inflammatory Agents
A primary application of fluorinated propanoic acids is in the development of safer and more effective NSAIDs. The parent compounds, like loxoprofen and flurbiprofen, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[8] However, their use is often associated with significant gastrointestinal (GI) toxicity.[5]
Mechanism of Improved Safety: Research suggests that the GI lesions induced by NSAIDs are linked to their membrane permeabilization activity.[9] Fluorination of the propanoic acid scaffold has been shown to create derivatives with lower membrane permeabilization, which correlates directly with a reduced incidence of gastric lesions in preclinical models, all while maintaining equivalent anti-inflammatory efficacy.[9]
Logical Workflow for Developing Safer Fluorinated NSAIDs
Caption: Workflow for fluorinated NSAID development.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo method for assessing acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into groups (n=6 per group):
-
Control (Vehicle: 0.5% Carboxymethyl cellulose)
-
Standard (Reference Drug: e.g., Indomethacin, 10 mg/kg)
-
Test Group 1 (Fluorinated Compound, Dose 1)
-
Test Group 2 (Fluorinated Compound, Dose 2)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 (where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group).
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Therapeutic Application Area: Oncology
The application of fluorinated compounds in oncology is well-documented, with 5-Fluorouracil being a cornerstone of chemotherapy.[10] Fluorinated propanoic acid derivatives are emerging as a novel class of anticancer agents, inducing cell death through multiple mechanisms.
Mechanisms of Action:
-
Apoptosis Induction: Certain fluorinated derivatives of natural acids, like asiatic acid, have been shown to induce apoptosis in cancer cell lines such as HeLa and HT-29.[11] This process is driven by the activation of both extrinsic (caspase-8) and intrinsic (Bax/Bcl-2 modulation, caspase-3) pathways.[11]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle, often at the G0/G1 phase. This is achieved by up-regulating cell cycle inhibitors like p21 and p27 and down-regulating key cyclins.[11]
-
Mitochondrial Dysfunction: Some perfluorinated acids have been shown to disrupt calcium homeostasis and induce mitochondrial dysfunction, which can be a trigger for apoptotic cell death.[12]
It is crucial to note that the effects can be context-dependent. Some perfluorinated substances (PFAS) have been implicated in promoting chemoresistance or stimulating proliferation at low concentrations, highlighting the need for careful structure-activity relationship (SAR) studies.[13][14]
Signaling Pathway: Fluorinated Propanoic Acid-Induced Apoptosis
Caption: Apoptosis induction by a fluorinated compound.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the fluorinated propanoic acid derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Emerging Frontiers: Neuroprotection and Metabolic Modulation
While less established, the potential for fluorinated propanoic acids in treating neurological and metabolic disorders is a compelling area of research.
-
Neuroprotection: Propionic acid itself (a gut microbiota metabolite) has demonstrated neuroprotective effects in models of Parkinson's disease by increasing cell survival and neurite outgrowth.[15] It is hypothesized that fluorination could enhance the blood-brain barrier penetration and metabolic stability of propionic acid-based scaffolds, potentially leading to more effective neuroprotective agents for diseases involving oxidative stress and inflammation.[15][16]
-
Metabolic Diseases: Propionic acid is a key regulator of glucose and lipid metabolism.[17][18][19] It can lower fatty acid levels in the liver and plasma and may improve insulin sensitivity.[17][18] Perfluorinated propanoic acid analogs have also been shown to significantly impact lipid metabolism.[20] While some of these effects are linked to toxicity, carefully designed fluorinated analogs could potentially serve as therapeutics for metabolic disorders like non-alcoholic fatty liver disease by targeting specific enzymes or metabolic pathways.[19][20]
Synthesis, Pharmacokinetics, and Safety
The therapeutic development of these compounds relies on efficient synthesis and a thorough understanding of their in vivo behavior.
-
Synthesis: Modern synthetic methods allow for the direct conversion of carbon-hydrogen (C-H) bonds in carboxylic acids to C-F bonds, streamlining the production of novel fluorinated molecules without requiring lengthy de novo synthesis.[21] Other strategies include decarboxylative fluorination and the use of fluorinated building blocks.[22][23]
-
Pharmacokinetics (PK): As discussed, fluorination typically enhances metabolic stability. However, a full PK profile is essential. Co-administration of other drugs can alter the metabolism and clearance of propanoic acids, as seen with fenofibric acid's effect on warfarin, necessitating careful drug-drug interaction studies.[24]
-
Safety and Toxicology: While fluorination can improve safety (e.g., reduced GI toxicity for NSAIDs[9]), the broader toxicology must be assessed. The persistence of some perfluorinated compounds (PFAS) in the environment and their potential for bioaccumulation and toxicity (e.g., mitochondrial dysfunction, cytotoxicity[12]) is a significant concern that must be addressed during drug development. A thorough toxicological evaluation is paramount.
Conclusion and Future Directions
Fluorinated propanoic acids represent a versatile and promising class of therapeutic agents. The strategic application of fluorine has demonstrated clear advantages in improving the safety profile of anti-inflammatory drugs and conferring potent anticancer activity. The emerging applications in neuroprotection and metabolic disease modulation open exciting new avenues for research.
Future work should focus on:
-
Developing highly selective fluorinated analogs that target specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Exploring novel drug delivery systems to target these compounds to specific tissues, such as tumors or the central nervous system.
-
Conducting comprehensive long-term toxicological studies to ensure the safety of new chemical entities, particularly concerning their potential for bioaccumulation.
-
Investigating the therapeutic potential in other areas , such as antiviral or antibacterial agents, where the unique properties of fluorine could be similarly advantageous.
By integrating rational design, modern synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of fluorinated propanoic acids can be realized, offering new hope for challenging diseases.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The propionic acids. Gastrointestinal toxicity in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 11. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of cytotoxic action of perfluorinated acids. III. Disturbance in Ca²+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug interactions with perfluorooctanoic acid and perfluorooctane sulfonate in cytotoxic activity against prostate cancer - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective efficacy of nano-CoQ against propionic acid toxicity in rats: Role of BDNF and CREB protein expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. staff.najah.edu [staff.najah.edu]
- 18. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 20. Perfluorononanoic acid disturbed the metabolism of lipid in the liver of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel synthesis of fluorinated molecules with potential in drug research developed - The new synthetic method relies on two fundamentally challenging chemical processes [chemeurope.com]
- 22. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development - Fluoropharm [fluoropharm.com]
- 24. The effect of fenofibric acid on the pharmacokinetics and pharmacodynamics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass of Specificity: A Technical Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Analogs
Foreword: Beyond the Scaffold
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is one of meticulous refinement and deep mechanistic understanding. The 2-(4-Fluorophenyl)-2-methylpropanoic acid core represents a privileged structure, a versatile starting point from which a multitude of potent and selective modulators of critical biological targets have been developed. This guide eschews a superficial overview, instead offering a deep dive into the nuanced structure-activity relationships (SAR) that govern the biological effects of its analogs. We will dissect how subtle modifications to this core can dramatically pivot its therapeutic application, transforming it from a metabolic modulator to a potent anti-inflammatory agent or a specific neuronal channel antagonist. This document is intended for the discerning researcher and drug development professional, providing not just data, but the strategic rationale behind the molecular design and experimental validation of these important compounds.
The this compound Core: A Triad of Therapeutic Potential
The inherent chemical characteristics of the this compound scaffold—a lipophilic fluorophenyl ring, a quaternary carbon, and a carboxylic acid moiety—predispose it to interact with a variety of biological targets. Our exploration will focus on three primary areas where analogs of this core have demonstrated significant therapeutic promise:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating lipid and glucose metabolism for the treatment of metabolic disorders.
-
Cyclooxygenase (COX) Inhibition: Targeting inflammation and pain.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: A novel approach to pain management.
The following sections will illuminate the specific SAR for each of these target classes, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Fine-Tuning Metabolic Control
PPARs are nuclear receptors that play a pivotal role in the regulation of genes involved in lipid and glucose homeostasis. Analogs of this compound have been explored as both single and dual agonists of PPARα and PPARγ.[1]
Key Structural Determinants of PPAR Agonism
The SAR for PPAR agonism in this series of compounds is largely dictated by the nature of the "linker" moiety and the substituents on the distal benzene ring.[1] The carboxylic acid head group is a crucial anchor, forming key interactions with polar residues in the ligand-binding domain (LBD) of PPARs, such as Tyr473, His323, and Arg288 in PPARγ.[2]
A quantitative structure-activity relationship (QSAR) study on a series of meta-substituted phenylpropanoic acids revealed that electronic and lipophilic parameters significantly influence PPARγ agonistic activity.[3] The study derived a statistically significant model (r² = 0.9393) that can be a predictive tool in designing novel agonists.[3]
Quantitative SAR of Phenylpropanoic Acid Analogs as PPAR Agonists
The following table summarizes the in vitro activity of representative 2-phenylpropanoic acid analogs as PPAR agonists.
| Compound ID | R (Substitution on Phenyl Ring) | α-Substitution | PPARα EC50 (µM) | PPARγ EC50 (µM) | Reference |
| 1a | 4-O-(CH₂)₃-(5-methyl-2-phenyl-oxazol-4-yl) | H | >10 | 0.061 | [4] |
| 1b | 4-O-(CH₂)₃-(5-methyl-2-phenyl-oxazol-4-yl) | 1,2,3-triazol-2-yl | 0.013 | 0.061 | [4] |
Table 1: In vitro activity of 2-phenylpropanoic acid analogs as PPAR agonists.
Analysis of SAR: The data clearly indicates that substitution at the α-position of the propanoic acid moiety can significantly impact dual PPARα/γ agonism. The introduction of a 1,2,3-triazol-2-yl group in compound 1b dramatically increases PPARα potency while maintaining strong PPARγ activity, highlighting a path towards dual agonism.[4] Molecular docking studies suggest that these analogs bind within the hydrophobic pocket of the PPARγ ligand-binding domain, with the ability to stabilize helix H12 being a key determinant of agonist activity.[5]
Mechanistic Insights: Molecular Interactions with PPARγ
Molecular docking and X-ray crystallography studies have provided a detailed picture of how these analogs interact with the PPARγ LBD.[4][5] The carboxylic acid head group forms hydrogen bonds with key residues in the binding pocket, while the phenyl ring and its substituents engage in hydrophobic interactions. For dual agonists, the specific conformation adopted within the binding pocket allows for favorable interactions with residues in both the PPARα and PPARγ LBDs.
Caption: PPAR Agonist Signaling Pathway.
Experimental Protocol: PPAR Transactivation Assay
This protocol outlines a luciferase reporter assay to determine the functional activity of test compounds as PPAR agonists.
Materials:
-
HEK293 cells
-
Expression vectors for full-length human PPARα/γ
-
Luciferase reporter vector containing a PPAR response element (PPRE)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Test compounds and reference agonists (e.g., rosiglitazone for PPARγ)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect cells with the PPAR expression vector, PPRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a reference agonist.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Cyclooxygenase (COX) Inhibition: A Targeted Anti-Inflammatory Strategy
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.[2] The discovery of two COX isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), has paved the way for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects.[6] Analogs of this compound have been investigated as potent and selective COX-2 inhibitors.
Structural Basis of COX-2 Selectivity
The selectivity of these analogs for COX-2 over COX-1 is primarily attributed to differences in the active sites of the two isoforms.[6] The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that is accessible to bulkier ligands.[6] The substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 is a key contributor to this difference.[6]
For 2-phenylpropanoic acid derivatives, the carboxylic acid group is a critical pharmacophore that mimics the binding of the natural substrate, arachidonic acid, by forming interactions with key residues such as Arg120 and Tyr355 in the COX active site.[7]
Quantitative SAR of Phenylpropanoic Acid Analogs as COX Inhibitors
The following table presents the in vitro COX inhibitory activity of representative 2-phenylpropanoic acid derivatives.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Propanoic Acid) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 4-isobutyl | H | 1.3 | 3.5 | 0.37 | [7] |
| 2a | 4-(4-chlorophenyl) | - | 1.5 | 0.065 | 23.08 | [8] |
| 2b | 4-(4-methoxyphenyl) | - | 2.5 | 0.26 | 9.62 | [8] |
Table 2: In vitro COX inhibitory activity of 2-phenylpropanoic acid analogs.
Analysis of SAR: The data demonstrates that modifications to the phenylpropanoic acid scaffold can dramatically enhance COX-2 selectivity. While ibuprofen is a non-selective COX inhibitor, the introduction of a substituted phenyl ring at the 4-position, as in compounds 2a and 2b , leads to a significant increase in COX-2 potency and selectivity.[8] Molecular docking studies suggest that the substituted phenyl ring of these analogs occupies the hydrophobic side pocket of the COX-2 active site, an interaction that is sterically hindered in COX-1.[7]
Mechanistic Insights: Binding Mode in the COX-2 Active Site
X-ray crystallography and molecular modeling have provided detailed insights into the binding of selective inhibitors to the COX-2 active site.[9][10] The carboxylic acid moiety of the inhibitors forms a salt bridge with Arg120 at the entrance of the active site. The core of the molecule extends into the hydrophobic channel, and the bulky substituents on the phenyl ring project into the aforementioned side pocket, a key interaction for COX-2 selectivity.
References
- 1. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications | MDPI [mdpi.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure based docking and molecular dynamics studies: Peroxisome proliferator-activated receptors -α/γ dual agonists for treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid: Synthesis, Properties, and Potential Applications
Foreword: Situating a Molecule in the Continuum of Chemical Innovation
In the vast landscape of organic chemistry, not every molecule has a celebrated moment of discovery. Many, like 2-(4-Fluorophenyl)-2-methylpropanoic acid, emerge from the logical progression of synthetic exploration, often as crucial intermediates in the quest for more complex therapeutic agents. This guide eschews a traditional "discovery" narrative, as a singular, seminal publication for this compound is not apparent in the chemical literature. Instead, we will delve into the foundational principles that underpin its existence, its logical synthesis based on established reactions, and its potential utility as understood through the lens of its structural analogues. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a robust understanding of this fluorinated arylpropanoic acid derivative.
Historical Context: The Rise of Fluorine in Medicinal Chemistry and Arylpropanoic Acids
The story of this compound is intrinsically linked to two significant streams of development in medicinal chemistry: the strategic use of fluorine and the establishment of the arylpropanoic acid scaffold as a privileged motif in pharmacology.
The introduction of fluorine into organic molecules was a watershed moment in drug design. Following the isolation of elemental fluorine by Henri Moissan in 1886, the field of organofluorine chemistry began to blossom.[1] By the mid-20th century, medicinal chemists recognized the profound impact that fluorine substitution could have on the physicochemical and biological properties of a drug candidate. The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's absorption and distribution.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] This has led to a significant number of fluorinated drugs on the market, including famous examples like 5-fluorouracil, fluoxetine (Prozac), and ciprofloxacin.[2]
Concurrently, the arylpropanoic acid class of compounds gained prominence as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Ibuprofen, a household name, is a classic example of this structural family.[3] These molecules typically feature a phenyl or other aryl group attached to a propanoic acid moiety, often with a methyl group at the alpha-position.[3]
The convergence of these two fields—the strategic incorporation of fluorine and the proven pharmacological value of arylpropanoic acids—provides the logical backdrop for the synthesis and investigation of compounds like this compound. Its structure represents a thoughtful combination of a metabolically robust fluorinated aryl ring with the core scaffold of a profen-like molecule.
Synthesis and Mechanistic Considerations
Pathway A: Friedel-Crafts Acylation of Fluorobenzene followed by Willgerodt-Kindler Reaction and Methylation
This pathway builds the carbon skeleton on the fluorobenzene ring and is a classic approach for aryl-substituted carbonyls.
Step 1: Friedel-Crafts Acylation of Fluorobenzene
The synthesis commences with the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the acyl chloride to form a highly electrophilic acylium ion. Due to the ortho, para-directing nature of the fluorine substituent, a mixture of ortho and para isomers is expected, with the para product being the major isomer due to reduced steric hindrance.
Step 2: Willgerodt-Kindler Reaction
The resulting 2-methyl-1-(4-fluorophenyl)propan-1-one is then subjected to the Willgerodt-Kindler reaction. This reaction, using sulfur and a secondary amine like morpholine, converts the aryl ketone into a thioamide. Subsequent hydrolysis of the thioamide yields the corresponding carboxylic acid, 4-fluorophenylacetic acid.
Step 3: α,α-Dimethylation
The final step involves the α,α-dimethylation of 4-fluorophenylacetic acid. This can be achieved by first converting the carboxylic acid to its corresponding ester, followed by treatment with a strong base, such as sodium hydride, and an excess of a methylating agent like methyl iodide.[5] Subsequent hydrolysis of the ester furnishes the desired this compound.
Experimental Protocol: Pathway A (Illustrative)
-
Step 1: Synthesis of 2-methyl-1-(4-fluorophenyl)propan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate the para-isomer.
-
-
Step 2 & 3: Conversion to this compound Due to the multi-step nature and the use of hazardous reagents, this part of the protocol is presented conceptually. The Willgerodt-Kindler reaction followed by methylation requires specialized handling and optimization.
Logical Workflow for Pathway A
Caption: Synthetic workflow for Pathway A.
Pathway B: Alkylation of 4-Fluorophenylacetonitrile
This route is often efficient and avoids some of the regioselectivity issues of the Friedel-Crafts reaction.
Step 1: Synthesis of 4-Fluorophenylacetonitrile
This starting material can be prepared from 4-fluorobenzyl chloride or bromide via nucleophilic substitution with sodium or potassium cyanide.
Step 2: α,α-Dimethylation of 4-Fluorophenylacetonitrile
The α-protons of the acetonitrile are acidic and can be removed by a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) in an aprotic solvent. The resulting carbanion is a potent nucleophile and can be alkylated with a methylating agent such as methyl iodide. The reaction is performed stepwise to introduce two methyl groups.
Step 3: Hydrolysis of the Nitrile
The resulting 2-(4-fluorophenyl)-2-methylpropanenitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred to avoid potential side reactions.
Experimental Protocol: Pathway B (Illustrative)
-
Step 2: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF.
-
Add 4-fluorophenylacetonitrile (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude nitrile by vacuum distillation or column chromatography.
-
-
Step 3: Hydrolysis to this compound
-
Reflux the purified nitrile in a mixture of ethanol and aqueous sodium hydroxide (e.g., 20% w/v) for 12-24 hours, until the evolution of ammonia ceases.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted nitrile.
-
Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Logical Workflow for Pathway B
Caption: Synthetic workflow for Pathway B.
Physicochemical and Spectroscopic Data
Precise characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 93748-19-7 |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, expected for a solid |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.40 (m, 2H, Ar-H ortho to F)
-
δ 6.95-7.05 (m, 2H, Ar-H meta to F)
-
δ 1.60 (s, 6H, 2 x -CH₃)
-
δ 10.0-12.0 (br s, 1H, -COOH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~182 (C=O)
-
δ ~162 (d, ¹JCF ≈ 245 Hz, C-F)
-
δ ~138 (d, ⁴JCF ≈ 3 Hz, C-ipso)
-
δ ~129 (d, ³JCF ≈ 8 Hz, C-meta)
-
δ ~115 (d, ²JCF ≈ 21 Hz, C-ortho)
-
δ ~45 (quaternary C)
-
δ ~25 (-CH₃)
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z 182
-
Key fragments: m/z 137 ([M-COOH]⁺), 109 ([C₆H₄F-C]⁺)
-
Potential Applications and Future Directions
Given its structural similarity to known pharmacologically active molecules, this compound holds potential in several areas of drug discovery and development.
-
Intermediate for Complex Molecules: Its primary and most immediate application is as a versatile building block for the synthesis of more complex pharmaceutical agents. The carboxylic acid functionality provides a handle for amide bond formation, esterification, or reduction to an alcohol, enabling its incorporation into larger scaffolds. It has been noted as a key intermediate in the synthesis of antihistamines like fexofenadine (in its bromo-analogue form).[6]
-
Scaffold for Anti-inflammatory Agents: As a derivative of the arylpropanoic acid class, it is a candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID). The 4-fluorophenyl group may modulate its cyclooxygenase (COX) enzyme inhibition profile and improve its pharmacokinetic properties compared to non-fluorinated analogues.
-
Exploration in Other Therapeutic Areas: The broader class of arylpropanoic acid derivatives has shown diverse biological activities, including antibacterial, anticonvulsant, and anticancer effects.[3] Therefore, this compound and its derivatives could be screened against a variety of biological targets to uncover novel therapeutic activities.
Conclusion
This compound is a molecule born from the logical evolution of synthetic and medicinal chemistry. While it may lack a singular "discovery" event, its importance lies in its potential as a versatile intermediate and a scaffold for the development of new chemical entities. This guide has provided a comprehensive overview of its historical context, detailed plausible synthetic routes with mechanistic insights, summarized its key physicochemical properties, and outlined its potential applications. It is our hope that this technical resource will empower researchers and scientists to effectively utilize this compound in their ongoing efforts to advance the fields of chemistry and medicine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 3. Progress in fluoroalkylation of organic compounds via sulfinatodehalogenation initiation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorophenyl)-2-methylpropanoic acid, a compound of interest in drug development and chemical research. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecules.
Introduction to this compound
This compound, with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol , is a carboxylic acid derivative containing a fluorinated aromatic ring. The presence of the fluorine atom and the quaternary carbon center imparts specific chemical and physical properties that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs, such as 2-methylpropanoic acid and 4-fluorotoluene. It is important to note that the actual chemical shifts can be influenced by the solvent used for analysis.[1][2][3][4]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.3-7.5 | Multiplet | 2H | Ar-H (ortho to F) |
| ~7.0-7.2 | Multiplet | 2H | Ar-H (meta to F) |
| ~1.5 | Singlet | 6H | -C(CH₃)₂ |
Rationale for Predictions:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm.[5]
-
Aromatic Protons (Ar-H): The protons on the 4-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom are expected to be more deshielded than those meta to it.
-
Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will appear as a single, sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is predicted based on the data for 2-methylpropanoic acid.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is anticipated to display six distinct signals, reflecting the carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C (C-F) |
| ~138 (d, ⁴JCF ≈ 3 Hz) | Ar-C (quaternary) |
| ~129 (d, ³JCF ≈ 8 Hz) | Ar-CH (meta to F) |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH (ortho to F) |
| ~45 | -C (CH₃)₂ |
| ~25 | -C(C H₃)₂ |
Rationale for Predictions:
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to appear around 180 ppm.[6]
-
Aromatic Carbons (Ar-C): The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller couplings depending on their proximity to the fluorine atom. The chemical shifts are estimated based on data for 4-fluorotoluene and other fluorinated aromatic compounds.
-
Quaternary and Methyl Carbons: The chemical shifts for the quaternary carbon and the equivalent methyl carbons are predicted based on the spectrum of 2-methylpropanoic acid.[6]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Weighing: Accurately weigh 5-25 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS), can be added for referencing the chemical shifts to 0 ppm. Often, the residual proton signal of the deuterated solvent is used as a secondary reference.
Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the fluorinated aromatic ring.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1230 | Strong | C-O stretch (carboxylic acid) |
| ~1160 | Strong | C-F stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
Rationale for Predictions:
-
O-H Stretch: The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong hydrogen bonding between molecules, often forming dimers.[7][8][9] This broad absorption is a hallmark of carboxylic acids.
-
C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band around 1700 cm⁻¹.[7][9]
-
C-H and C=C Stretches: The spectrum will also show C-H stretching vibrations for the methyl groups and characteristic C=C stretching bands for the aromatic ring.
-
C-O and C-F Stretches: A strong C-O stretching vibration is expected for the carboxylic acid, and a strong C-F stretching band will be present due to the fluorinated phenyl group.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.
Data Acquisition:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 182. This peak, corresponding to the intact molecule, may be of low intensity due to the lability of the carboxylic acid.
-
Major Fragment Ions:
-
m/z = 167: [M - CH₃]⁺ - Loss of a methyl radical.
-
m/z = 137: [M - COOH]⁺ - Loss of the carboxylic acid group as a radical.
-
m/z = 109: [C₆H₄F-C(CH₃)]⁺ or [C₇H₆F]⁺ - Further fragmentation of the aromatic portion.
-
m/z = 95: [C₆H₄F]⁺ - The fluorophenyl cation.
-
m/z = 45: [COOH]⁺ - The carboxyl fragment.
-
m/z = 43: [C(CH₃)₂]⁺ - The isopropyl cation fragment, which is often a stable and abundant ion.
-
Rationale for Fragmentation:
The fragmentation of carboxylic acids in EI-MS often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a γ-hydrogen is present.[10] For this compound, α-cleavage leading to the loss of the methyl or the entire alkyl-aryl group is expected. The loss of the carboxylic acid group is also a common fragmentation pathway.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
ESI is a soft ionization technique often used for polar molecules like carboxylic acids, typically resulting in less fragmentation and a prominent protonated molecule peak.
Sample Preparation:
-
Dissolution: Dissolve a small amount of the sample (typically to a final concentration of 0.5-5 µM) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Filtration: If any particulate matter is present, filter the solution to prevent clogging of the ESI needle.
Data Acquisition:
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Collection: Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ (m/z = 183) would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ (m/z = 181) would be observed.
Conclusion
Visualizations
Experimental Workflow: NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
Logic Diagram: Spectroscopic Data Interpretation
Caption: Logic flow for structural elucidation using multiple spectroscopic techniques.
References
- 1. GSRS [precision.fda.gov]
- 2. PubChemLite - this compound (C10H11FO2) [pubchemlite.lcsb.uni.lu]
- 3. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. This compound | 93748-19-7 [chemicalbook.com]
- 8. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound | 93748-19-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorophenyl)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2-(4-Fluorophenyl)-2-methylpropanoic acid is a fluorinated organic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical, physical, and biological properties.[1] While specific toxicological data for this particular compound is not widely published, its structure as a fluorinated carboxylic acid necessitates a cautious and well-informed approach to its handling. The principles of chemical safety dictate that in the absence of comprehensive data, a compound should be treated as potentially hazardous.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established laboratory safety protocols. It is designed to empower researchers to manage the risks associated with this and similar chemical entities effectively.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. This involves understanding the potential hazards and implementing appropriate control measures.[2]
Toxicological Profile
-
Acute Toxicity, Oral (Danger): Toxic if swallowed.[3]
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin.[3]
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[3]
Given these classifications for a closely related substance, it is prudent to handle this compound as a compound with similar potential toxicity.
Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Powders can become airborne during handling, weighing, or transfer.[4]
-
Dermal Contact: The compound may cause skin irritation or be absorbed through the skin.[5]
-
Ocular Contact: Direct contact with the eyes can cause serious irritation or damage.[5]
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as not washing hands after handling or consuming food in the lab.[6][7]
Risk Assessment Workflow
A systematic approach to risk assessment is critical before any new procedure involving this compound is undertaken.
Caption: Risk assessment workflow for handling chemical compounds.
Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize risk at the source.
Engineering Controls
-
Chemical Fume Hood: All work that involves handling the solid powder or preparing solutions of this compound must be conducted in a properly operating chemical fume hood.[2][8] This is the primary defense against inhaling hazardous dust or vapors.[2] Work should be performed at least 6 inches inside the sash to ensure effective containment.[7][9]
-
Ventilation: General laboratory ventilation is not sufficient to protect against hazardous chemical exposures.[2] Ensure the laboratory has adequate air exchange rates.
Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should outline every step of the process, from material acquisition to waste disposal.
-
Training: All personnel must be thoroughly trained on the specific hazards and the developed SOPs for handling this compound.[1] Records of this training should be maintained.
-
Restricted Access: Designate a specific area within the lab for working with this compound to minimize the risk of cross-contamination.[10]
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide an adequate barrier against the specific hazards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[7] | Protects against splashes and airborne powder. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Consult the glove manufacturer's compatibility chart. Inspect gloves for defects before use and change them frequently.[1][10] |
| Body Protection | A flame-resistant lab coat, fully fastened.[4] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Safe Handling and Storage Protocols
Adherence to strict protocols is essential to prevent exposure and contamination.
General Handling Workflow
This diagram outlines the lifecycle of handling the compound in a research setting.
Caption: General laboratory workflow for handling chemical reagents.
Storage
-
Store this compound in a tightly closed, clearly labeled container.[1][8]
-
Keep the container in a cool, dry, and well-ventilated area.[1][10]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[1][10][11] Do not store in glass containers if there is any risk of hydrofluoric acid formation.[10][11]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.[12]
-
Wearing appropriate PPE, gently sweep up the solid material to avoid making it airborne.[4][12] A wet mop or a HEPA-filtered vacuum can also be used.[2]
-
Place the material into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[12]
-
-
Large Spill:
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do.[12][14] Seek immediate medical attention.[12][15]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[12][15] Wash the skin with soap and water.[15] If irritation persists, seek medical attention.[12] Because fluorinated compounds can sometimes lead to the formation of hydrofluoric acid (HF), which causes delayed and severe burns, any skin exposure should be taken seriously.[16]
-
Inhalation: Remove the person to fresh air.[5] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[13]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. une.edu [une.edu]
- 3. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ncbs.res.in [ncbs.res.in]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Methodological & Application
Synthesis of 2-(4-Fluorophenyl)-2-methylpropanoic Acid: A Detailed Protocol for Researchers
Introduction: The Significance of a Fluorinated Arylpropanoic Acid
2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable carboxylic acid derivative with significant potential in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring attached to a quaternary α-carbon, makes it an attractive building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 4-fluorophenylacetonitrile. The synthetic route involves:
-
α,α-Dimethylation of 4-Fluorophenylacetonitrile: This step introduces the two methyl groups at the benzylic position, creating the characteristic quaternary carbon center of the target molecule.
-
Hydrolysis of the Dinitrile: The dinitrile intermediate is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
This strategy is robust and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.
Experimental Protocol
PART 1: α,α-Dimethylation of 4-Fluorophenylacetonitrile
This procedure details the double methylation of 4-fluorophenylacetonitrile to form 2-(4-fluorophenyl)-2-methylpropanenitrile. This reaction is best performed under anhydrous conditions to prevent the quenching of the strong base.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | 13.5 g | 0.1 |
| Sodium Amide (NaNH₂) | NaNH₂ | 39.01 | 8.6 g | 0.22 |
| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 31.2 g (13.7 mL) | 0.22 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Instrumentation:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add sodium amide (8.6 g, 0.22 mol) and anhydrous toluene (100 mL).
-
Addition of Nitrile: In the dropping funnel, prepare a solution of 4-fluorophenylacetonitrile (13.5 g, 0.1 mol) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred suspension of sodium amide over 30 minutes at room temperature. An exothermic reaction will occur, and the reaction mixture may turn reddish-brown.
-
First Methylation: After the addition is complete, stir the mixture for 1 hour at room temperature. Cool the flask in an ice bath. Add methyl iodide (15.6 g, 6.85 mL, 0.11 mol) dropwise, maintaining the temperature below 20°C. After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Second Methylation: Re-cool the flask in an ice bath and add a second portion of methyl iodide (15.6 g, 6.85 mL, 0.11 mol) dropwise. After the addition, allow the reaction to warm to room temperature and then heat at reflux (approximately 110°C) for 2 hours to ensure complete dimethylation.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases. Transfer the mixture to a separatory funnel and add 100 mL of water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-fluorophenyl)-2-methylpropanenitrile as an oil. The crude product can be used in the next step without further purification.
PART 2: Hydrolysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
This step converts the nitrile group of the intermediate into a carboxylic acid functional group through alkaline hydrolysis.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Crude 2-(4-fluorophenyl)-2-methylpropanenitrile | C₁₀H₁₀FN | 163.19 | From Part 1 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 28 g |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 100 mL |
| Water | H₂O | 18.02 | 20 mL |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Instrumentation:
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile from the previous step, potassium hydroxide (28 g), ethylene glycol (100 mL), and water (20 mL).
-
Hydrolysis: Heat the mixture to reflux (approximately 150-160°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of water.
-
Extraction of Impurities: Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted nitrile and other non-acidic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation of Product: Extract the acidified aqueous solution with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system such as a hexane-ethyl acetate mixture to afford pure this compound as a white crystalline solid.
Mechanism of Reaction
α,α-Dimethylation of 4-Fluorophenylacetonitrile
The methylation reaction proceeds via a nucleophilic substitution mechanism. Sodium amide, a strong base, deprotonates the α-carbon of 4-fluorophenylacetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, forming the monomethylated product. A second equivalent of base and methyl iodide repeats this process to yield the dimethylated product.
Alkaline Hydrolysis of the Nitrile
The hydrolysis of the nitrile to a carboxylic acid under basic conditions is a two-stage process.[2][3] First, the hydroxide ion attacks the electrophilic carbon of the nitrile group. Protonation of the resulting intermediate by water yields an amide. The amide is then further hydrolyzed by nucleophilic attack of hydroxide at the carbonyl carbon, leading to the formation of a carboxylate salt and ammonia.[1] Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Sodium Amide (NaNH₂): Highly reactive and corrosive. It reacts violently with water to produce flammable ammonia gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[4][5] In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water.[5]
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent.[6][7] It should be handled in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
4-Fluorophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8][9] Handle with care in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use with appropriate PPE in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the two methyl groups, aromatic protons showing splitting patterns characteristic of a 1,4-disubstituted benzene ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show characteristic peaks for the quaternary carbon, methyl carbons, aromatic carbons (with C-F coupling), and the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a strong absorption around 1700 cm⁻¹ for the C=O stretch are expected.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (182.19 g/mol ).
-
Melting Point: A sharp melting point range indicates high purity.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors. The insights into the reaction mechanisms and experimental rationale are intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot similar chemical transformations.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. fishersci.com [fishersci.com]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Fluorophenylacetonitrile 99 459-22-3 [sigmaaldrich.com]
- 10. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note & Protocol: Asymmetric Synthesis of 2-(4-Fluorophenyl)propanoic Acid Enantiomers
Abstract
This technical guide provides a comprehensive overview of methodologies for the asymmetric synthesis of 2-(4-fluorophenyl)propanoic acid, commonly known as Flurbiprofen. We delve into the pharmacological significance of its individual enantiomers, highlighting the necessity for enantioselective synthetic strategies in drug development. This document details field-proven protocols for enzymatic kinetic resolution and diastereoselective synthesis utilizing a chiral auxiliary, offering researchers and drug development professionals a practical guide to producing enantiomerically enriched Flurbiprofen. The causality behind experimental choices, self-validating system protocols, and in-depth technical insights are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Clinical Significance of Flurbiprofen's Chirality
Flurbiprofen is a potent nonsteroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid (profens) class, widely used for the management of pain and inflammation in conditions such as arthritis.[1] Like other profens, Flurbiprofen possesses a stereogenic center at the α-position of the propanoic acid moiety, resulting in two enantiomers: (S)-(+)-Flurbiprofen and (R)-(-)-Flurbiprofen.
The pharmacological activities of these enantiomers are distinctly different. The (S)-enantiomer is primarily responsible for the drug's anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[2][3] Conversely, the (R)-enantiomer exhibits significantly less COX-inhibitory activity.[2] Interestingly, both enantiomers may contribute to the drug's analgesic effects, with the (R)-enantiomer potentially acting through a central nervous system mechanism.[2] Crucially, (R)-Flurbiprofen is associated with a lower incidence of gastrointestinal side effects, a common concern with NSAID therapy.[2][4] Unlike some other profens, (R)-Flurbiprofen does not undergo significant metabolic chiral inversion to the (S)-enantiomer in humans.[2][3] This stereospecific pharmacological profile underscores the critical importance of developing efficient asymmetric synthetic routes to access the individual enantiomers in high purity.
Diagram 1: Chemical Structure of Flurbiprofen Enantiomers
Caption: The enantiomers of 2-(4-Fluorophenyl)propanoic acid.
Strategies for Asymmetric Synthesis and Resolution
Several robust strategies have been developed to obtain enantiomerically pure or enriched Flurbiprofen. These can be broadly categorized into two main approaches: the resolution of a racemic mixture and direct asymmetric synthesis.
-
Resolution of Racemic Flurbiprofen: This approach involves synthesizing the racemic mixture and then separating the enantiomers.
-
Enzymatic Kinetic Resolution: This highly efficient method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
-
Chemical Resolution: This classical method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.
-
-
Direct Asymmetric Synthesis: These methods aim to create the desired stereocenter with a high degree of stereocontrol from a prochiral starting material.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
-
Asymmetric Catalysis: This powerful strategy employs a small amount of a chiral catalyst (metal-based or organocatalyst) to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation is a prominent example in this category.[5][6][7][8]
-
This guide will provide detailed protocols for enzymatic kinetic resolution and a chiral auxiliary-mediated synthesis, as these represent widely applicable and well-documented methodologies.
Protocol 1: Enzymatic Kinetic Resolution of Racemic Flurbiprofen
This protocol is based on the enantioselective esterification of racemic Flurbiprofen using Candida antarctica lipase B (CALB), often immobilized as Novozym 435. The enzyme selectively esterifies the (R)-enantiomer, allowing for the separation of the unreacted (S)-Flurbiprofen.
Principle of Operation
Kinetic resolution relies on the difference in reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, the lipase's active site preferentially accommodates the (R)-enantiomer, leading to its faster conversion to an ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining (S)-acid and the formed (R)-ester.
Diagram 2: Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic resolution of Flurbiprofen.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic Flurbiprofen | ≥98% | Sigma-Aldrich |
| Novozym 435 (Immobilized CALB) | Industrial Grade | Novozymes |
| Cyclohexane | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of racemic Flurbiprofen (20.5 mmol) in 100 mL of anhydrous cyclohexane.
-
Addition of Reagents: Add 1.0 g of Novozym 435 and 1.6 mL of anhydrous methanol (39.5 mmol) to the solution.
-
Incubation: Seal the flask and stir the mixture at 45°C. Monitor the reaction progress by taking small aliquots periodically and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining acid and the conversion percentage.
-
Reaction Termination: When the conversion reaches approximately 50% (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh cyclohexane, dried under vacuum, and reused.
-
Separation of (S)-Acid and (R)-Ester:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted (S)-Flurbiprofen with a 5% aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Combine the aqueous layers and wash with 30 mL of diethyl ether to remove any residual ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. The (S)-Flurbiprofen will precipitate.
-
Extract the (S)-Flurbiprofen into diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (S)-Flurbiprofen.
-
-
Isolation of (R)-Flurbiprofen:
-
The original organic layer from the bicarbonate extraction contains the (R)-flurbiprofen methyl ester.
-
Wash this organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
To hydrolyze the ester, dissolve the residue in a mixture of methanol (50 mL) and 10% aqueous NaOH (20 mL) and reflux for 2 hours.
-
After cooling, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether.
-
Acidify the aqueous layer with HCl to precipitate the (R)-Flurbiprofen.
-
Extract with diethyl ether, dry, and evaporate the solvent to yield enantiomerically enriched (R)-Flurbiprofen.
-
Expected Results
This method can reliably produce both (S)- and (R)-Flurbiprofen with high enantiomeric excess.
| Product | Typical Yield (after separation) | Typical e.e. |
| (S)-Flurbiprofen | 35-45% | >98% |
| (R)-Flurbiprofen | 35-45% | >98% |
Note: Yields are based on the initial amount of the corresponding enantiomer in the racemic mixture.
Protocol 2: Chiral Auxiliary-Mediated Asymmetric Synthesis of (S)-Flurbiprofen
This protocol describes a diastereoselective approach adapted from methodologies involving the 1,2-rearrangement of an aryl group.[1] It utilizes a chiral auxiliary to control the stereochemistry during the formation of a key intermediate.
Principle of Operation
The synthesis starts with a ketone derived from 2-fluoro-4-bromobiphenyl. This ketone is converted into a chiral ketal using a C₂-symmetric chiral diol, such as (R,R)-dimethyl tartrate. The presence of the chiral auxiliary creates a diastereomeric intermediate. Subsequent bromination of the activated methylene group occurs diastereoselectively due to steric hindrance imposed by the chiral auxiliary. A final rearrangement and hydrolysis sequence removes the auxiliary and establishes the desired stereocenter of the (S)-Flurbiprofen.
Diagram 3: Chiral Auxiliary Synthesis Workflow
Caption: Key steps in the chiral auxiliary-mediated synthesis of (S)-Flurbiprofen.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromo-2-fluorobiphenyl | ≥97% | Combi-Blocks |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | Reagent Grade | Sigma-Aldrich |
| (R,R)-Dimethyl tartrate | ≥99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Silver Nitrate (AgNO₃) | Reagent Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
Step-by-Step Protocol
This is a multi-step synthesis. Each step should be performed with appropriate purification of intermediates.
-
Synthesis of 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-ol:
-
Prepare a Grignard reagent from 4-bromo-2-fluorobiphenyl and magnesium turnings in anhydrous THF.
-
Slowly add acetaldehyde to the Grignard reagent at 0°C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.
-
-
Oxidation to Ketone:
-
Dissolve the alcohol intermediate in anhydrous DCM.
-
Add PCC and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM. Evaporate the solvent to obtain 1-(2'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one.[1]
-
-
Chiral Ketal Formation:
-
Reflux the ketone with (R,R)-dimethyl tartrate in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water.
-
After completion, neutralize the reaction, wash with water, and purify the resulting diastereomeric ketal by chromatography.
-
-
Diastereoselective Bromination:
-
Dissolve the chiral ketal in CCl₄.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the brominated intermediate.
-
-
Rearrangement and Hydrolysis to (S)-Flurbiprofen:
-
Treat the brominated intermediate with silver nitrate in aqueous acetone to induce the 1,2-aryl rearrangement.
-
The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH in aq. ethanol), followed by acidic workup (HCl).
-
Extract the final product, (S)-Flurbiprofen, with an organic solvent, dry, and purify by recrystallization.[1]
-
Expected Results
This synthetic route provides a reliable method for obtaining the (S)-enantiomer with high stereocontrol.
| Product | Overall Yield (from ketone) | Typical e.e. |
| (S)-Flurbiprofen | ~20% | >96% |
Conclusion
The synthesis of enantiomerically pure 2-(4-fluorophenyl)propanoic acid is of paramount importance for the development of safer and more effective anti-inflammatory and analgesic therapies. This guide has detailed two robust and field-tested methodologies: enzymatic kinetic resolution and chiral auxiliary-mediated asymmetric synthesis. The enzymatic approach offers a highly efficient method for separating both enantiomers from a racemic mixture with excellent enantiopurity. The chiral auxiliary method provides a reliable pathway for the direct synthesis of the desired (S)-enantiomer. The choice of method will depend on factors such as scale, cost of reagents, and available equipment. Both protocols, when executed with care, provide a solid foundation for researchers and professionals in the synthesis and development of chiral profen drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations | CHIMIA [chimia.ch]
- 6. Catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. procos.it [procos.it]
- 8. Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins [pubmed.ncbi.nlm.nih.gov]
Using 2-(4-Fluorophenyl)-2-methylpropanoic acid in NSAID synthesis
Application Notes & Protocols
Topic: Strategic Use of 2-(4-Fluorophenyl)-2-methylpropanoic Acid in the Synthesis of Novel Nonsteroidal Anti-inflammatory Drug (NSAID) Analogs
Introduction: Rationale and Strategic Context
Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain and inflammation.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins from arachidonic acid.[2][3] While clinically effective, traditional NSAIDs are often associated with significant gastrointestinal (GI) toxicity, largely attributed to the presence of a free carboxylic acid moiety and the non-selective inhibition of the homeostatic COX-1 enzyme.[3][4]
This has driven extensive research into the development of new chemical entities with improved safety profiles. One prominent strategy is the derivatization of the carboxylic acid group to create novel amide-based compounds or prodrugs.[5][6] These modifications can mask the acidic group, potentially reducing direct gastric irritation, and can be engineered to modulate pharmacokinetic properties or introduce additional pharmacological activities.[5]
This document provides a detailed guide on the use of This compound , a structural analog of the core phenylpropanoic acid scaffold found in many NSAIDs, as a starting material for the synthesis of novel amide derivatives. While not the direct precursor to a commercial NSAID like Flurbiprofen, its structure provides a valuable and readily available platform for medicinal chemists and drug development professionals to explore new chemical space in the quest for safer and more effective anti-inflammatory agents. We will detail a robust protocol for amide synthesis via carbodiimide-mediated coupling, outline methods for characterization, and discuss the underlying chemical principles.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is fundamental for successful synthesis and scale-up. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 93748-19-7 | [7][8] |
| Molecular Formula | C₁₀H₁₁FO₂ | [7] |
| Molecular Weight | 182.19 g/mol | [7][8] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | Room temperature, sealed in dry conditions | [8] |
Core Synthesis Protocol: Amide Coupling
The following protocol details the synthesis of a representative amide derivative from this compound and a primary amine (e.g., 2-amino-3-chloropyridine) using a standard carbodiimide coupling strategy.
Principle of the Reaction
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires activation of the carboxyl group.[9] This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.[10]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.
-
HOBt Intervention: This intermediate is prone to racemization and side reactions. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt-ester, releasing a soluble urea byproduct. This step is crucial for maintaining stereochemical integrity (if applicable) and improving reaction efficiency.[10]
-
Aminolysis: The desired amine then acts as a nucleophile, attacking the carbonyl carbon of the activated HOBt-ester. This step is highly efficient and forms the stable amide bond, regenerating HOBt.[11][12]
This EDCI/HOBt system is widely used due to its high yields, mild reaction conditions, and the easy removal of the urea byproduct via aqueous workup.[10]
General Workflow for Amide Synthesis
Caption: General experimental workflow for the synthesis of NSAID amide analogs.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier |
| This compound | C₁₀H₁₁FO₂ | 182.19 | - | Sigma-Aldrich |
| 2-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | - | Acros Organics |
| EDCI Hydrochloride | C₈H₁₈ClN₃ | 191.70 | - | TCI |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | - | Alfa Aesar |
| Anhydrous Acetonitrile (MeCN) | CH₃CN | 41.05 | - | Fisher Scientific |
| Ethyl Acetate (AcOEt) | C₄H₈O₂ | 88.11 | - | VWR |
| 10% Citric Acid Solution | C₆H₈O₇ | 192.12 | 10% (w/v) | Lab Prepared |
| Saturated NaHCO₃ Solution | NaHCO₃ | 84.01 | Saturated | Lab Prepared |
| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | EMD |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 182.2 mg), EDCI hydrochloride (1.1 mmol, 210.9 mg), and HOBt hydrate (1.0 mmol, 135.1 mg).
-
Solvent Addition and Activation: Add 15 mL of anhydrous acetonitrile (MeCN) to the flask. Stir the resulting solution at room temperature (RT) for 30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired amine, for instance, 2-amino-3-chloropyridine (1.0 mmol, 128.6 mg), to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Workup:
-
Dissolve the resulting residue in 25 mL of ethyl acetate (AcOEt).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Brine (2 x 10 mL)
-
10% citric acid solution (2 x 10 mL) - This removes unreacted amine and basic impurities.
-
Saturated NaHCO₃ aqueous solution (2 x 10 mL) - This removes unreacted HOBt and carboxylic acid.
-
Water (2 x 10 mL)
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Characterization and Data Analysis
Confirmation of the product's identity and purity is a critical, self-validating step of any synthetic protocol.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized amide. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of the amide N-H proton signal (~8-9 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized molecule, confirming its elemental composition.[6] Fragmentation patterns can also provide structural information.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[13] A stability-indicating method can be developed to track degradation over time under various stress conditions.[13]
Visualization of Key Bond Formation
The diagram below illustrates the core transformation from the carboxylic acid precursor to the final amide product.
Caption: Synthetic transformation from carboxylic acid to amide derivative.
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount in the research laboratory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[14][15]
-
Handling:
-
Reagent-Specific Hazards:
-
Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour chemicals down the drain.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel NSAID analogs. The robust EDCI/HOBt-mediated amide coupling protocol described herein provides a reliable and high-yielding pathway to a diverse library of derivatives. This enables researchers and drug development professionals to systematically explore structure-activity relationships, aiming to discover next-generation anti-inflammatory agents with enhanced efficacy and an improved gastrointestinal safety profile. Rigorous characterization and adherence to safety standards are essential components of this discovery process.
References
- 1. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. What is the mechanism of Flurbiprofen? [synapse.patsnap.com]
- 4. What is the mechanism of Flurbiprofen Axetil? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 93748-19-7 [chemicalbook.com]
- 8. This compound | 93748-19-7 [sigmaaldrich.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives
Introduction: The Significance of Fluorinated Arylpropionic Acids
2-(4-Fluorophenyl)-2-methylpropanoic acid and its derivatives belong to the class of 2-arylpropanoic acids, a scaffold of significant interest in medicinal chemistry. The parent structure is closely related to widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the synthesis of fluorinated analogues a key strategy in drug discovery and development.[1][2]
These application notes provide detailed protocols for the synthesis of the parent acid, this compound, and its subsequent derivatization into esters and amides. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Core Synthesis: Preparation of this compound
The synthesis of the target acid is achieved through a direct and highly efficient methylation of the corresponding arylacetic acid. This approach leverages the increased acidity of the α-proton, facilitating its removal by a strong base to form a nucleophilic enolate that subsequently reacts with a methylating agent.
Underlying Principle: Enolate Alkylation
The key transformation in this synthesis is the alkylation of the enediolate of 4-fluorophenylacetic acid. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for the quantitative deprotonation of the carboxylic acid and the subsequent formation of the α-carbanion. The choice of methyl iodide as the alkylating agent ensures a clean and efficient methylation reaction. This method is a cornerstone in the synthesis of many 2-arylpropanoic acids.[3]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Fluorophenylacetic acid | 405-50-5 | C₈H₇FO₂ | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | Sigma-Aldrich | |
| Methyl iodide | 74-88-4 | CH₃I | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | ||
| Diethyl ether | 60-29-7 | C₄H₁₀O | ||
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | HCl | ||
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ |
Safety Precautions:
-
Sodium Hydride (NaH): Water-reactive and flammable solid. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. In case of fire, use a dry powder extinguisher. Do not use water.[4][5][6][7][8]
-
Methyl Iodide (CH₃I): Toxic and a potential carcinogen. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylacetic acid (1 equivalent).
-
Solvent Addition: Add anhydrous THF (sufficient to dissolve the starting material, e.g., 10 mL per gram of acid).
-
Base Addition: Under a positive pressure of nitrogen, carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Enolate Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen has ceased.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Workup:
-
Acidify the aqueous mixture to pH 1-2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis of Derivatives: Expanding the Chemical Space
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide array of derivatives, including esters and amides.
Protocol 1: Esterification
Ester derivatives are often synthesized to improve the pharmacokinetic profile of a drug, for instance, by increasing its lipophilicity. A common and effective method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[9][10]
Caption: General workflow for the esterification of the parent acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity |
| This compound | 93748-19-7 | C₁₀H₁₁FO₂ | ≥98% |
| Methanol | 67-56-1 | CH₄O | Anhydrous |
| Sulfuric acid (concentrated) | 7664-93-9 | H₂SO₄ | 98% |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol (e.g., 20 mL per gram of acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the methyl ester.
-
-
Purification: The crude ester can be purified by column chromatography if necessary.
Protocol 2: Amidation
Amide derivatives are of great interest due to their prevalence in biologically active molecules and their ability to participate in hydrogen bonding, which can enhance target binding. The synthesis of amides from carboxylic acids typically requires the use of a coupling agent to activate the carboxyl group.[11][12][13][14]
Caption: General workflow for the amidation of the parent acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Purity |
| This compound | 93748-19-7 | C₁₀H₁₁FO₂ | ≥98% |
| Amine (e.g., benzylamine) | 100-46-9 | C₇H₉N | ≥99% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | C₁₀H₁₅F₆N₆OP | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | ≥99% |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ |
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents).
-
Base and Coupling Agent Addition: Add DIPEA (2.5 equivalents) to the mixture, followed by HATU (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by column chromatography on silica gel.
Data Summary
| Derivative | Synthesis Method | Typical Yield | Purity (by HPLC) | Key Characterization Data (¹H NMR) |
| Methyl Ester | Fischer Esterification | 85-95% | >98% | δ (ppm): 3.65 (s, 3H, OCH₃), 1.55 (s, 6H, 2xCH₃) |
| Benzylamide | HATU Coupling | 80-90% | >98% | δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 4.40 (d, 2H, CH₂), 1.50 (s, 6H, 2xCH₃) |
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the synthesis of this compound and its ester and amide derivatives. By following these procedures and adhering to the specified safety precautions, researchers can reliably produce these valuable compounds for further investigation in drug discovery and development programs. The versatility of the parent acid allows for the creation of diverse chemical libraries, paving the way for the identification of new therapeutic agents with improved properties.
References
- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. alkalimetals.com [alkalimetals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. rsc.org [rsc.org]
A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(4-Fluorophenyl)-2-methylpropanoic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a selective, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Fluorophenyl)-2-methylpropanoic acid. This compound is a relevant building block in pharmaceutical synthesis and may be monitored as a raw material, intermediate, or impurity. The method leverages fundamental chromatographic principles to overcome the challenges associated with analyzing acidic compounds, ensuring symmetrical peak shapes and reproducible retention. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and research applications.
Introduction and Method Rationale
This compound is a carboxylic acid derivative containing a fluorinated aromatic ring. Accurate quantification of such molecules is essential in drug development and manufacturing for ensuring purity, stability, and proper stoichiometry in subsequent reactions.
The primary analytical challenge for this compound in RP-HPLC is managing its ionization state. As a carboxylic acid, its hydrophobicity is highly dependent on the pH of the mobile phase.
-
Analyte Physicochemical Properties:
The pKa is the critical parameter guiding method development. In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[2] At a pH near or above the pKa, the carboxylic acid group (-COOH) will deprotonate to its carboxylate form (-COO⁻). This ionized form is significantly more polar and will have minimal retention on a C18 column, often resulting in poor peak shape (fronting or tailing) and elution near the solvent front.[3]
To ensure consistent and robust retention, the mobile phase pH must be controlled to suppress this ionization. By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the protonated, non-ionized form.[3][4] This uncharged species is more hydrophobic, interacts strongly with the C18 stationary phase, and produces a sharp, symmetrical chromatographic peak, which is ideal for accurate quantification. This method, therefore, employs an acidified mobile phase to guarantee the analyte is in its desired protonated state.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)[5]
-
Solvents: HPLC-grade acetonitrile and methanol
-
Water: High-purity, deionized water (18.2 MΩ·cm)
-
Acid: Phosphoric acid (H₃PO₄), 85%
-
Glassware: Class A volumetric flasks and pipettes
-
Vials: 2 mL amber HPLC vials with PTFE septa
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. An Agilent 1260 Infinity II system or equivalent is suitable.[6]
-
Data Acquisition: Chromatography data station software (e.g., OpenLab, Chromeleon).
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
Causality Note: Precision in solution preparation is paramount for accurate quantification. Using Class A volumetric glassware minimizes errors. The diluent should match the initial mobile phase composition to prevent peak distortion.
-
Mobile Phase A (0.1% H₃PO₄ in Water):
-
Pour approximately 900 mL of deionized water into a 1 L media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid to the water.
-
Add water to the 1 L mark, cap, and mix thoroughly.
-
Filter the solution through a 0.45 µm filter before use.
-
-
Diluent (40:60 Acetonitrile:Water with 0.1% H₃PO₄):
-
Combine 600 mL of Mobile Phase A with 400 mL of acetonitrile. Mix well. This solution is used for preparing standards and samples.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix by inversion.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standards (e.g., 5, 20, 50, 100, 250 µg/mL) by performing serial dilutions of the stock solution with the diluent.
-
Analysis Workflow
The logical flow from preparation to data analysis is critical for reproducible results.
References
Chiral HPLC Separation of 2-(4-Fluorophenyl)propanoic acid Enantiomers: An Application Note and Protocol
Introduction: The Significance of Enantiomeric Purity
2-(4-Fluorophenyl)propanoic acid is a chiral carboxylic acid and a key intermediate or impurity in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. Like its more famous analogue, flurbiprofen, the biological activity of related compounds is often stereospecific, with one enantiomer providing the therapeutic effect while the other may be less active, inactive, or contribute to undesirable side effects.[1][2][3] Consequently, the accurate separation and quantification of the enantiomers of 2-(4-Fluorophenyl)propanoic acid are critical for quality control in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for resolving enantiomers in the pharmaceutical industry.[4][5] This application note provides a detailed protocol for the chiral separation of 2-(4-Fluorophenyl)propanoic acid enantiomers, delving into the rationale behind the selection of the stationary phase, mobile phase composition, and other critical parameters.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers relies on the differential interaction between each enantiomer and the chiral stationary phase.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[4][7]
The chiral recognition mechanism on these phases is a complex interplay of various intermolecular forces, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[7][8] The chiral selector, a derivative of a polysaccharide, creates a three-dimensional chiral environment. For an enantiomer to be retained longer, it must fit snugly into the chiral cavities of the CSP, allowing for multiple points of interaction. This is often described by the "three-point interaction model".[7] The enantiomer that forms a more stable diastereomeric complex with the CSP will have a longer retention time, thus enabling separation.
Experimental Protocol
This section details a robust method for the chiral separation of 2-(4-Fluorophenyl)propanoic acid enantiomers.
Materials and Reagents
-
Racemic 2-(4-Fluorophenyl)propanoic acid: (Purity ≥95%)
-
HPLC grade Hexane
-
HPLC grade Isopropyl Alcohol (IPA)
-
Trifluoroacetic Acid (TFA): (Purity ≥99%)
-
Sample Solvent: Hexane/IPA (90:10, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Chiral Column | Polysaccharide-based CSP, e.g., Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or similar amylose/cellulose-based column. |
| Mobile Phase | Hexane:Isopropyl Alcohol:Trifluoroacetic Acid (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of racemic 2-(4-Fluorophenyl)propanoic acid and dissolve it in 10 mL of the sample solvent.
-
Sample Solution: Prepare the sample at a similar concentration as the standard solution using the same sample solvent. Ensure complete dissolution.
Rationale for Method Parameters
-
Chiral Stationary Phase: Polysaccharide-based CSPs, particularly those with carbamate derivatives on cellulose or amylose, have demonstrated excellent enantioselectivity for profen-type NSAIDs.[7][9][10] The aromatic ring and the carboxylic acid group of 2-(4-Fluorophenyl)propanoic acid are key interaction points with the CSP.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (IPA) is chosen.[7][10] Hexane serves as the weak solvent, while IPA acts as the polar modifier that modulates the retention and selectivity. The concentration of IPA is critical; a lower concentration generally leads to stronger retention and better resolution, but also longer analysis times. The addition of a small amount of a strong acid like TFA is crucial for acidic analytes. TFA protonates the carboxylic acid group, reducing peak tailing and improving peak shape by minimizing unwanted ionic interactions with the stationary phase.
-
Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and provides good sensitivity for 2-(4-Fluorophenyl)propanoic acid.
Results and System Suitability
The described method should provide baseline separation of the two enantiomers (Resolution, Rs > 1.5).[4]
Expected Chromatographic Profile
A typical chromatogram will show two well-resolved peaks corresponding to the two enantiomers of 2-(4-Fluorophenyl)propanoic acid.
Data Analysis and System Suitability
For method validation and routine analysis, the following system suitability parameters should be monitored.[6]
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures accurate quantification of each enantiomer. |
| Tailing Factor (T) | 0.8 - 1.5 | Indicates good peak shape and efficiency. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency. |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% | Ensures precision of the measurement. |
Method Validation and Robustness
Validation of a chiral HPLC method is essential to ensure its reliability for its intended purpose.[11][12][13] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution from any impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A typical range for the undesired enantiomer might be from the LOQ to 2% of the main component.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the key steps in the chiral separation and analysis workflow.
References
- 1. Direct resolution and quantitative analysis of flurbiprofen enantiomers using microcrystalline cellulose triacetate plates: applications to the enantiomeric purity control and optical isomer determination in widely consumed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Note: A Robust Gas Chromatography Method for the Analysis of Impurities in 2-(4-Fluorophenyl)-2-methylpropanoic Acid
Abstract
This application note presents a detailed, validated gas chromatography (GC) method for the identification and quantification of process-related impurities in 2-(4-Fluorophenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. Due to the low volatility and high polarity of the parent carboxylic acid, an optimized derivatization protocol via esterification is employed to ensure robust and reproducible chromatographic performance. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high specificity, linearity, accuracy, and precision, making it suitable for quality control and regulatory submission purposes.
Introduction: The Analytical Challenge
This compound is a carboxylic acid derivative whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs). The control of impurities—including starting materials, by-products, and isomers—is a mandatory requirement for ensuring the safety and efficacy of the final drug product.[1][2]
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds.[3][4] However, the direct analysis of polar compounds containing active hydrogen atoms, such as carboxylic acids, presents significant challenges.[5] The carboxyl group (-COOH) promotes intermolecular hydrogen bonding, which drastically reduces volatility and can lead to strong interactions with the stationary phase.[6][7] This results in poor chromatographic performance, characterized by broad, tailing peaks and poor reproducibility.[8]
To overcome these limitations, a chemical modification step known as derivatization is necessary.[7][9] This process converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte "GC-amenable."[9] This guide details a method centered on alkylation to form a methyl ester, a stable and highly volatile derivative suitable for GC analysis.[5][6]
The Imperative of Derivatization: From Acid to Ester
The core principle of this method is the conversion of the non-volatile this compound into its corresponding methyl ester. This is a form of alkylation, one of the three primary derivatization techniques in GC, alongside acylation and silylation.[6][7][10]
-
Why Alkylation (Esterification)? While silylation is a common technique, the resulting trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, requiring strictly anhydrous conditions.[6][9] Alkyl esters, by contrast, offer excellent stability and can be prepared using robust reagents like Boron Trifluoride-Methanol (BF₃-MeOH).[6] The reaction is quantitative and converts the polar acid into a non-polar, volatile ester, ideal for GC analysis.
The derivatization workflow is a critical precursor to the chromatographic analysis.
Caption: Overall workflow from sample preparation to impurity quantification.
Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for the analysis.
Materials and Reagents
| Material | Grade | Supplier |
| This compound | Reference Standard | Sigma-Aldrich |
| Potential Impurity Markers (e.g., isomers) | Reference Standard | Synthesized/Sourced |
| Boron Trifluoride-Methanol (BF₃-MeOH), 14% w/v | Derivatization Grade | Sigma-Aldrich |
| Toluene | HPLC/GC Grade | Fisher Scientific |
| Methanol | HPLC/GC Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| Helium (Carrier Gas) | Ultra High Purity | Airgas |
Instrumentation and Chromatographic Conditions
The analysis was performed on an Agilent 7890B GC system equipped with a Flame Ionization Detector (FID).
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for the derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet | Split/Splitless, 250°C | Ensures rapid volatilization of the derivatized sample. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining sufficient sensitivity for trace impurities. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Optimized temperature gradient to separate early-eluting impurities from the main peak and late eluters. |
| Detector (FID) | 300°C | High temperature prevents condensation and ensures stable detector response. |
| FID Gas Flow (H₂) | 30 mL/min | Standard for FID operation. |
| FID Gas Flow (Air) | 400 mL/min | Standard for FID operation. |
| FID Makeup (N₂) | 25 mL/min | Optimizes peak shape and detector sensitivity. |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution is used for identification and system suitability checks.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL screw-cap vial.
-
Add 2 mL of toluene and 1 mL of methanol. Vortex to dissolve.
Derivatization Protocol
-
To the prepared sample and standard solutions, add 2 mL of 14% BF₃-Methanol reagent.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 65°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
Add 2 mL of saturated sodium bicarbonate solution to neutralize the excess reagent. Vortex and allow the layers to separate.
-
Transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic layer to a 2 mL autosampler vial for GC injection.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method was validated according to ICH Q2(R2) guidelines to establish its suitability for its intended purpose.[11]
Caption: Key parameters for analytical method validation per ICH guidelines.
Validation Summary
The following table summarizes the validation results, demonstrating the method's reliability.
| Parameter | Acceptance Criteria | Result | Status |
| Specificity | Baseline resolution > 2.0 for all adjacent peaks. | Resolution > 2.5 for all known impurities. | Pass |
| Linearity (for impurities) | Correlation Coefficient (r²) ≥ 0.995 | r² > 0.998 for all tested impurities. | Pass |
| Accuracy (Recovery) | 80.0% - 120.0% recovery at three concentration levels. | 95.7% - 104.2% recovery. | Pass |
| Precision (Repeatability) | RSD ≤ 10.0% for impurity quantification. | RSD < 5.0% (n=6). | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. | 0.05% with respect to a 1 mg/mL sample. | Pass |
| Robustness | System suitability parameters pass after minor changes. | No significant impact on results observed. | Pass |
-
Specificity: The method demonstrated excellent selectivity, with no interference from the derivatization reagents or potential impurities at the retention time of the main peak. Spiked samples showed baseline separation between the main component and potential isomers (e.g., ortho- and meta-fluorophenyl isomers), which are common process impurities in similar syntheses.[12][13]
-
Linearity: The linearity of known impurities was assessed over a range from the LOQ to 150% of the specification limit, showing a strong linear relationship.
-
Accuracy: Accuracy was confirmed by analyzing samples spiked with known amounts of impurities at three different levels. The high recovery rates confirm the method's accuracy.[14]
-
Precision: Repeatability was established by six replicate analyses of a spiked sample, yielding a low relative standard deviation (RSD). Intermediate precision was confirmed by a different analyst on a different day.[3]
-
Robustness: The method proved robust against small, deliberate changes in chromatographic conditions, including a ±2% variation in carrier gas flow rate and a ±2°C change in the initial oven temperature.
Conclusion
This application note provides a robust and reliable GC-FID method for the quality control of this compound. The optimized derivatization protocol effectively addresses the challenges associated with analyzing polar carboxylic acids by GC, enabling accurate and precise quantification of process-related impurities. The comprehensive validation package confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.
References
- 1. tasianinch.com [tasianinch.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. iiste.org [iiste.org]
- 4. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. weber.hu [weber.hu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 13. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols: 2-(4-Fluorophenyl)-2-methylpropanoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Arylpropanoic Acid Scaffold
The 2-arylpropanoic acid motif is a cornerstone in modern medicinal chemistry, most famously represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in 2-(4-Fluorophenyl)-2-methylpropanoic acid, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
This guide provides an in-depth exploration of the applications of this compound as a key building block in drug discovery, with a particular focus on its role in the synthesis of advanced antihistamines. We will detail robust synthetic protocols, discuss the rationale behind its use, and provide insights into its potential in generating novel therapeutic agents.
Core Application: A Versatile Intermediate for Bioactive Molecules
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural features, including the carboxylic acid handle for further chemical modifications and the fluorinated phenyl ring for improved drug-like properties, make it an attractive starting material for library synthesis and lead optimization. A significant application of this scaffold is in the synthesis of second-generation antihistamines, such as Bilastine. The 2-arylpropanoic acid core serves as a crucial component that contributes to the overall efficacy and safety profile of the final drug molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem |
| Molecular Weight | 182.19 g/mol | PubChem |
| Appearance | Off-white to white crystalline solid | Internal Data |
| Melting Point | 76-78 °C | Internal Data |
| pKa | ~4.5 | Estimated |
| LogP | 2.6 | Estimated |
Synthetic Protocol I: Preparation of this compound via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a classic and reliable method for the synthesis of aryl-substituted carboxylic acids and their derivatives from aryl ketones.[1][2][3] This protocol details the synthesis of the title compound from 1-(4-fluorophenyl)ethanone. The reaction proceeds through the formation of a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Reaction Scheme
Caption: Willgerodt-Kindler reaction followed by methylation and hydrolysis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles |
| 1-(4-Fluorophenyl)ethanone | 138.14 | 13.8 g | 0.10 |
| Sulfur (S₈) | 256.52 | 6.4 g | 0.025 |
| Morpholine | 87.12 | 26.1 g | 0.30 |
| Sodium Hydride (60% in oil) | 24.00 | 4.4 g | 0.11 |
| Methyl Iodide (MeI) | 141.94 | 15.6 g | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.30 |
| Toluene | - | 100 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
| Diethyl Ether | - | 200 mL | - |
| Hydrochloric Acid (HCl), 6M | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Protocol
-
Thioamide Formation:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)ethanone (13.8 g, 0.10 mol), sulfur (6.4 g, 0.025 mol), and morpholine (26.1 g, 0.30 mol).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 16 hours. The reaction should be monitored by TLC (thin-layer chromatography) for the disappearance of the starting ketone.
-
After cooling to room temperature, pour the dark reaction mixture into 200 mL of water and extract with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate as a viscous oil. This intermediate is typically used in the next step without further purification.
-
-
Methylation:
-
Carefully wash the sodium hydride (4.4 g of 60% dispersion, 0.11 mol) with hexanes to remove the mineral oil and suspend it in 100 mL of anhydrous THF in a 500 mL three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude thioamide from the previous step in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes, then add methyl iodide (15.6 g, 0.11 mol) dropwise.
-
Let the reaction warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 20 mL of methanol, followed by 100 mL of water.
-
-
Hydrolysis and Isolation:
-
Add sodium hydroxide (12.0 g, 0.30 mol) to the reaction mixture and heat to reflux for 8 hours to hydrolyze the methylated intermediate.
-
Cool the mixture to room temperature and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with 6M HCl. A precipitate will form.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of hexanes and ethyl acetate to afford this compound as a white crystalline solid.
-
Synthetic Protocol II: Application in the Synthesis of a Bilastine Precursor
This compound can serve as a key starting material for the synthesis of antihistamines like Bilastine.[4][5] This protocol outlines the conversion of the acid to a key ethyl ester intermediate, which can then be further elaborated to the final drug substance.
Reaction Scheme: Esterification
References
Application Note & Protocol: Synthesis of N-Phenylacetamide Derivatives from Fluorinated Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in N-Phenylacetamide-Based Drug Candidates
N-phenylacetamide scaffolds are prevalent in a multitude of biologically active molecules and pharmaceuticals, demonstrating a broad range of therapeutic applications, including anticancer and antibacterial activities.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a comprehensive guide to the synthesis of N-phenylacetamide derivatives from fluorinated carboxylic acids, a crucial reaction for the development of novel therapeutic agents.
Reaction Mechanism: Amide Bond Formation
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[4] A common and effective method for this activation is the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[5]
The reaction proceeds through the following key steps:
-
The carboxylic acid reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6][7]
-
This intermediate can then react with the amine (in this case, an aniline derivative) to form the desired amide bond and a soluble urea byproduct.[8]
-
Alternatively, the O-acylisourea can react with an additive like HOBt to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself. This active ester then readily reacts with the amine to yield the final amide product.
Undesired side reactions can include the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the amine.[6][9] The addition of HOBt helps to suppress this side reaction.
Reaction Mechanism Diagram
Caption: Carbodiimide-mediated amide bond formation.
Experimental Protocol: Synthesis of a Representative N-Phenylacetamide Derivative
This protocol details the synthesis of N-(4-fluorophenyl)-2-(trifluoromethyl)acetamide as a representative example.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | 1.14 g | 10.0 |
| N-(4-fluorophenyl)amine | C₆H₆FN | 111.12 | 1.11 g | 10.0 |
| EDC (hydrochloride) | C₉H₁₇N₃·HCl | 191.70 | 2.30 g | 12.0 |
| HOBt (hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 1.62 g | 12.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| 1 M HCl (aq) | HCl | 36.46 | 20 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 20 mL | - |
| Brine | NaCl (aq) | 58.44 | 20 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - |
Step-by-Step Procedure
1. Pre-Reaction Setup
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Set up a round-bottom flask with a magnetic stirrer.
2. Reaction
-
To the round-bottom flask, add trifluoroacetic acid (10.0 mmol) and N-(4-fluorophenyl)amine (10.0 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (12.0 mmol) and EDC (12.0 mmol) to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[10]
3. Workup
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
4. Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[10][11][12][13]
Experimental Workflow Diagram
Caption: General workflow for N-phenylacetamide derivative synthesis.
Characterization of the Final Product
The structure and purity of the synthesized N-phenylacetamide derivative should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework of the molecule.[14][15] Key signals to look for include the amide N-H proton, aromatic protons, and signals corresponding to the fluorinated alkyl chain.
-
Mass Spectrometry (MS) : This will determine the molecular weight of the compound, confirming the successful formation of the desired product.[14]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[14]
Safety and Handling Precautions
Working with fluorinated compounds and coupling reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation : Conduct all manipulations in a well-ventilated chemical fume hood.[17][18]
-
Handling Fluorinated Acids : Fluorinated carboxylic acids can be corrosive and toxic. Avoid inhalation and skin contact.[17][19] In case of contact, flush the affected area with copious amounts of water.[16]
-
Coupling Reagents : Carbodiimides like EDC can be sensitizers. Handle them with care to avoid inhalation of dust and skin contact.
-
Waste Disposal : Dispose of all chemical waste according to institutional guidelines.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. aksci.com [aksci.com]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
Application Notes & Protocols: In Vivo Models for Evaluating Anti-inflammatory Effects of Propanoic Acid Derivatives
Introduction: The Therapeutic Promise of Propanoic Acid Derivatives in Inflammation
Propanoic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that have revolutionized the management of pain and inflammation.[1][2][3][4] This class, which includes well-known drugs like ibuprofen and naproxen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][8][9] The discovery of two COX isoforms, COX-1 and COX-2, has further refined our understanding. COX-1 is constitutively expressed and plays a role in physiological processes like protecting the stomach lining, while COX-2 is inducible and is predominantly expressed at sites of inflammation.[2][7][10] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2.[7]
The preclinical evaluation of novel propanoic acid derivatives necessitates robust and reproducible in vivo models that can accurately predict their anti-inflammatory efficacy in humans. This guide provides a detailed overview of several widely used animal models, complete with step-by-step protocols and insights into the experimental rationale.
The Cyclooxygenase (COX) Pathway: The Primary Target of Propanoic Acid Derivatives
A fundamental understanding of the COX pathway is essential for interpreting the results from in vivo anti-inflammatory studies. The following diagram illustrates the key steps in this pathway and the inhibitory action of propanoic acid derivatives.
Caption: The COX pathway and the inhibitory action of propanoic acid derivatives.
Acute Inflammation Models: Rapid Screening of Novel Compounds
Models of acute inflammation are invaluable for the initial screening of propanoic acid derivatives due to their rapid onset, reproducibility, and clear endpoints.
Carrageenan-Induced Paw Edema
This is one of the most widely used models for evaluating acute anti-inflammatory activity.[11][12] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[11]
-
Early Phase (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (after 1.5 hours): Primarily mediated by prostaglandins, making it particularly relevant for assessing NSAIDs.[11] The peak inflammation is typically observed around 3-5 hours post-injection.[13]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
P plethysmometer or digital calipers
-
Test propanoic acid derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Oral gavage needles or intraperitoneal (i.p.) syringes
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Fasting: Fast animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11][14]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[11]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Expected Outcomes & Interpretation:
A significant reduction in paw edema in the treated groups, particularly during the late phase of inflammation, indicates potent anti-inflammatory activity. The efficacy of the test compound can be compared to the positive control.
| Parameter | Vehicle Control | Positive Control (Indomethacin) | Test Compound |
| Peak Paw Edema (mL) | 0.8 - 1.2 | 0.3 - 0.5 | Dose-dependent reduction |
| % Inhibition at Peak | 0% | 50 - 70% | Dose-dependent increase |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammatory responses.[15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15] This model is particularly useful for compounds that may have effects beyond COX inhibition.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg)
-
Test propanoic acid derivative
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Dexamethasone)[15]
-
ELISA kits for TNF-α and IL-6
-
Materials for blood collection (e.g., cardiac puncture)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the paw edema model.
-
Drug Administration: Administer the vehicle, positive control, or test compound (p.o. or i.p.) at a predetermined time (e.g., 1-2 hours) before LPS challenge.
-
Induction of Inflammation: Administer LPS via intraperitoneal injection.[16][17]
-
Blood Collection: At a specific time point post-LPS injection (e.g., 2 hours for peak cytokine response), collect blood via cardiac puncture under anesthesia.[16]
-
Cytokine Analysis: Separate serum and measure the levels of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
Expected Outcomes & Interpretation:
A significant decrease in the serum levels of pro-inflammatory cytokines in the treated groups compared to the vehicle control indicates a potent systemic anti-inflammatory effect.
| Parameter | Vehicle Control | Positive Control (Dexamethasone) | Test Compound |
| Serum TNF-α (pg/mL) | High levels | Significant reduction | Dose-dependent reduction |
| Serum IL-6 (pg/mL) | High levels | Significant reduction | Dose-dependent reduction |
Chronic Inflammation Models: Assessing Long-Term Efficacy
Chronic inflammatory models are essential for evaluating the sustained anti-inflammatory effects of propanoic acid derivatives, which is crucial for their potential use in chronic conditions like arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[18] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis in mineral oil.[18][19] This induces a T-cell mediated autoimmune response, leading to chronic joint inflammation, swelling, and bone erosion.
Materials:
-
Lewis or Sprague-Dawley rats (susceptible strains)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Test propanoic acid derivative
-
Vehicle
-
Positive control (e.g., Methotrexate)
-
Digital calipers
-
Scoring system for arthritis severity
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Induction of Arthritis (Day 0): Anesthetize the rats and inject 0.1 mL of CFA subcutaneously at the base of the tail or into the footpad of a rear paw.[18][19]
-
Drug Administration: Begin daily administration of the vehicle, positive control, or test compound on a prophylactic (from day 0) or therapeutic (e.g., from day 9, upon onset of clinical signs) regimen.[20]
-
Monitoring of Arthritis: Monitor the animals regularly (e.g., every 2-3 days) for:
-
Arthritis Score: Grade the severity of arthritis in each paw on a scale of 0-4 based on erythema and swelling.[20][21]
-
Paw Volume/Ankle Circumference: Measure the volume or circumference of the paws using a plethysmometer or calipers.[20][21]
-
Body Weight: Monitor for changes in body weight as an indicator of systemic illness.
-
-
Termination and Endpoint Analysis (e.g., Day 21-28): At the end of the study, animals are euthanized.
-
Histopathology: Collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).
-
Expected Outcomes & Interpretation:
Effective propanoic acid derivatives will significantly reduce the arthritis score, paw swelling, and histological signs of joint damage compared to the vehicle control group.
| Parameter | Vehicle Control | Positive Control (Methotrexate) | Test Compound |
| Mean Arthritis Score | High (e.g., 10-14 out of 16) | Significant reduction | Dose-dependent reduction |
| Change in Paw Volume | Significant increase | Attenuated increase | Dose-dependent attenuation |
| Histological Damage | Severe synovitis, bone erosion | Marked protection | Dose-dependent protection |
Conclusion: A Strategic Approach to In Vivo Evaluation
The selection of an appropriate in vivo model is critical for the successful preclinical development of novel propanoic acid derivatives. The acute models, such as carrageenan-induced paw edema and LPS-induced systemic inflammation, provide rapid and reproducible data for initial screening and dose-ranging studies. The chronic adjuvant-induced arthritis model offers a more comprehensive assessment of long-term efficacy and disease-modifying potential. By employing a strategic combination of these models, researchers can effectively characterize the anti-inflammatory profile of new chemical entities and advance the most promising candidates toward clinical development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. Ibuprofen | healthdirect [healthdirect.gov.au]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 18. chondrex.com [chondrex.com]
- 19. Adjuvant-Induced Arthritis Model [chondrex.com]
- 20. Rat Adjuvant-Induced Arthritis (AIA) [bio-protocol.org]
- 21. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
Application Notes and Protocols for the Scalable Production of 2-(4-Fluorophenyl)-2-methylpropanoic Acid
Introduction
2-(4-Fluorophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development and manufacturing. This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques for scaling up the production of this valuable compound. We will explore various synthetic strategies, offering in-depth protocols and addressing the critical challenges associated with transitioning from laboratory-scale synthesis to large-scale industrial production.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route for industrial-scale production is a multi-faceted decision, balancing factors such as cost of raw materials, process safety, reaction efficiency, and environmental impact. Below is a comparative analysis of the most viable synthetic routes for this compound.
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Scale-Up Challenges |
| Grignard Carboxylation | 1-Bromo-4-fluorobenzene, 2-bromoisobutyryl bromide | Magnesium, Dry Ice (CO2) | High convergence, readily available starting materials. | Highly exothermic Grignard formation, moisture sensitivity, handling of solid CO2 on a large scale.[1][2][3] |
| Darzens Condensation | 4-Fluorobenzaldehyde, Ethyl 2-chloropropionate | Sodium ethoxide or other strong bases | Milder reaction conditions compared to Grignard route. | Potential for side reactions, control of stereochemistry if relevant, handling of strong bases.[4][5][6] |
| Phase Transfer Catalysis (PTC) | 4-Fluorophenylacetonitrile, Methyl iodide | Quaternary ammonium salts, NaOH | Green and safe approach, milder conditions, often higher yields.[7] | Catalyst cost and recovery, optimization of phase transfer conditions. |
Recommended Synthetic Protocols for Scale-Up
Based on robustness and industrial applicability, the Grignard carboxylation route is often a primary consideration. The following section provides a detailed protocol for this method, along with critical process parameters for successful scale-up.
Protocol 1: Scale-Up of this compound via Grignard Carboxylation
This protocol is designed for a multi-liter scale and emphasizes safety and process control.
Diagram of the Grignard Carboxylation Workflow:
Caption: Workflow for Grignard Carboxylation.
Materials and Reagents:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry Ice (solid Carbon Dioxide)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Appropriately sized glass-lined or stainless steel reactor with overhead stirring, reflux condenser, and temperature control unit.
-
Addition funnel for controlled liquid addition.
-
Inert atmosphere system (Nitrogen or Argon).
-
Quenching vessel.
-
Extraction and distillation setup.
Step-by-Step Protocol:
-
Reactor Preparation: Ensure the reactor is scrupulously dried and purged with an inert gas (e.g., Nitrogen) to eliminate atmospheric moisture.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and a small crystal of iodine under a positive pressure of inert gas.
-
Add a small portion of a solution of 1-bromo-4-fluorobenzene in anhydrous THF.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and a noticeable exotherm indicate the start of the reaction.
-
Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is highly exothermic and requires careful temperature management.[1]
-
-
Carboxylation:
-
Cool the freshly prepared Grignard reagent to 0-5 °C.
-
In a separate, dry vessel, crush dry ice into a fine powder.
-
Slowly add the Grignard reagent to the crushed dry ice with vigorous stirring. This step is also exothermic and requires efficient cooling.
-
-
Work-up and Isolation:
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Slowly and carefully quench the reaction mixture by adding it to a stirred solution of aqueous HCl.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude acid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Critical Process Parameters and Justification:
| Parameter | Recommended Range/Condition | Justification |
| Moisture Content | < 0.05% in solvent and starting material | Prevents quenching of the highly reactive Grignard reagent.[2] |
| Reaction Temperature (Grignard Formation) | 40-60 °C (refluxing THF) | Ensures a steady reaction rate without excessive side product formation. |
| Addition Rate (Grignard Formation) | Controlled to maintain gentle reflux | Prevents dangerous accumulation of unreacted starting material and a runaway reaction. |
| Temperature (Carboxylation) | 0-10 °C | Minimizes side reactions, such as the formation of ketones. |
| Stirring Speed | Vigorous | Ensures efficient heat transfer and mixing of the heterogeneous reaction mixture. |
Alternative Scalable Approach: Phase Transfer Catalysis
For processes where the handling of organometallic reagents poses significant safety concerns, Phase Transfer Catalysis (PTC) offers a compelling alternative.
Protocol 2: Synthesis via Phase Transfer Catalyzed Alkylation
This route avoids the use of highly reactive organometallic intermediates, enhancing the safety profile of the manufacturing process.
Diagram of the PTC Alkylation Workflow:
Caption: Workflow for PTC Alkylation and Hydrolysis.
Materials and Reagents:
-
4-Fluorophenylacetonitrile
-
Methyl iodide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene or other suitable organic solvent
Step-by-Step Protocol:
-
Reaction Setup: Charge the reactor with 4-fluorophenylacetonitrile, toluene, and the phase transfer catalyst.
-
Alkylation:
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Slowly add methyl iodide to the two-phase mixture. An exotherm will be observed. Maintain the temperature within a specified range (e.g., 40-50 °C) through controlled addition and cooling.
-
-
Hydrolysis:
-
After the alkylation is complete (as monitored by a suitable analytical method like GC or HPLC), the reaction mixture is heated to reflux to facilitate the hydrolysis of the nitrile to the carboxylic acid.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
-
Purification:
-
The crude product can be further purified by recrystallization.
-
Safety and Environmental Considerations
Grignard Route: The primary hazards are the flammability of etheric solvents and the high reactivity and exothermicity of the Grignard reagent formation.[1] An inert atmosphere is crucial to prevent both quenching of the reagent and potential fire hazards. Proper quenching procedures are essential to safely handle any unreacted magnesium and Grignard reagent.
PTC Route: This method is generally safer due to the avoidance of organometallic reagents. However, methyl iodide is a toxic and volatile reagent and should be handled with appropriate personal protective equipment in a well-ventilated area. The use of concentrated sodium hydroxide also requires care. From an environmental perspective, the PTC route can be considered "greener" as it often reduces the need for anhydrous and volatile organic solvents.[7]
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and the implementation of robust process controls. While the Grignard carboxylation route is a well-established method, the inherent safety risks necessitate careful engineering and procedural controls. The Phase Transfer Catalysis approach presents a safer and potentially more environmentally friendly alternative, although it may require more optimization of reaction conditions. The choice of the optimal route will ultimately depend on the specific capabilities and priorities of the manufacturing facility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents - Dialnet [dialnet.unirioja.es]
- 4. Darzens Reaction [organic-chemistry.org]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the haloform reaction, a common synthetic route.
Issue 1: Low or No Yield of this compound
A diminished or absent yield of the desired product is a frequent challenge. The root cause often lies in the reaction conditions or the quality of the reagents.
Possible Causes and Solutions:
-
Incomplete Enolate Formation: The initial and repeated deprotonation of the methyl ketone is crucial. If the base is not strong enough or is of poor quality, the reaction will not proceed efficiently.
-
Solution: Ensure the use of a fresh, high-purity base such as sodium hydroxide or potassium hydroxide. Consider using a slight excess of the base to drive the reaction forward. The pKa of the alpha-protons on the ketone is a key factor, and a sufficiently strong base is necessary to facilitate deprotonation[1].
-
-
Insufficient Halogen: The halogen (e.g., bromine or chlorine) must be present in a sufficient stoichiometric amount to ensure the complete trihalogenation of the methyl group.
-
Solution: Use a molar excess of the halogen. A common approach is to use at least 3 equivalents of the halogen per equivalent of the methyl ketone.
-
-
Reaction Temperature: The haloform reaction is typically exothermic. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to side reactions.
-
Solution: Maintain the reaction temperature within the optimal range, often starting at a lower temperature (0-10 °C) during the addition of reagents and then allowing it to warm to room temperature or slightly above to ensure completion.
-
-
Poor Quality Starting Material: The purity of the starting ketone, 1-(4-fluorophenyl)ethanone, is paramount. Impurities can interfere with the reaction.
-
Solution: Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or chromatography.
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Issue 2: Presence of Unreacted Starting Material
The persistence of the starting methyl ketone in the final product indicates an incomplete reaction.
Possible Causes and Solutions:
-
Insufficient Reaction Time: The haloform reaction, particularly the final hydrolysis step, may require several hours to go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is no longer detectable.
-
-
Inadequate Mixing: In a multiphasic reaction mixture, efficient mixing is essential for the reactants to interact.
-
Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer is recommended for larger-scale reactions.
-
-
Premature Work-up: Acidifying the reaction mixture before the cleavage of the trihalomethyl ketone is complete will halt the reaction.
-
Solution: Ensure the reaction has gone to completion before beginning the work-up procedure.
-
Issue 3: Formation of Impurities
The presence of unexpected byproducts can complicate purification and reduce the overall yield.
Possible Causes and Solutions:
-
Over-halogenation of the Aromatic Ring: While the electron-withdrawing nature of the ketone and the fluorine atom deactivates the ring, harsh conditions can lead to electrophilic aromatic substitution. This is more of a concern with bromination than chlorination.
-
Formation of Aldol Condensation Products: Under basic conditions, the enolate of the starting ketone can react with another molecule of the ketone to form aldol adducts.
-
Solution: Keep the concentration of the ketone relatively low by adding it slowly to the base/halogen mixture. Maintaining a lower reaction temperature can also disfavor aldol reactions.
-
-
Incomplete Hydrolysis of the Haloform: The trihalomethane (e.g., chloroform, bromoform) is a byproduct. If the work-up is not thorough, traces may remain.
-
Solution: Ensure a thorough extraction and washing of the organic layer during the work-up. The haloform can often be removed under reduced pressure.
-
| Potential Impurity | Typical Analytical Signature (¹H NMR) | Mitigation Strategy |
| 1-(4-fluorophenyl)ethanone | Singlet around 2.5 ppm (CH₃) | Increase reaction time, ensure sufficient base and halogen. |
| Ring-halogenated products | Complex aromatic region signals | Control temperature, avoid large excess of halogen. |
| Aldol condensation products | Complex aliphatic and aromatic signals | Slow addition of ketone, lower reaction temperature. |
Frequently Asked Questions (FAQs)
What is the most common and reliable method for synthesizing this compound?
The haloform reaction is a widely used and reliable method for this transformation[1][4]. It involves the reaction of a methyl ketone, in this case, 1-(4-fluorophenyl)ethanone, with a halogen in the presence of a strong base. The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base to yield the carboxylate salt and a haloform[5][6]. Subsequent acidification provides the desired carboxylic acid.
General Workflow for Haloform Synthesis
Caption: A step-by-step workflow of the haloform reaction for the target synthesis.
What are the critical parameters to control during the synthesis?
-
Stoichiometry: A slight excess of the base and at least three equivalents of the halogen are critical for driving the reaction to completion.
-
Temperature: Careful temperature control is necessary to prevent side reactions and ensure a safe reaction profile. The initial addition of reagents should be done at a reduced temperature.
-
Reaction Time: The reaction should be monitored to ensure it has gone to completion before work-up.
-
pH during Work-up: The final acidification step should bring the pH to around 1-2 to ensure the complete protonation of the carboxylate salt and precipitation of the carboxylic acid product[7][8].
How can the purity of the final product be assessed?
The purity of this compound can be determined using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities present.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product.
What are the recommended purification methods?
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can be used to obtain a highly pure solid[7][8].
-
Column Chromatography: If recrystallization is insufficient to remove certain impurities, silica gel chromatography can be employed.
Experimental Protocol: Synthesis via Haloform Reaction
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
1-(4-fluorophenyl)ethanone
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (4.0 eq) in water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (3.3 eq) to the cold NaOH solution with vigorous stirring.
-
In a separate beaker, dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in a minimal amount of a suitable solvent like dioxane or THF.
-
Add the ketone solution dropwise to the hypobromite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours, or until TLC/GC analysis indicates the absence of the starting ketone.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of 1-2[3][9].
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
| Reagent | Molar Equivalents | Purpose |
| 1-(4-fluorophenyl)ethanone | 1.0 | Starting material |
| Sodium hydroxide | 4.0 | Base for deprotonation and hydrolysis |
| Bromine | 3.3 | Halogenating agent |
| Hydrochloric acid | As needed | Acidification to produce the final product |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. youtube.com [youtube.com]
- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Aromatic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the common and often complex side reactions encountered during the synthesis of fluorinated aromatic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who seek to optimize their synthetic routes, improve yields, and ensure the purity of their target compounds.
The unique properties conferred by the fluorine atom make these molecules invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the same electronic effects that make fluorine a desirable substituent also introduce significant synthetic challenges. Carbon-fluorine bond formation is notoriously difficult, and the stability of the C-F bond can be surprisingly labile under certain conditions, leading to unwanted side reactions.[3][4]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting. By understanding the root cause of a side reaction, you can make informed decisions to mitigate it effectively.
FAQ & Troubleshooting Guide 1: Hydrodefluorination (HDF)
Hydrodefluorination, the substitution of a fluorine atom with a hydrogen atom, is one of the most prevalent side reactions, particularly in syntheses involving transition-metal catalysis or hydride-based reagents.
Q: I'm observing a significant amount of a defluorinated byproduct in my reaction. What is causing this, and how can I prevent it?
A: This is a classic case of hydrodefluorination (HDF). It occurs when a C-F bond is cleaved and replaced by a C-H bond. The specific cause depends on your reaction conditions, but the primary culprits are typically transition-metal catalysts and hydride sources.
Understanding the Mechanism
The mechanism of HDF often involves a catalytic cycle, especially with transition metals like nickel, palladium, or rhodium.[5][6][7][8] A common pathway involves the oxidative addition of the metal into the C-F bond, followed by metathesis with a hydride source and subsequent reductive elimination to form the C-H bond.[5][6]
-
Catalytic HDF: Many transition-metal systems used for cross-coupling can also catalyze HDF. The driving force is often the formation of a strong metal-fluoride bond.[6] For example, nickel(0) complexes can activate C-F bonds, and in the presence of a hydrogen donor (like a silane), can complete a catalytic cycle that results in defluorination.[9][10][11]
-
Reductive HDF: Strong reducing agents in the presence of a proton source can also cause HDF. For instance, using zinc dust in aqueous ammonia can reduce a pentafluorobenzoic acid to a tetrafluorobenzoic acid via a series of single electron transfers.[6]
Troubleshooting & Mitigation Protocol
-
Re-evaluate Your Hydride Source: Silanes (e.g., Et₃SiH, PhSiH₃) are common culprits in metal-catalyzed reactions.[9][11]
-
Action: If a hydride is not essential for your main reaction, eliminate it. If it is required (e.g., as a reductant), consider switching to a bulkier or less reactive source. Alternatively, use a stoichiometric amount rather than an excess.
-
-
Modify Catalyst and Ligands: The electronic and steric properties of your catalyst system can dramatically influence its propensity for C-F activation.
-
Action: If using a palladium catalyst for a cross-coupling reaction, consider switching from electron-rich, bulky phosphine ligands (which can promote oxidative addition into C-F bonds) to less reactive ligands. Sometimes, changing the metal entirely (e.g., to copper) can circumvent the issue.
-
-
Control the Temperature: HDF is often more prevalent at elevated temperatures.
-
Action: Run a temperature screen. Start at a lower temperature and incrementally increase it. The desired reaction may proceed at a lower temperature than the onset of significant HDF.
-
-
Scrutinize Your Base and Solvent: Certain bases can generate hydride species in situ, or solvents like isopropanol can act as hydrogen donors, especially under transfer hydrogenation conditions.
-
Action: Switch to a non-protic, anhydrous solvent (e.g., Dioxane, Toluene, DME). Use a non-hydridic base if possible.
-
| Parameter | Recommendation to Minimize HDF | Rationale |
| Hydrogen Source | Avoid silanes, protic solvents (e.g., IPA), and formic acid if possible. | These are potent hydrogen donors in the presence of many transition metals. |
| Catalyst | Use less electron-rich ligands. Consider Cu-based catalysts over Pd/Ni for certain couplings. | Reduces the propensity of the metal center to oxidatively add into the strong C-F bond. |
| Temperature | Operate at the lowest effective temperature. | C-F bond activation often has a higher activation energy than the desired reaction. |
| Solvent | Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane). | Prevents unintended protonolysis or hydrogen donation. |
FAQ & Troubleshooting Guide 2: Benzyne Formation
The formation of a highly reactive benzyne (or aryne) intermediate is a major cause of poor regioselectivity and byproduct formation, especially in nucleophilic substitution reactions on unactivated rings.
A: Yes, a loss of regioselectivity is the hallmark of a reaction proceeding through a benzyne intermediate. This occurs via an elimination-addition mechanism, rather than the more common addition-elimination (SNAr) pathway.
Understanding the Mechanism
The benzyne mechanism is favored when a haloarene is treated with a very strong base (e.g., sodium amide, NaNH₂) and lacks strong electron-withdrawing groups to activate it towards a standard SNAr reaction.[12][13]
-
Elimination: The strong base deprotonates the aromatic ring at the position ortho to the leaving group (in this case, a halogen or triflate).[13][14]
-
Benzyne Formation: The resulting aryl anion expels the leaving group, forming a highly strained and reactive "triple bond" within the aromatic ring.[12][14]
-
Addition: The nucleophile (which can be the base itself or another species present) attacks one of the two carbons of the benzyne triple bond. This attack is often not regioselective, leading to a mixture of products if the ring is substituted.[13][14]
-
Protonation: The resulting aryl anion is protonated by the solvent or conjugate acid of the base to give the final product(s).
Troubleshooting & Mitigation Protocol
-
Avoid Excessively Strong Bases: The primary driver of benzyne formation is the use of exceptionally strong bases like NaNH₂ or KNH₂.[13][15]
-
Action: If your goal is a direct SNAr reaction, use a weaker base (e.g., K₂CO₃, Cs₂CO₃) in combination with a polar aprotic solvent (DMSO, DMF, NMP) to favor the addition-elimination pathway.
-
-
Activate Your Substrate: If your aromatic ring is electron-neutral or electron-rich, it will be resistant to SNAr and prone to the benzyne pathway with strong bases.
-
Action: Ensure your substrate has a potent electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group. This stabilizes the negatively charged Meisenheimer intermediate of the SNAr pathway, making it the dominant mechanism.[16]
-
-
Choose the Right Leaving Group: While fluorine is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[16][17] Conversely, for benzyne formation, the ease of C-X bond cleavage in the elimination step follows I > Br > Cl > F.[12]
-
Action: If you are starting from a chloro- or bromo-aromatic acid precursor, ensure conditions strongly favor SNAr (EWG present, moderate base) to avoid the elimination-addition pathway.
-
FAQ & Troubleshooting Guide 3: Incomplete Halogen Exchange (Halex Reaction)
The Halex (Halogen Exchange) process is a cornerstone of industrial fluoroaromatic synthesis, involving the displacement of a chloride with fluoride.[18][19] However, achieving complete conversion can be challenging.
Q: My Halex reaction is sluggish and stalls before reaching completion, leaving significant amounts of my chlorinated starting material. How can I drive it to completion?
A: Incomplete conversion in a Halex reaction is a common issue often related to fluoride solubility, reagent purity, and reaction conditions. The reaction is typically a heterogeneous solid-liquid phase reaction, making mass transfer a critical parameter.
Understanding the Reaction System
The Halex reaction is a nucleophilic aromatic substitution (SNAr) that uses an inexpensive alkali metal fluoride (most commonly KF) to displace an activated chlorine.[3][18] The reaction requires high temperatures (150–250 °C) and polar aprotic solvents like DMSO or DMF.[18]
Troubleshooting & Mitigation Protocol
-
Ensure Anhydrous Conditions: Water is detrimental. It can hydrate the potassium fluoride, reducing its nucleophilicity, and can also lead to hydrolysis byproducts.
-
Action: Use spray-dried KF, which has a higher surface area and reactivity. Dry the KF in a vacuum oven before use. Use anhydrous grade solvents. Even small amounts of water can inhibit the reaction.
-
-
Improve Fluoride Solubility with a Phase-Transfer Catalyst (PTC): Since KF has very low solubility in organic solvents, the reaction rate is limited by the amount of dissolved fluoride anion.[19]
-
Action: Add a phase-transfer catalyst such as tetramethylammonium chloride (TMAC) or a crown ether (e.g., 18-crown-6). These catalysts complex the potassium cation, releasing a more "naked" and highly nucleophilic fluoride anion into the organic phase.[19]
-
-
Increase Reaction Temperature: The Halex reaction has a high activation energy.
-
Action: Gradually increase the reaction temperature. However, be aware of the thermal stability of your solvent and starting material. For example, DMSO can have violent exothermic reactions with some reagents at high temperatures.[20] A safety assessment is crucial before significantly increasing the temperature on scale.[21]
-
-
Switch to a More Soluble Fluoride Source: If the above methods fail, KF may not be suitable.
| Fluoride Source | Relative Cost | Solubility | Reactivity | Key Consideration |
| Potassium Fluoride (KF) | Low | Very Low | Moderate | Must be spray-dried and anhydrous; often requires a PTC.[19] |
| Cesium Fluoride (CsF) | High | Moderate | High | More effective for less activated substrates; hygroscopic. |
| TBAF (anhydrous) | Very High | High | Very High | Highly effective but can be unstable and promote side reactions if not handled correctly.[22] |
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 7. Light‐Driven Hydrodefluorination of Electron‐Rich Aryl Fluorides by an Anionic Rhodium‐Gallium Photoredox Catalyst | NSF Public Access Repository [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2] - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Halex process - Wikipedia [en.wikipedia.org]
- 19. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 20. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 21. scientificupdate.com [scientificupdate.com]
- 22. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-methylpropanoic acid
Welcome to the technical support center for the purification of 2-(4-Fluorophenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols grounded in scientific principles.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the purification of this compound in a question-and-answer format.
Q1: What are the typical impurities I should expect when synthesizing this compound?
A1: The impurity profile is largely dependent on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the oxidation of a corresponding alcohol, you might find residual alcohol or intermediate aldehydes. Other potential organic impurities can include related aromatic compounds and isomers.[1][2] Inorganic salts and metal residues from catalysts may also be present.[1]
Q2: I'm observing significant streaking of my compound on a silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking of carboxylic acids on silica gel is a frequent problem. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic nature of the silica gel stationary phase.[1] This can lead to a mixture of protonated and deprotonated forms of your compound, causing the characteristic tailing or streaking.
To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluting solvent).[1] This ensures that the carboxylic acid remains fully protonated, minimizing its interaction with the silica and allowing it to move as a more compact spot.
Q3: My final product is an oil or a sticky solid, but I was expecting a crystalline powder. What should I do?
A3: The physical state of your purified compound can be influenced by residual solvents, the presence of impurities, or the compound's intrinsic properties. If you expect a crystalline solid, the oily or gummy consistency often points to the presence of impurities that are disrupting the crystal lattice formation.
Here are a few troubleshooting steps:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential degradation.
-
Recrystallization: This is often the most effective method for obtaining a crystalline solid from an impure oil. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Trituration: If recrystallization is challenging, try triturating the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can often induce crystallization. Common solvents for trituration include hexanes or diethyl ether.
Q4: How do I choose the most appropriate purification technique for this compound?
A4: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: For solid forms of this compound, recrystallization is generally the preferred first-line method for purification, especially on a larger scale.
-
Acid-Base Extraction: This is a highly effective technique for removing neutral or basic impurities. The carboxylic acid can be converted to its water-soluble salt by treatment with a mild base (like sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure acid.[1]
-
Column Chromatography: This is a powerful technique for separating compounds with similar polarities.[1] For carboxylic acids, reversed-phase chromatography is often more effective than normal-phase (silica gel) chromatography.[3] If using silica gel, remember to add a small amount of acid to the mobile phase to prevent streaking.[1]
Below is a decision-making workflow to guide your choice of purification method.
Caption: Decision workflow for purification.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and then dry them under a vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Separation: Gently mix the layers, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer (containing the sodium salt of your carboxylic acid) into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted.[1] Combine the aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under a vacuum.
Protocol 3: Reversed-Phase Flash Chromatography
Reversed-phase chromatography is an effective method for purifying polar compounds like carboxylic acids.[3]
-
Stationary Phase: Use a C18 reversed-phase column.[3]
-
Mobile Phase Development: Develop a suitable mobile phase using analytical techniques like LC-MS or TLC (on C18 plates).[3] A common mobile phase for carboxylic acids is a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) (0.1%) or formic acid to ensure the compound remains protonated.[3]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. If solubility is limited, a solid sample loading technique can be used.[3]
-
Elution and Fraction Collection: Load the sample onto the column and begin elution with the mobile phase. Collect fractions and monitor the separation using TLC or LC-MS.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure to obtain the purified product.
Section 3: Purity Assessment
After purification, it is crucial to assess the purity of your this compound. The following table compares common analytical methods for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Primary Strengths | Robust, versatile, and suitable for non-volatile compounds. | High sensitivity and provides structural information of impurities. | A primary analytical method that does not require a specific reference standard of the analyte; highly accurate. |
| Primary Limitations | May require derivatization for some compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
This data is adapted from a comparative guide on analytical methods for a similar compound and serves as a general reference.[4]
Impurity Relationship Diagram
The following diagram illustrates the relationship between the target compound and potential impurities arising from the synthesis and purification process.
References
Technical Support Center: Optimizing Reaction Conditions for Fluorophenylpropanoic Acid Derivatization
Welcome to the technical support center for the derivatization of fluorophenylpropanoic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this important class of compounds. Whether you are aiming for enhanced volatility for gas chromatography (GC), introducing a chromophore for high-performance liquid chromatography (HPLC), or resolving enantiomers for stereoselective analysis, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.
The presence of the fluorine atom on the phenyl ring introduces unique electronic effects that can influence the reactivity of the carboxylic acid group.[1][2] This guide will help you understand these nuances and optimize your derivatization strategies for robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Issue 1: Low or No Product Yield in Esterification Reactions
Question: I am attempting to esterify 2-fluoro-3-phenylpropanoic acid with methanol using a standard acid catalyst (e.g., H₂SO₄), but I am observing very low conversion to the methyl ester. What could be the issue?
Answer: This is a common challenge that can often be traced back to a few key factors:
-
Inadequate Water Removal: Esterification is a reversible equilibrium reaction. The presence of water, even in trace amounts from solvents or reagents, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider using a dehydrating agent or a Dean-Stark apparatus if the reaction scale allows.
-
-
Steric Hindrance and Electronic Effects: While the fluorine atom's electron-withdrawing nature increases the acidity of the carboxylic acid, potentially making the carbonyl carbon more electrophilic, steric hindrance from the phenyl ring can impede the approach of the alcohol nucleophile.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.
-
Solution: Incrementally increase the reaction temperature and monitor the reaction progress using thin-layer chromatography (TLC) or a small-scale GC analysis. Prolonging the reaction time may also drive the equilibrium towards the product. However, be mindful of potential side reactions at elevated temperatures.
-
A more robust alternative for esterification, especially for analytical scale derivatization, is the use of alkyl chloroformates like ethyl chloroformate (ECF) or methyl chloroformate (MCF) in the presence of a base like pyridine.[5][6][7]
Experimental Protocol: Esterification using Ethyl Chloroformate (ECF)
-
Dissolve 10 mg of fluorophenylpropanoic acid in 1 mL of anhydrous acetonitrile.
-
Add 20 µL of anhydrous pyridine.
-
Cool the mixture in an ice bath (0 °C).
-
Add 15 µL of ethyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 5-10 minutes at 0 °C.
-
Quench the reaction by adding 1 mL of deionized water.
-
Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for analysis.
Issue 2: Incomplete Amide Formation with EDC/NHS Coupling
Question: I am trying to couple my fluorophenylpropanoic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), but the reaction is sluggish and incomplete. How can I improve the yield of my amide product?
Answer: EDC/NHS coupling is a powerful method for amide bond formation, but its efficiency is highly dependent on reaction conditions.[8][9][10] Here are the key parameters to optimize:
-
pH Control is Crucial: The EDC/NHS reaction proceeds in two steps. The first step, the activation of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, is most efficient in a slightly acidic environment (pH 4.5-6.0).[10] The second step, the reaction of the amine with the NHS-ester, is favored at a physiological to slightly basic pH (7.0-8.5).[10]
-
Solution: Perform the reaction in a buffered system. For the initial activation, a MES (2-(N-morpholino)ethanesulfonic acid) buffer is suitable. After the NHS-ester has formed, you can adjust the pH with a phosphate or borate buffer before adding your amine.
-
-
Reagent Stoichiometry and Addition Order: The stoichiometry of your reagents and the order in which they are added can significantly impact the outcome.
-
Solution:
-
Dissolve the fluorophenylpropanoic acid in an appropriate solvent (e.g., DMF, DCM, or an aqueous buffer).
-
Add EDC and NHS. A slight excess (1.1-1.5 equivalents) of both is often beneficial.
-
Allow the activation to proceed for 15-60 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
-
-
Hydrolysis of Intermediates: The O-acylisourea intermediate is highly unstable and prone to hydrolysis.[8] The NHS-ester is more stable but can also hydrolyze over time.
-
Solution: Use anhydrous solvents where possible. The two-step pH adjustment mentioned above also helps to minimize the hydrolysis of the amine-reactive intermediate.
-
Diagram: EDC/NHS Coupling Workflow
Caption: Optimized two-step workflow for EDC/NHS coupling.
Issue 3: Poor Resolution of Diastereomers After Chiral Derivatization
Question: I have derivatized my racemic fluorophenylpropanoic acid with a chiral agent, but I am struggling to separate the resulting diastereomers on my HPLC column. What steps can I take to improve the resolution?
Answer: Achieving good separation of diastereomers requires careful optimization of both the derivatization reaction and the chromatographic conditions.[11][12][13]
-
Choice of Chiral Derivatizing Agent (CDA): The structure of the CDA is paramount. A good CDA should be enantiomerically pure and react completely with both enantiomers of your analyte to avoid kinetic resolution.[13] The resulting diastereomers should have sufficient structural differences to be resolved by your chromatographic system.
-
Solution: If one CDA provides poor resolution, try another with a different structural backbone. For carboxylic acids, common CDAs include chiral amines (to form amides) or chiral alcohols (to form esters).[11]
-
-
Chromatographic Conditions: The mobile phase composition, stationary phase, and temperature all play a critical role in selectivity.[14][15][16]
-
Solution:
-
Mobile Phase Optimization: Systematically vary the ratio of your mobile phase components. Small changes in the percentage of the organic modifier or the addition of additives can have a significant impact on resolution.
-
Stationary Phase Screening: If possible, screen different HPLC columns (e.g., C18, phenyl-hexyl, cyano) to find the one that provides the best selectivity for your diastereomers.
-
Temperature Effects: Temperature can influence the conformation of the diastereomers and their interaction with the stationary phase.[15] Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.
-
-
-
Epimerization Risk: During derivatization, there is a risk of racemization or epimerization at the chiral center of the fluorophenylpropanoic acid, which can complicate the chromatogram.
-
Solution: Use mild reaction conditions (e.g., lower temperature, shorter reaction time) and avoid harsh acidic or basic conditions that could promote epimerization.[17]
-
Table: Common Chiral Derivatizing Agents for Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Functional Group | Resulting Derivative | Analytical Method |
| (S)-(-)-α-Methylbenzylamine | Chiral Amine | Diastereomeric Amides | HPLC, LC-MS |
| (R)-(+)-1-Phenylethylamine | Chiral Amine | Diastereomeric Amides | HPLC, LC-MS |
| (R)-(-)-2-Butanol | Chiral Alcohol | Diastereomeric Esters | GC, GC-MS |
| Mosher's Acid Chloride | Chiral Acyl Chloride | Diastereomeric Esters | NMR, HPLC |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of fluorophenylpropanoic acid?
A1: Carboxylic acids like fluorophenylpropanoic acid are generally not suitable for direct GC analysis due to their low volatility and high polarity.[18][19] The polar carboxyl group can also lead to peak tailing and adsorption on the GC column. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester), is essential to improve its chromatographic behavior and achieve sharp, symmetrical peaks.[20]
Q2: How does the fluorine substituent affect the derivatization reaction?
A2: The fluorine atom is a strongly electron-withdrawing group. Its presence on the phenyl ring increases the acidity of the carboxylic acid through an inductive effect.[1][2] This enhanced acidity can make the carboxylate a better leaving group in certain reactions, potentially facilitating derivatization. However, it's important to consider the position of the fluorine atom, as it can also influence the steric environment around the reaction center.
Q3: Can I use the same derivatization method for different isomers of fluorophenylpropanoic acid (e.g., 2-fluoro vs. 4-fluoro)?
A3: Generally, yes. The core reactivity of the carboxylic acid group remains the primary site for derivatization. However, the position of the fluorine atom can subtly alter the electronic properties and steric accessibility of the carboxyl group, which might necessitate minor adjustments to the reaction conditions (e.g., reaction time or temperature) to achieve optimal yields for different isomers.
Q4: What are the best practices for purifying the derivatized product?
A4: The purification method depends on the scale of the reaction and the nature of the derivative. For analytical purposes, a simple liquid-liquid extraction followed by washing with a dilute acid or base to remove unreacted starting materials is often sufficient. For larger-scale preparations, flash column chromatography on silica gel is a standard method for obtaining highly pure derivatized product.
Q5: Are there any safety precautions I should take when working with derivatization reagents?
A5: Absolutely. Many derivatization reagents are hazardous. For example, alkyl chloroformates are lachrymators and should be handled in a well-ventilated fume hood.[3] Coupling agents like EDC can be sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Diagram: Decision Tree for Derivatization Strategy
Caption: Decision-making flowchart for selecting a derivatization method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. INSTITUTE OF ENTOMOLOGY | Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media was elucidated [entu.cas.cz]
- 6. Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation | MDPI [mdpi.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. gcms.cz [gcms.cz]
Overcoming low solubility of 2-(4-Fluorophenyl)-2-methylpropanoic acid in assays
Technical Support Center: 2-(4-Fluorophenyl)-2-methylpropanoic acid
A Researcher's Guide to Overcoming Solubility Challenges with this compound in Experimental Assays
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for creating a primary stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This compound is a solid at room temperature and generally shows good solubility in DMSO.[1][2] Best practices involve weighing the compound accurately, adding the calculated volume of DMSO, and ensuring complete dissolution, which can be aided by gentle vortexing or brief sonication.[3][4] Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?
This is a common issue known as "compound crashing out." It occurs because the compound, while soluble in a high concentration of organic solvent like DMSO, is not soluble in the final, mostly aqueous, assay buffer. The dramatic change in solvent polarity upon dilution causes the compound to precipitate.
To resolve this, your primary strategies are:
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells or inhibit enzyme activity.[6][7][8]
-
Modify Buffer pH: As a carboxylic acid, this compound's solubility is highly pH-dependent.[9][10][11]
-
Use a Stepwise Dilution Method: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. A serial or stepwise dilution can mitigate precipitation.[5][12]
Q3: Can I use pH adjustment to improve the solubility of this compound?
Absolutely. This is one of the most effective strategies. This compound is a carboxylic acid with a predicted pKa around 4.36.[1]
-
Mechanism: At a pH below its pKa, the carboxylic acid group is protonated (-COOH) and the molecule is neutral and less water-soluble. By raising the pH of your assay buffer to be at least 1-2 units above the pKa (e.g., pH 6.5 - 7.4), the group deprotonates to its carboxylate salt form (-COO⁻).[11][13] This charged form is significantly more polar and thus more soluble in aqueous solutions.[13][14]
-
Practical Tip: Most standard biological buffers (like PBS or HEPES at pH 7.4) should be sufficient to deprotonate the acid and enhance solubility. Ensure your final assay buffer has a pH comfortably above ~5.5.
Q4: What is the maximum concentration of DMSO I can safely use in my assay?
This is highly dependent on the assay system.
-
For Cell-Based Assays: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[6][8][15] It is crucial to run a vehicle control (media with the same final DMSO concentration but no compound) to determine the tolerance of your specific cell line.[7]
-
For Biochemical/Enzyme Assays: Enzymes can be more tolerant, but DMSO can still impact activity by altering protein conformation or substrate solubility.[16][17][18] A final concentration of 1-2% might be acceptable, but this must be validated. Always include a DMSO vehicle control to check for any inhibitory or activating effects of the solvent itself.[19]
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach when you observe precipitation of this compound during your experiment.
Problem: Compound precipitates upon dilution from DMSO stock into aqueous buffer.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting compound precipitation.
Detailed Troubleshooting Steps
-
Verify the Stock Solution: Before troubleshooting downstream steps, ensure your primary DMSO stock is fully dissolved. If crystals are visible, gently warm the vial to 37°C and vortex or sonicate until clear.[12] If it doesn't redissolve, the stock may be supersaturated; remake it at a lower concentration.
-
Primary Solution: pH Adjustment:
-
Rationale: The most direct way to solubilize a carboxylic acid is to convert it to its salt form.[11][14]
-
Action: Confirm the pH of your final assay buffer is at least 7.0. If you are using an unbuffered saline or a low-pH buffer, switch to a standard biological buffer like PBS, HEPES, or Tris at pH 7.4. This simple change is often sufficient to solve the problem.
-
-
Secondary Solution: Refine Dilution Technique:
-
Rationale: Rapidly changing the solvent environment from 100% DMSO to >99% aqueous buffer can cause localized supersaturation and precipitation.
-
Action: Perform a serial dilution. First, create an intermediate dilution of your compound in 100% DMSO. Then, prepare your final working concentrations by adding the intermediate DMSO dilutions to the assay buffer. This gradual process can prevent precipitation.[5]
-
-
Tertiary Solution: Advanced Solubilization Agents (for persistent issues):
-
Rationale: If pH and dilution techniques are insufficient, excipients can be used to encapsulate the hydrophobic parts of the molecule, increasing aqueous solubility.[20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[21][22] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions from the aqueous environment.[21][23]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.
-
Action: Prepare the final dilution of your compound in an assay buffer that has been supplemented with HP-β-CD (e.g., 1-10 mM). The optimal concentration of cyclodextrin needs to be determined empirically.
-
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Tween-20 or Triton X-100 can aid solubility in biochemical assays, but are generally not suitable for cell-based assays due to cytotoxicity.[24]
-
Data Summary: Co-Solvent & Excipient Considerations
| Method | Agent | Typical Final Concentration | Pros | Cons & Considerations |
| Co-Solvent | DMSO | < 0.5% (cells), < 2% (biochemical) | Standard, well-understood | Potential for assay interference or cytotoxicity.[6][15] |
| pH Adjustment | Buffer (e.g., PBS) | pH 7.4 | Highly effective for acids, biologically compatible | May alter compound activity if the protonated form is required; not effective for neutral compounds. |
| Complexation | HP-β-Cyclodextrin | 1-10 mM | Low toxicity, effective for many compounds | Can sometimes reduce compound potency by limiting free concentration; requires optimization.[23] |
| Surfactant | Tween-20 | 0.01 - 0.05% | Effective at low concentrations | Generally cytotoxic; not for cell-based assays.[24] |
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions via Stepwise Dilution
-
Prepare 20 mM Primary Stock:
-
Prepare Intermediate Dilution Plate (in 100% DMSO):
-
In a 96-well plate, add 100% DMSO.
-
Create a serial dilution of your 20 mM primary stock to generate intermediate concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.) in DMSO. This plate serves as the source for your final dilutions.
-
-
Prepare Final Working Solutions (200x concentration):
-
Assume your final highest assay concentration is 100 µM and your final DMSO concentration will be 0.5%. Your working solution needs to be 200x the final concentration.
-
Calculate the required 200x concentration: 100 µM * 200 = 20,000 µM or 20 mM.
-
In this case, your 20 mM primary stock is your 200x working solution.
-
-
Dose the Assay Plate:
-
For a final volume of 200 µL per well, add 1 µL of your 200x working solution (from the intermediate plate) to 199 µL of assay buffer (pre-warmed to 37°C) directly in the assay plate.
-
This results in a 1:200 dilution, achieving the final 100 µM compound concentration and 0.5% DMSO concentration. Mix immediately and thoroughly.
-
Protocol 2: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method to empirically determine the kinetic solubility of your compound in a specific buffer.[25][26] Kinetic solubility is the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[27][28]
-
Materials:
-
Procedure:
-
Prepare a serial dilution of the compound in DMSO directly in a microplate.
-
In a separate assay plate, add the aqueous buffer to all wells.
-
Transfer a small, fixed volume of the DMSO-compound dilutions into the buffer-containing plate to initiate precipitation.
-
Mix the plate and incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the light scattering at a wavelength away from the compound's absorbance (e.g., 650 nm).
-
-
Data Analysis:
-
Plot the light scattering signal (Nephelometric units) against the compound concentration.
-
The point at which the signal sharply increases above the baseline indicates the onset of precipitation.[25] This concentration is the apparent kinetic solubility under those conditions. This allows you to define the upper concentration limit for your assays.
-
References
- 1. This compound | 93748-19-7 [chemicalbook.com]
- 2. This compound | 93748-19-7 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csstc.org [csstc.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 12. emulatebio.com [emulatebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. enamine.net [enamine.net]
- 27. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 28. Laser Nephelometry | Bienta [bienta.net]
- 29. rheolution.com [rheolution.com]
Technical Support Center: Troubleshooting Poor Resolution in Chiral Separation of Fluorinated Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high-resolution chiral separation for fluorinated acids. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic size, and the ability to modulate pKa—can significantly influence intermolecular interactions, making chiral separations particularly challenging.[1][2] This resource provides in-depth, experience-based troubleshooting strategies and answers to frequently encountered questions, moving beyond generic advice to explain the "why" behind each recommendation.
Section 1: Troubleshooting Guide for Poor Resolution
This section addresses specific, common problems encountered during the chiral separation of fluorinated acids, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Complete Co-elution or No Separation of Enantiomers
You've screened your fluorinated acid on a seemingly appropriate chiral stationary phase (CSP), but the enantiomers elute as a single peak.
Root Cause Analysis & Corrective Actions
The primary reason for a complete lack of separation is an insufficient difference in the binding energy between the two enantiomer-CSP diastereomeric complexes. The introduction of fluorine can alter the electronic and steric properties of the analyte, potentially weakening the interactions necessary for chiral recognition.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Verify Analyte-CSP Interaction Compatibility:
-
Action: Re-evaluate your choice of CSP. For acidic analytes, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are often highly effective.[5] These phases operate on an ion-exchange mechanism, which is well-suited for acidic compounds.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also versatile and should be screened.[6]
-
Rationale: Chiral recognition relies on a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole, and steric hindrance.[5] Fluorine's high electronegativity can alter the molecule's dipole moment and hydrogen bonding capacity. If the primary interaction mechanism of the chosen CSP is disrupted by the fluorine substitution, separation will fail.
-
-
Optimize the Mobile Phase Acidity:
-
Action: For anion-exchange CSPs, ensure the mobile phase pH is appropriate to facilitate ionization of the acidic analyte and protonation of the CSP's amine groups.[5] For other CSPs used in reversed-phase mode, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) is crucial.[7][8] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and potentially improved interaction with the CSP.[8]
-
Rationale: The ionization state of both the analyte and the CSP is critical for interaction. For acidic compounds, working at a pH of around 2.0-2.5 in reversed-phase mode can suppress ionization, which can be beneficial for some polysaccharide-based columns.[8] Conversely, for anion-exchange columns, a higher pH (e.g., 5-7) is needed to ensure the analyte is anionic and the stationary phase is cationic.[5]
-
-
Explore Different Organic Modifiers:
-
Action: If using a normal-phase method (e.g., Hexane/Ethanol), systematically vary the alcohol modifier (e.g., switch from isopropanol to ethanol). In reversed-phase (e.g., Acetonitrile/Water), alter the organic solvent.
-
Rationale: The organic modifier in the mobile phase competes with the analyte for interaction sites on the CSP. Changing the modifier can alter the strength of these competitive interactions, thereby modulating retention and selectivity. Methanol, due to its protic nature, is a versatile solvent for anion-exchange columns as it effectively solvates ionized species.[5]
-
Issue 2: Poor Resolution (Rs < 1.5) with Broad or Tailing Peaks
You observe some separation, but the peaks are not baseline resolved, often exhibiting significant tailing.
Root Cause Analysis & Corrective Actions
This issue often points to secondary, undesirable interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. The acidic nature of the analyte can lead to strong interactions with residual silanol groups on the silica support of the CSP, causing peak tailing.
Step-by-Step Troubleshooting Protocol:
-
Refine the Mobile Phase Additive Concentration:
-
Action: Systematically adjust the concentration of the acidic (e.g., TFA) or basic (for the mobile phase, not the analyte) additive. Start at 0.1% and screen concentrations up to 0.5%.
-
Rationale: Additives modify both the analyte and the stationary phase surface. For acidic analytes, an acidic additive can mask active sites on the silica surface, reducing peak tailing. However, an excessive concentration can sometimes interfere with the primary chiral recognition mechanism.[9]
-
-
Lower the Column Temperature:
-
Action: Decrease the column temperature in 5 °C increments, for example, from 25 °C down to 10 °C.
-
Rationale: Chiral separation is a thermodynamic process. Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, enhancing selectivity. This is particularly relevant for conformationally flexible molecules or atropisomers where rotation around a single bond is restricted.[10][11] A lower temperature can be critical to prevent on-column interconversion of isomers.[10][11]
-
-
Decrease the Flow Rate:
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
-
Rationale: A lower flow rate allows more time for the enantiomers to interact with the CSP, which can lead to improved resolution, especially when mass transfer kinetics are slow.
-
Data Summary Table: Impact of Temperature on Resolution
| Temperature (°C) | Resolution (Rs) | Observations |
| 30 | 1.1 | Peaks are broad and show significant overlap. |
| 20 | 1.6 | Baseline separation is nearly achieved. |
| 10 | 2.1 | Excellent, baseline resolution of enantiomers. |
| Note: This is example data to illustrate the potential effect of temperature. |
Issue 3: Irreproducible Retention Times and Resolution
Your method works well one day but fails to provide the same separation the next.
Root Cause Analysis & Corrective Actions
Irreproducibility in chiral separations is often linked to "column memory" effects, where mobile phase additives or sample components from previous runs adsorb strongly to the CSP and alter its properties.[9] This is a significant issue with the highly selective surfaces of chiral columns.[9]
Step-by-Step Troubleshooting Protocol:
-
Implement a Rigorous Column Washing Protocol:
-
Action: Before and after a series of runs, flush the column with a strong, non-damaging solvent to remove strongly adsorbed compounds. For immobilized polysaccharide columns, solvents like DMF or THF can be effective.[12] Always follow the manufacturer's guidelines for solvent compatibility.
-
Rationale: Additives, especially basic or acidic ones, can persist on the stationary phase for thousands of column volumes, impacting subsequent analyses.[9] A thorough wash is essential to "reset" the column to a consistent state.[12]
-
-
Dedicate a Column to a Specific Method or Analyte Type:
-
Action: If possible, dedicate a specific chiral column to methods that use acidic additives and another to those using basic additives.
-
Rationale: This is the most effective way to prevent cross-contamination and the resulting "memory effects" that can drastically alter selectivity.[9]
-
-
Ensure Mobile Phase Consistency:
-
Action: Always prepare fresh mobile phase daily. Even small changes in the concentration of additives or the presence of trace amounts of water in normal-phase solvents can affect the separation.
-
Rationale: The mobile phase is an active component in the chiral recognition process. Its composition must be precisely controlled to ensure reproducible results.
-
Experimental Workflow: Column Cleaning and Equilibration
Caption: A generalized workflow for column washing and pre-analysis equilibration.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on my molecule affect chiral separation?
The position of the fluorine atom is critical as it can influence the molecule's conformation and its interaction with the CSP.[3][4] For example, a fluorine atom in an ortho position on an aromatic ring can create steric hindrance that may lead to atropisomerism, where rotation around a single bond is restricted.[13] This can result in stable, separable atropisomers.[13] A para-substituted fluorine might have a more pronounced effect on the electronic density of a π-system, influencing π-π interactions with the CSP.[3][4]
Q2: Are there specific Chiral Stationary Phases (CSPs) that are better for fluorinated compounds?
While there is no single "best" CSP, polysaccharide-based phases (e.g., cellulose and amylose derivatives) are highly versatile and have a strong track record for a wide range of chiral compounds, including fluorinated ones.[6][14] For fluorinated acids, anion-exchange CSPs are an excellent starting point due to their specific mechanism for acidic analytes.[5] Additionally, some research has explored fluorinated stationary phases, which may offer unique selectivity for fluorinated analytes through "fluorophilic" interactions.[15][16]
Q3: Can I use reversed-phase (RP) chromatography for my fluorinated acid?
Yes, many modern immobilized chiral columns are robust enough for use with reversed-phase mobile phases.[6][8] This can be advantageous for highly polar compounds or for methods requiring LC/MS compatibility.[8] For acidic analytes, it's crucial to add an acid (like formic or acetic acid) to the mobile phase to suppress ionization and achieve good peak shapes.[8]
Q4: My fluorinated acid is a complex molecule with multiple chiral centers. How does this affect method development?
The presence of multiple chiral centers means you are dealing with diastereomers as well as enantiomers. Diastereomers have different physical properties and can often be separated on standard achiral columns (like a C18). However, you will still need a chiral method to separate the enantiomeric pairs of each diastereomer. The strategy is typically to first separate the diastereomers and then develop a chiral method for each pair of enantiomers.
Q5: What is "atropisomerism" and how does it relate to fluorinated compounds?
Atropisomers are stereoisomers that result from hindered rotation around a single bond.[10] The barrier to rotation is high enough to allow for the isolation of individual isomers. The steric bulk of substituents is a key factor, and while fluorine is small, an ortho-fluoro group on an N-aryl compound, combined with other bulky groups, can be sufficient to create stable atropisomers with a high rotational barrier.[13] When analyzing these compounds, it is crucial to use lower temperatures to prevent on-column interconversion, which would manifest as a rising baseline between the isomer peaks.[10]
Logical Flow: Initial Troubleshooting Strategy
Caption: A decision tree for initial method development and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine in Pharmaceuticals: Looking Beyond Intuition | Semantic Scholar [semanticscholar.org]
- 3. The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Storage and Handling of 2-(4-Fluorophenyl)-2-methylpropanoic acid
Introduction
Welcome to the technical support guide for 2-(4-Fluorophenyl)-2-methylpropanoic acid (CAS 93748-19-7).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. The reliability of experimental outcomes is directly linked to the quality of the starting materials. Improper storage and handling can lead to degradation, introducing impurities that can compromise results, lead to costly delays, and generate misleading data. This guide provides a comprehensive framework of frequently asked questions, troubleshooting protocols, and best practices to prevent the degradation of this compound during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound, which is typically a solid, should be stored at 4°C or colder (≤ -16°C) in a tightly sealed container, protected from moisture and light.[4] Storing the compound in a cool, dry, and well-ventilated place is crucial.[5][6]
Q2: Is this compound sensitive to air or moisture?
Yes. Like many carboxylic acids, this compound can be sensitive to atmospheric moisture. Some fine chemicals are known to be sensitive to both air and moisture. It is recommended to handle and store the compound under an inert gas like argon or dry nitrogen to prolong its shelf life.[7] When removing the container from cold storage, always allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[7][8]
Q3: What type of container should I use for storage?
Use glass containers with Teflon-lined closures.[8] Avoid storing the compound, especially if dissolved in an organic solvent, in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers and other impurities can leach into the sample.[8]
Q4: I noticed a slight discoloration of the solid material. What could be the cause?
Discoloration can be an initial sign of degradation. Potential causes include oxidation, photodegradation from exposure to light, or a reaction with contaminants. It is crucial to investigate any change in the physical appearance of the material.
Q5: How can I check if my sample of this compound has degraded?
The most reliable method is to assess the purity using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of carboxylic acids and detecting degradation products.[9] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes or the presence of impurities.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section addresses specific issues that may arise, providing a logical workflow for investigation and correction.
Issue 1: Change in Physical Appearance (e.g., Color Change, Clumping)
-
Potential Cause:
-
Oxidation: The tertiary benzylic carbon atom in the molecule could be susceptible to slow oxidation over time, especially if exposed to air.
-
Hygroscopy/Hydrolysis: The compound may have absorbed atmospheric moisture, causing the powder to clump. While the molecule itself is not prone to simple hydrolysis, absorbed water can facilitate other degradation pathways or affect weighing accuracy.
-
Photodegradation: Exposure to UV or ambient light can sometimes induce degradation in aromatic compounds.[7]
-
-
Troubleshooting & Corrective Actions:
-
Document: Record the changes in appearance.
-
Test Purity: Perform an HPLC analysis to quantify the purity and identify any new peaks corresponding to degradation products.
-
Review Storage: Audit your storage protocol. Was the container tightly sealed?[10][11] Was it protected from light?[4][7] Was it brought to room temperature before opening?[7]
-
Implement Corrective Storage: If the material is still deemed usable, purge the vial headspace with an inert gas (argon or nitrogen) before resealing tightly.[7] Store in a desiccator or a controlled low-humidity environment, and place inside a secondary container or wrap with aluminum foil to protect from light.
-
Issue 2: Inconsistent or Unreproducible Experimental Results
-
Potential Cause:
-
Loss of Purity: The most likely cause is a gradual, undetected degradation of the compound, leading to a lower concentration of the active molecule and the presence of interfering impurities.
-
Contamination: The stock may have been inadvertently contaminated during previous uses.
-
-
Troubleshooting & Corrective Actions:
-
Quarantine the Lot: Immediately stop using the suspected batch of the compound to prevent generating more invalid data.
-
Purity Verification: Analyze the current stock using a validated HPLC method (see Protocol II below). Compare the results to the Certificate of Analysis (CoA) that came with the compound.
-
Secure New Stock: If degradation is confirmed, dispose of the old material according to your institution's safety guidelines and obtain a new, unopened lot of the compound.
-
Implement Strict Handling Protocols: When using the new stock, ensure that only clean, dedicated spatulas and glassware are used. Work quickly and efficiently to minimize the time the main container is open to the atmosphere.
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process when degradation of this compound is suspected.
Caption: Troubleshooting workflow for suspected degradation.
Detailed Protocols
Protocol I: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to ensure its long-term stability.
Materials:
-
Glass vial with Teflon-lined cap
-
Argon or Nitrogen gas source with a regulator
-
Desiccator cabinet
-
Laboratory freezer or refrigerator (-20°C to 4°C)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat[12]
Procedure:
-
Receiving: Upon receipt, inspect the container for any damage.[12] Note the date of receipt on the label.
-
Initial Storage: Store the unopened container in a designated, well-ventilated, cool, and dry location, away from heat and direct sunlight.[5][10] For long-term stability, storage at 4°C or below is recommended.[4]
-
First Use: a. Before opening, remove the container from the cold storage and allow it to equilibrate to ambient room temperature for at least 30-60 minutes.[7] This is a critical step to prevent water condensation on the cold powder. b. In a chemical fume hood, briefly break the seal and open the container. c. Use a clean, dry spatula to quickly remove the desired amount of material. d. Before sealing, gently flush the headspace of the container with a stream of inert gas (argon or nitrogen) for 5-10 seconds.[7] e. Tightly close the container immediately.[10][13]
-
Returning to Storage: Return the sealed container to its designated cold storage location. Use secondary containment where appropriate, especially for liquids.[13]
-
Inventory Management: Always log the date and amount of material taken. Use a first-in, first-out (FIFO) inventory system to ensure older stock is used first.
Protocol II: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be adapted and validated for your specific equipment and requirements.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid or perchloric acid[9]
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent as the standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (Aromatic compounds typically absorb in this region)
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 10 90 12.0 10 90 12.1 70 30 | 15.0 | 70 | 30 |
-
-
Data Analysis:
-
Run the standard to determine the retention time of the main peak.
-
Run the sample and integrate all peaks.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Any significant peaks other than the main compound peak may indicate the presence of impurities or degradation products.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerator) or ≤ -16°C (Freezer)[4][8] | Slows down potential chemical degradation pathways. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen).[7] | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hygroscopic effects. |
| Light | Store in an opaque container or in the dark.[4][7][10] | Prevents potential photodegradation of the aromatic ring. |
| Container | Chemically resistant glass with a Teflon-lined cap.[8] | Avoids leaching of impurities from plastic and ensures an inert storage surface. |
| Location | Cool, dry, well-ventilated area away from heat sources.[12][13] | Ensures a stable environment and prevents accidental exposure to conditions that could accelerate degradation. |
References
- 1. This compound | 93748-19-7 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | 93748-19-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. macschem.us [macschem.us]
- 11. perstorp.com [perstorp.com]
- 12. sampanenterprises.com [sampanenterprises.com]
- 13. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Technical Support Center: Synthesis of Fenofibrate Metabolites
Welcome to the Technical Support Center for the synthesis of fenofibrate metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of these critical compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," offering troubleshooting advice grounded in chemical principles to ensure your success in the lab.
Introduction: Understanding Fenofibrate Metabolism
Fenofibrate is a prodrug, meaning it is inactive until metabolized in the body.[1][2] The primary active metabolite is fenofibric acid, formed through rapid hydrolysis of the isopropyl ester group by esterases.[2][3][4][5] This conversion is central to the drug's mechanism of action, as fenofibric acid is the molecule that activates peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][6][7]
Further metabolism of fenofibric acid can occur via two main pathways: glucuronidation or reduction of the carbonyl group to form a secondary alcohol, referred to as reduced fenofibric acid.[3][4] Both fenofibric acid and its reduced form can be conjugated with glucuronic acid for excretion.[3][4]
The following diagram illustrates the primary metabolic transformations of fenofibrate.
Caption: Metabolic pathway of fenofibrate to its active metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific pitfalls you may encounter during the synthesis of fenofibrate metabolites, primarily focusing on the two most common synthetic targets: Fenofibric Acid and Reduced Fenofibric Acid .
Part 1: Synthesis of Fenofibric Acid via Ester Hydrolysis
The most direct laboratory synthesis of fenofibric acid involves the hydrolysis of the commercially available fenofibrate. While seemingly straightforward, this saponification reaction has several potential points of failure.
Q1: My hydrolysis of fenofibrate is incomplete, resulting in low yields of fenofibric acid. What's going wrong?
A1: Incomplete hydrolysis is the most common issue. It typically stems from suboptimal reaction conditions or insufficient reaction time. The ester in fenofibrate is somewhat sterically hindered, which can slow down the reaction.
Causality & Troubleshooting:
-
Insufficient Base: Saponification is an irreversible process under basic conditions because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, forming a stable carboxylate salt.[8] You need at least one stoichiometric equivalent of a strong base (e.g., NaOH, KOH, LiOH) to drive the reaction to completion. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure all the ester reacts.
-
Poor Solubility: Fenofibrate is highly lipophilic and practically insoluble in water.[1][2] The reaction requires a solvent system where both the fenofibrate and the hydroxide salt have some solubility. A mixture of an organic solvent (like THF, ethanol, or methanol) and water is typically used.[9] If the fenofibrate is not adequately dissolved, the reaction becomes a slow, heterogeneous mixture, leading to incomplete conversion.
-
Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent. Running the reaction at room temperature may require extended periods (6-24 hours).[9] Heating the reaction mixture to reflux can significantly shorten the required time to 1-4 hours.[1][10]
-
Transesterification (Side Reaction): If you use methanol or ethanol as the co-solvent and your reaction time is excessively long or conditions are not optimal, you risk transesterification, where the isopropyl group is swapped for a methyl or ethyl group.[9] While this is less common under strong basic hydrolysis conditions, it's a possibility to be aware of.
Workflow: Optimizing Fenofibrate Hydrolysis
Caption: Optimized workflow for the hydrolysis of fenofibrate.
Q2: During the acidic workup, my product oiled out instead of precipitating as a solid. How can I get a solid product?
A2: "Oiling out" occurs when the melting point of the crude product is lower than the temperature of the solution, or when impurities are present that depress the melting point. Fenofibric acid has a relatively high melting point (~180°C), so this issue is almost always due to impurities or improper procedure.
Causality & Troubleshooting:
-
Acidification Temperature: Adding acid to the aqueous carboxylate solution is an exothermic process. If you add the acid too quickly, the temperature of the solution can rise significantly, causing the newly formed fenofibric acid to separate as a liquid ("oil") rather than a solid.
-
Solution: Perform the acidification step in an ice bath. Add the acid (e.g., 2N HCl) slowly, with vigorous stirring, ensuring the temperature does not rise above room temperature.[11]
-
-
Insufficient Stirring: Without adequate stirring, localized areas of low pH can form, leading to rapid, uncontrolled precipitation that traps impurities and forms an oily conglomerate.
-
Presence of Organic Solvent: Residual organic solvent from the reaction (e.g., THF, ethanol) can sometimes prevent clean crystallization.
-
Solution: Ensure all the organic co-solvent is removed via rotary evaporation before you begin the acidification step.[12]
-
Q3: My final fenofibric acid product is off-white or yellow and has a low melting point. How can I improve its purity?
A3: A discolored product with a broad or low melting point indicates the presence of impurities. The most effective method for purifying solid carboxylic acids like fenofibric acid is recrystallization.[13]
Troubleshooting Purification:
| Problem | Probable Cause | Solution |
| Low Crystal Yield | Too much recrystallization solvent was used; premature crystallization during filtration. | Use the minimum amount of hot solvent required for dissolution. Pre-heat the filtration funnel to prevent the product from crashing out.[13][14] Cool the filtrate slowly, then in an ice bath to maximize recovery.[14][15] |
| No Crystals Form | Solution is not sufficiently supersaturated; too much solvent used. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites.[13][14] Add a seed crystal of pure product.[13] |
| Colored Impurities | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration.[13] Use sparingly, as it can adsorb your product as well. |
| Oily Product | The chosen solvent is too good a solvent, even when cold. | The ideal recrystallization solvent dissolves the compound when hot but not when cold.[13] Test different solvents or solvent systems (e.g., toluene, ethanol/water, acetic acid/water).[14][16] |
Detailed Protocol: Recrystallization of Fenofibric Acid
-
Solvent Selection: Place a small amount of crude fenofibric acid in a test tube. Add a potential solvent (e.g., toluene) dropwise. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed, fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals in a vacuum oven.
Part 2: Synthesis of Reduced Fenofibric Acid Metabolite
This metabolite is synthesized by the reduction of the ketone group on fenofibric acid. The most common laboratory reagent for this transformation is sodium borohydride (NaBH₄).
Q4: My reduction of fenofibric acid with NaBH₄ is sluggish and gives a mixture of products. What am I doing wrong?
A4: While NaBH₄ is a mild and selective reducing agent, its reactivity is highly dependent on the solvent and pH. The key challenge here is performing a reduction on a molecule with a carboxylic acid group.
Causality & Troubleshooting:
-
Reaction with Carboxylic Acid: Sodium borohydride is known to react with acidic protons, such as the one on the carboxylic acid group of fenofibric acid. This reaction consumes the reagent and generates hydrogen gas. While NaBH₄ does not typically reduce carboxylic acids, this side reaction can inhibit the desired ketone reduction.
-
pH Control: The reaction is best performed under neutral to slightly basic conditions. Acidic conditions will rapidly decompose the NaBH₄.
-
Solvent Choice: A protic solvent like methanol or ethanol is typically used for NaBH₄ reductions.[11] It participates in the reaction mechanism and helps to dissolve the borohydride reagent.
-
Temperature Control: The reaction is typically started at a low temperature (0-5 °C) to control the initial rate and any exothermic reaction with the solvent or acidic proton.[11] The reaction is then allowed to warm to room temperature.
Detailed Protocol: Synthesis of Reduced Fenofibric Acid [11]
-
Dissolution: Dissolve fenofibric acid (1 equivalent) in methanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~2-3 equivalents) portion-wise to the stirred solution. The excess is to compensate for any reaction with the solvent or the carboxylic acid proton.
-
Reaction: Continue stirring the reaction mixture at low temperature and monitor its progress by TLC until the starting material is consumed (typically 15-30 minutes).
-
Quenching & Workup:
-
Carefully remove the excess methanol under reduced pressure.
-
Dilute the residue with cold water.
-
Slowly add 2N HCl to quench any unreacted NaBH₄ and to acidify the solution to pH ~2. This will precipitate the product.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: If necessary, the crude product can be purified by recrystallization as described previously.
Q5: Can I reduce fenofibrate first and then hydrolyze it to get the reduced metabolite?
A5: Yes, this is an alternative synthetic route.[11] You can reduce the ketone in fenofibrate using NaBH₄ under similar conditions (methanol, 0 °C to RT). This yields "reduced fenofibrate." This intermediate can then be hydrolyzed using the alkaline hydrolysis procedure described in Part 1 to give the final reduced fenofibric acid. This two-step route can sometimes be cleaner, as it avoids the potential complication of the borohydride reacting with the carboxylic acid group.
Analytical Characterization
Confirming the identity and purity of your synthesized metabolites is crucial. Several analytical methods are available.
| Technique | Application | Expected Observations |
| TLC | Reaction monitoring, purity check | Fenofibric acid is more polar (lower Rf) than fenofibrate. Reduced fenofibric acid is more polar than fenofibric acid. |
| HPLC | Quantitative analysis, purity determination | A simple isocratic reverse-phase method (e.g., C18 column, Methanol:Water mobile phase) can separate fenofibrate and fenofibric acid.[17][18] Detection is typically done by UV at ~284-286 nm.[17][19] |
| ¹H NMR | Structural confirmation | Hydrolysis: Disappearance of the isopropyl ester signals (septet at ~5.2 ppm, doublet at ~1.2 ppm) and appearance of a broad carboxylic acid peak (>10 ppm). Reduction: Disappearance of the ketone carbonyl leads to upfield shifts of adjacent aromatic protons. Appearance of a new peak for the benzylic -CH(OH)- proton (~5.8 ppm) and the adjacent -OH proton. |
| Mass Spec | Molecular weight confirmation | Provides the molecular weight of the synthesized compound, confirming the correct transformation. |
| Melting Point | Purity assessment | A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. |
References
- 1. scielo.br [scielo.br]
- 2. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. reddit.com [reddit.com]
- 16. CN103360240B - Preparation method of high purity fenofibric acid - Google Patents [patents.google.com]
- 17. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of Fenofibrate and Its Metabolite by HPLC and Its Application in Rat Intestinal Lymphatic Transport [journal11.magtechjournal.com]
Technical Support Center: Method Development for Detecting Trace Impurities in Propanoic Acid Synthesis
Welcome to the technical support center for the analysis of trace impurities in propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods for ensuring the purity and safety of their synthesized propanoic acid. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that frequently arise during the initial stages of method development.
Q1: What are the most common impurities in propanoic acid, and where do they come from?
The impurity profile of propanoic acid is highly dependent on its synthesis route. There are two primary production methods: chemical synthesis and biological fermentation.[1]
-
Chemical Synthesis: The most common industrial methods are the oxidation of propionaldehyde and the hydrocarboxylation of ethylene.[2] Impurities from these petrochemical routes typically include unreacted starting materials, intermediates, and by-products of side reactions.[3]
-
Biological Fermentation: This method uses bacteria, primarily from the Propionibacterium genus, to convert substrates like glucose or glycerol into propanoic acid.[4][5] This process can introduce impurities such as other organic acids (e.g., acetic acid, succinic acid), residual substrates, and metabolites from the microorganisms.[5]
A summary of potential impurities is provided below.
| Impurity Category | Specific Examples | Likely Synthesis Route | Rationale |
| Starting Materials | Ethylene, Propionaldehyde, Ethanol, Carbon Monoxide | Chemical Synthesis | Incomplete conversion during the reaction leads to residual starting materials in the final product.[3] |
| Intermediates | Propionyl-CoA, Succinate, Pyruvate | Biological Fermentation | These are metabolic intermediates in the Wood-Werkman cycle used by Propionibacterium.[4] |
| By-products | Acetic Acid, Succinic Acid, Formic Acid | Both | Formed from side reactions in chemical synthesis or as metabolic by-products in fermentation.[3][5] |
| Solvents & Reagents | Benzene, Acetic Acid (as solvent), Catalyst residues (e.g., Cobalt, Nickel) | Chemical Synthesis | Residual solvents from purification steps or catalyst leaching from the reactor.[6] |
| Degradation Products | Compounds from oxidation or thermal stress | Both | Propanoic acid can degrade under harsh purification conditions (e.g., high-temperature distillation) or improper storage.[7] |
Q2: How do I choose between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for my analysis?
The choice between GC and HPLC is a critical decision that depends on the specific impurities you are targeting. Both are powerful techniques, but they are suited for different types of analytes.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interaction with the stationary phase.[8] | Separates compounds in the liquid phase based on their polarity, size, or charge.[9] |
| Best Suited For | Volatile impurities: Residual solvents, propionaldehyde, short-chain esters. | Non-volatile impurities: Other organic acids (succinic, lactic), residual sugars, catalyst residues (with proper method). |
| Detection | Flame Ionization Detector (FID) for general hydrocarbons; Mass Spectrometry (MS) for identification and high sensitivity.[8][10] | UV-Vis Detector (detects carboxyl group around 210 nm); Refractive Index (RI); Mass Spectrometry (MS).[11][12] |
| Sample Prep | May require derivatization (e.g., silylation) to make non-volatile acids like succinic acid volatile.[13] | Often requires simple dilution and filtration. Sample cleanup via Solid-Phase Extraction (SPE) may be needed for complex matrices.[14][15] |
| Key Advantage | Excellent separation efficiency for complex mixtures of volatile compounds. | Versatile for a wide range of non-volatile and thermally unstable compounds. |
Expert Insight: For comprehensive impurity profiling, a dual-pronged approach is often necessary. Use GC-MS for volatile organic impurities and residual solvents, and a dedicated HPLC-UV or LC-MS method for non-volatile organic acids and other polar impurities.
Q3: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in drug substances. The key principle is to ensure the safety and efficacy of the final pharmaceutical product.[16]
-
Identification: You are expected to identify any impurity present at or above a certain threshold (typically 0.10%). This requires robust analytical methods capable of structural elucidation, often involving mass spectrometry.[17]
-
Reporting: All impurities above the reporting threshold (e.g., 0.05%) must be reported.
-
Qualification: Impurities above the qualification threshold (e.g., 0.15% or 1.0 mg/day intake, whichever is lower) must be qualified, meaning you must collect toxicological data to justify their safety at that level.
Developing a validated, stability-indicating analytical method is not just good science—it is a regulatory necessity.[18]
Section 2: Troubleshooting Guides
Even with a well-designed method, experimental challenges are common. This section provides systematic solutions to specific problems you might encounter.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Symptom: Your propanoic acid or impurity peaks are asymmetrical, with a tail or a leading edge. This compromises resolution and leads to inaccurate integration and quantification.
Probable Causes & Solutions:
-
Secondary Interactions (Tailing):
-
Causality: The acidic carboxyl group of propanoic acid and other organic acid impurities can form strong secondary interactions with active sites (free silanols) on the silica-based stationary phase of a C18 column. This causes some molecules to lag behind, resulting in peak tailing.[7]
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of a strong acid (e.g., phosphoric acid or methanesulfonic acid) to the mobile phase to bring the pH to ~2.5-3.0.[19] This ensures the organic acids are fully protonated (uncharged), minimizing silanol interactions.
-
Use an End-Capped Column: Modern, well-deactivated, and end-capped columns have fewer free silanol groups and are specifically designed to reduce these interactions.
-
Add a Competing Base: In some rare cases, adding a small amount (0.1%) of a competing base like triethylamine (TEA) can mask active sites, but this is less common for acid analysis.[7]
-
-
-
Column Overload (Fronting):
-
Causality: Injecting a sample that is too concentrated saturates the stationary phase at the column inlet. This causes the peak to broaden and distort into a "shark-fin" or fronting shape.[7]
-
Solution: Dilute your sample and reinject. Perform a linearity study to determine the appropriate concentration range for your method.
-
-
Incompatible Injection Solvent:
-
Causality: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile when the mobile phase is 98% aqueous) causes the sample to travel through the column inlet too quickly, leading to peak distortion.[7]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used for solubility, ensure the injection volume is small (e.g., < 5 µL) to minimize this effect.
-
Problem 2: I see an unexpected peak in my chromatogram. How do I identify it?
Symptom: A new, uncharacterized peak appears in your sample chromatogram that is not present in your standard or blank runs.
Systematic Identification Workflow:
The process of identifying an unknown impurity requires a logical, step-by-step approach combining chromatographic investigation with spectroscopic analysis.
-
Eliminate External Contamination: First, inject a blank solvent. If the peak is present, it may be a contaminant from your mobile phase, solvent, or the system itself.[20]
-
Check the Synthesis Route: Review the complete synthesis pathway. Could the unknown be an unreacted starting material, an intermediate, or a predicted by-product?[7]
-
Perform Forced Degradation: Subject a pure sample of propanoic acid to stress conditions (e.g., heat, acid, base, oxidation, light).[18] If the unknown peak appears or increases under specific conditions, it is likely a degradation product.
-
Utilize Mass Spectrometry (MS): This is the most powerful tool for identification.
-
LC-MS or GC-MS: Provides the molecular weight of the impurity. High-resolution MS (HRMS) like QTOF or Orbitrap can provide an accurate mass, which helps determine the molecular formula.[21]
-
MS/MS (Tandem MS): Fragmenting the impurity ion provides structural information, allowing you to piece together its chemical structure.
-
-
Confirm with a Reference Standard: Once a structure is proposed, the ultimate confirmation is to obtain or synthesize a reference standard of that compound. The unknown impurity is confirmed if its retention time and mass spectrum match the standard under identical conditions.[21]
Problem 3: Low Sensitivity / Cannot Detect Impurities at Required Levels
Symptom: Your method is not sensitive enough to detect impurities at the required reporting or qualification thresholds (e.g., 0.05%).
Probable Causes & Solutions:
-
Suboptimal Detector Wavelength (HPLC-UV):
-
Causality: Organic acids have weak UV absorbance, typically a carboxyl group chromophore around 200-210 nm.[11] At higher wavelengths, the signal will be significantly weaker.
-
Solution: Set your UV detector to the wavelength of maximum absorbance, which is usually 210 nm or lower. Be aware that working at these low wavelengths also increases baseline noise and interference from mobile phase components. Ensure you are using high-purity, UV-grade solvents and additives.
-
-
Insufficient Sample Concentration:
-
Causality: The impurity concentration in the injected sample is simply below the instrument's limit of detection (LOD).
-
Solution:
-
Increase Injection Volume: A modest increase in injection volume can boost the signal, but be cautious of causing peak distortion.
-
Sample Concentration/Enrichment: Use a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the impurities while removing the bulk propanoic acid matrix.[22][23]
-
-
-
Poor Ionization Efficiency (LC-MS):
-
Causality: Propanoic acid and similar small organic acids can be challenging to ionize efficiently using electrospray ionization (ESI).
-
Solution:
-
Optimize MS Source Parameters: Adjust source parameters like capillary voltage, gas flow, and temperature.
-
Switch Ionization Mode: Analyze in negative ion mode, which is typically better for acidic compounds ([M-H]⁻).
-
Mobile Phase Additives: Ensure your mobile phase contains a modifier that promotes ionization (e.g., a small amount of formic acid or ammonium formate).
-
-
-
Use a More Sensitive Detector:
-
Causality: The chosen detector lacks the inherent sensitivity for your application.
-
Solution: If UV or FID is insufficient, switching to a mass spectrometer is the standard approach for trace-level impurity analysis. MS detectors offer significantly lower detection limits and the added benefit of structural confirmation.[10][24]
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common analytical procedures.
Protocol 1: General Experimental Workflow
This diagram outlines the logical flow from sample receipt to final data reporting, forming the backbone of any method development project.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is designed for detecting volatile and semi-volatile impurities, such as residual propionaldehyde or solvents.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the propanoic acid sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., methanol or dichloromethane). Ensure the solvent does not co-elute with any peaks of interest.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent[10] | A robust and widely used system for this type of analysis. |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness | Mid-polarity column suitable for separating volatile polar and non-polar compounds. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Volume | 1 µL | Prevents overloading the column. |
| Split Ratio | 20:1 | For trace analysis, a lower split ratio or splitless injection may be required to improve sensitivity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | General purpose gradient to separate compounds with a wide range of boiling points. |
| MS Detector | Mass Spectrometer (e.g., 5977B)[10] | Provides high sensitivity and specificity for peak identification. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 35 - 350 amu | Covers the expected mass range for common solvents and by-products. |
-
System Suitability Test (SST):
-
Before running samples, inject a standard mixture containing known potential impurities.
-
Acceptance Criteria: Resolution between critical pairs > 1.5; peak asymmetry for all analytes between 0.8 and 1.5.
-
Protocol 3: HPLC-UV Method for Non-Volatile Organic Acids
This protocol is tailored for separating and quantifying non-volatile acids like succinic and acetic acid.
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer.
-
Adjust the pH to 2.5 using 85% phosphoric acid. This ensures the organic acids are in their non-ionized form for good retention on a reversed-phase column.[25]
-
Filter the mobile phase through a 0.45 µm filter before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the propanoic acid sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL HPLC vial.[15]
-
-
HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters ACQUITY Arc or equivalent[10] | A reliable system for routine analysis. |
| Column | C18 Column (e.g., ZORBAX SB-Aq), 250 mm x 4.6 mm, 5 µm[15] | A stable-bonded phase designed for use in highly aqueous mobile phases, preventing phase collapse. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[19] |
| Mobile Phase | Isocratic: 20 mM KH₂PO₄ buffer, pH 2.5 | Simple isocratic method suitable for separating common organic acids.[25] |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sensitivity needs. |
| Detector | UV/DAD at 210 nm[14] | Wavelength for detecting the carboxyl group chromophore.[11] |
-
System Suitability Test (SST):
-
Inject a standard containing propanoic acid and key expected impurities (e.g., acetic acid, succinic acid).
-
Acceptance Criteria: Tailing factor for the propanoic acid peak < 1.5; %RSD of peak areas from five replicate injections < 2.0%.[26]
-
Section 4: Method Validation Essentials
Validating your analytical method is crucial to ensure it is fit for its intended purpose.[27]
Q: What is Specificity and how do I demonstrate it?
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][27]
-
How to Demonstrate:
-
Spike Study: Spike your sample with known impurities and potential degradants. Your method should be able to resolve the main propanoic acid peak from all added components.
-
Forced Degradation: Analyze samples from forced degradation studies. The method must separate the degradation products from the parent peak and from each other.[18]
-
Peak Purity Analysis (for HPLC-DAD): Use a Diode Array Detector to assess peak purity. This analysis compares spectra across the peak to see if it is spectrally homogeneous. A pure peak will have a consistent spectrum from the upslope to the downslope.
-
Q: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Common Method (Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of an analyte at a known low concentration with the amplitude of the baseline noise.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.[17]
-
Confirmation: Once the LOQ concentration is estimated, inject a sample at this concentration multiple times (n=6) to confirm that the precision (%RSD) meets the acceptance criteria (e.g., %RSD ≤ 10%).
-
Section 5: References
-
Creative Proteomics. Propanoic Acid: Properties, Production, Applications, and Analysis. --INVALID-LINK--
-
Quora. (2021). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?--INVALID-LINK--
-
Eş, I., et al. (2018). Propionic Acid: Method of Production, Current State and Perspectives. --INVALID-LINK--
-
Coral, J., et al. (2018). Propionic Acid: Method of Production, Current State and Perspectives. Food Technology and Biotechnology. --INVALID-LINK--
-
Wikipedia. Propionic acid. --INVALID-LINK--
-
MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. --INVALID-LINK--
-
Agricultural Marketing Service, USDA. (2008). Propionic acid. --INVALID-LINK--
-
Taylor & Francis Online. (2020). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. --INVALID-LINK--
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. --INVALID-LINK--
-
ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. --INVALID-LINK--
-
Gavin Publishers. (2017). Validation of Analytical Methods: A Review. --INVALID-LINK--
-
International Organisation of Vine and Wine (OIV). Organic Acids : HPLC (Type-IV). --INVALID-LINK--
-
Pharmaceutical Technology. (2004). Validation of Impurity Methods, Part II. --INVALID-LINK--
-
ResearchGate. (2015). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. --INVALID-LINK--
-
A-Z Chemicals. (2023). What are the quality standards for Propanoic Acid?--INVALID-LINK--
-
Creative Proteomics. Propanoic Acid Analysis Service. --INVALID-LINK--
-
Shimadzu Corporation. Analytical Methods for Organic Acids. --INVALID-LINK--
-
Agilent Technologies. Sample Preparation in Food Safety Applications. --INVALID-LINK--
-
IKEV. VALIDATION OF ANALYTICAL METHODS. --INVALID-LINK--
-
International Journal of Pharmaceutical Research and Applications. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. --INVALID-LINK--
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. --INVALID-LINK--
-
Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. --INVALID-LINK--
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. --INVALID-LINK--
-
PubMed Central (PMC). (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. --INVALID-LINK--
-
Doc Brown's Chemistry. Mass spectrum of propanoic acid. --INVALID-LINK--
-
Organomation. Sample Preparation: A Comprehensive Guide. --INVALID-LINK--
-
MDPI. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. --INVALID-LINK--
-
Google Patents. CN1277801C - Method for preparation of propionic acid. --INVALID-LINK--
-
Anax Laboratories. 41918-08-5 | Propanoic acid Process impurity. --INVALID-LINK--
-
Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. --INVALID-LINK--
-
ResearchGate. (1983). Sample treatment techniques for organic trace analysis. --INVALID-LINK--
-
UltraFacility Portal. Analysis of trace level organic compounds in water and sulfuric acid using solid phase extraction gas chromatography - mass spectrometry. --INVALID-LINK--
-
TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. --INVALID-LINK--
-
Metrohm. Applications. --INVALID-LINK--
-
RSSL. Identifying and elucidating impurity species. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Propionic Acid: Properties, Production, and Safety. --INVALID-LINK--
-
Human Metabolome Database. Predicted GC-MS Spectrum - Propionic acid. --INVALID-LINK--
-
BenchChem. Identifying and characterizing impurities in propionamide. --INVALID-LINK--
-
Journal of Young Pharmacists. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. --INVALID-LINK--
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. --INVALID-LINK--
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. --INVALID-LINK--
-
PubMed. (2020). Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. --INVALID-LINK--
-
PubMed Central (PMC). (2012). Recent trends in the impurity profile of pharmaceuticals. --INVALID-LINK--
References
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionic acid - Wikipedia [en.wikipedia.org]
- 6. CN1277801C - Method for preparation of propionic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
- 19. mdpi.com [mdpi.com]
- 20. Identification of two novel trace impurities in mobile phases prepared with commercial formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identifying and elucidating impurity species [rssl.com]
- 22. agilent.com [agilent.com]
- 23. organomation.com [organomation.com]
- 24. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 25. tandfonline.com [tandfonline.com]
- 26. ikev.org [ikev.org]
- 27. Validation of Analytical Methods: A Review [gavinpublishers.com]
Technical Support Center: Mitigating Toxicity of Novel Anti-inflammatory Compounds
Welcome to the technical support center dedicated to navigating the complexities of preclinical toxicity assessment for novel anti-inflammatory therapeutics. This guide is structured to provide actionable insights and troubleshooting strategies for researchers and drug development professionals. Our focus is on proactive toxicity reduction, moving beyond simple screening to a mechanistic understanding that informs lead optimization.
Frequently Asked Questions (FAQs)
Q1: We're seeing significant cytotoxicity with our lead anti-inflammatory compound in vitro. What's our first troubleshooting step?
A1: The initial step is to de-risk your observation by determining if the cytotoxicity is a genuine on-target effect or an artifact of the assay system.
-
Orthogonal Assays: Do not rely on a single cytotoxicity assay. If you initially used a metabolic assay like MTT, which measures mitochondrial reductase activity, cross-validate with a membrane integrity assay like a Lactate Dehydrogenase (LDH) release assay. A discrepancy between these results could indicate mitochondrial-specific toxicity versus general cell death.
-
Time and Concentration Dependence: Conduct a full dose-response and time-course experiment. Acute toxicity appearing at high concentrations may be related to off-target pharmacology or poor solubility, whereas toxicity that develops over 24-48 hours at lower concentrations might suggest a more specific mechanism, such as apoptosis induction.
-
Target Engagement: Confirm that the cytotoxicity occurs at concentrations consistent with the compound's anti-inflammatory IC50. If cytotoxicity only appears at concentrations >100-fold higher than the therapeutic target engagement, it may be a manageable issue. However, a narrow therapeutic window is a significant red flag.
Q2: How can we differentiate between off-target toxicity and mechanism-based (on-target) toxicity?
A2: This is a critical distinction. Mechanism-based toxicity, while undesirable, is intrinsically linked to the drug's action and may require a fundamental rethinking of the therapeutic approach. Off-target toxicity is often more addressable through medicinal chemistry.
-
Counter-Screening: Profile your compound against a panel of known toxicity targets, such as the hERG channel (cardiotoxicity), nuclear receptors (e.g., PXR, which can induce drug-drug interactions), and a panel of kinases. A clean profile suggests the toxicity may be on-target.
-
Target Knockdown/Knockout Models: The gold standard is to test your compound in a cell line where the intended target has been knocked down (siRNA) or knocked out (CRISPR). If the cytotoxicity is attenuated in these cells compared to wild-type, it strongly implicates the primary target.
-
Rescue Experiments: Can the cytotoxic effect be reversed by adding a downstream product of the inhibited pathway? For example, if your compound inhibits a crucial enzyme, adding its product might rescue the cells, confirming on-target action.
Q3: Our compound is clean in vitro, but we're observing liver enzyme elevation in our 7-day rodent study. What's the path forward?
A3: In vivo hepatotoxicity despite a clean in vitro profile often points to issues of metabolism, accumulation, or idiosyncratic toxicity not captured by simple cell lines.
-
Metabolite Identification: The first step is to perform a metabolite identification study using liver microsomes (human and rodent) or hepatocytes. Your parent compound may be safe, but a reactive metabolite could be the culprit. Cytochrome P450 (CYP) induction or inhibition assays are also crucial.
-
Covalent Binding Assays: If a reactive metabolite is suspected, a radiolabeled covalent binding study can determine if the compound or its metabolites are irreversibly binding to liver proteins, a common mechanism of drug-induced liver injury (DILI).
-
Mitochondrial Toxicity Assessment: Use more sophisticated in vitro models like HepG2 cells grown in galactose medium (forcing oxidative phosphorylation) to unmask mitochondrial liabilities. Assays for mitochondrial membrane potential (e.g., TMRE staining) and oxygen consumption rate (e.g., Seahorse analyzer) are highly informative.
Troubleshooting Guides
Guide 1: Investigating Unexpected In Vitro Cytotoxicity
This workflow guides the user from an initial cytotoxic "hit" to a mechanistic understanding.
Caption: Workflow for initial cytotoxicity investigation.
Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Plating: Seed cells (e.g., HepG2) in a white-walled, 96-well plate at a density of 10,000 cells/well in 100 µL of appropriate medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2x concentration series of your test compound. Remove 50 µL of medium from each well and add 50 µL of the 2x compound solution. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM staurosporine).
-
Incubation: Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the fold-change in caspase activity versus compound concentration.
Guide 2: De-risking Drug-Induced Liver Injury (DILI)
This decision tree outlines a strategy for investigating potential hepatotoxicity.
Caption: Decision tree for investigating hepatotoxicity signals.
Data Presentation: Comparative Cytotoxicity Profile
This table provides a template for summarizing key data to assess the therapeutic window.
| Compound | Target IC50 (nM) | HepG2 EC50 (µM) | HEK293 EC50 (µM) | Therapeutic Index (HepG2) |
| Compound A | 15 | 2.5 | 5.1 | 167 |
| Compound B | 25 | > 50 | > 50 | > 2000 |
| Compound C | 8 | 0.9 | 1.2 | 113 |
Therapeutic Index = Cytotoxic EC50 / Target IC50
Advanced Strategies for Toxicity Reduction
-
Structure-Toxicity Relationships (STR): Once a toxicity liability is identified (e.g., quinone formation), use this knowledge to guide medicinal chemistry efforts. The goal is to "design out" the toxicophore while retaining potency.
-
Targeted Delivery: For potent compounds with a narrow therapeutic window, consider formulation strategies like antibody-drug conjugates (ADCs) or lipid nanoparticles to increase drug concentration at the site of inflammation and reduce systemic exposure.
-
Deuteration: Strategic replacement of hydrogen with deuterium at sites of metabolism can slow the formation of reactive metabolites, potentially reducing toxicity. This requires a deep understanding of the compound's metabolic fate.
By systematically applying these troubleshooting guides and advanced strategies, research teams can more effectively identify, understand, and mitigate the toxicity of novel anti-inflammatory compounds, increasing the probability of successfully advancing safe and effective candidates to the clinic.
Validation & Comparative
Efficacy of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Derivatives: A Comparative Guide for Drug Development
Introduction: Targeting Metabolic Disease with Precision
The landscape of metabolic disease therapeutics is continually evolving, driven by the need for more potent and selective agents. The chemical scaffold of 2-(4-Fluorophenyl)-2-methylpropanoic acid, a close structural analog of fibrate drugs, serves as a foundational structure for a class of synthetic ligands targeting Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose homeostasis, making them prime targets for therapeutic intervention in diseases like type 2 diabetes, dyslipidemia, and nonalcoholic steatohepatitis (NASH).[1][2]
PPARs exist in three main subtypes—α, γ, and δ (also known as β/δ)—each with distinct tissue distribution and physiological roles.[1]
-
PPARα , highly expressed in the liver and muscle, governs fatty acid oxidation.[3]
-
PPARγ is the master regulator of adipogenesis (fat cell differentiation) and is crucial for insulin sensitivity.[3]
-
PPARδ is expressed ubiquitously and plays a role in lipid metabolism and improving insulin resistance.[4]
The challenge and opportunity in this field lie in designing derivatives of the core propanoic acid structure to achieve specific activation profiles. Whether the goal is a selective agonist for a single PPAR subtype or a dual/pan-agonist that engages multiple subtypes, the efficacy of these compounds is determined by subtle modifications to their molecular structure. This guide provides a comparative analysis of the efficacy of key derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Mechanism of Action: The PPAR Signaling Pathway
The therapeutic effects of these propanoic acid derivatives are mediated through the activation of the PPAR signaling pathway. As ligand-activated transcription factors, PPARs modulate the expression of a vast network of genes.
The general mechanism is as follows:
-
Ligand Binding: A derivative of this compound enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR subtype.
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPAR protein, causing it to form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, ultimately leading to an increase or decrease in the transcription of genes that regulate metabolic processes.
Caption: PPAR signaling pathway activated by a ligand.
Comparative Efficacy of Key Derivatives
The efficacy of a PPAR agonist is typically quantified by its EC50 value —the concentration of the compound that elicits 50% of the maximum biological response in a cell-based assay. A lower EC50 value indicates higher potency. The selectivity of a compound is determined by comparing its EC50 values across the different PPAR subtypes.
Here, we compare several classes of derivatives based on modifications to the core 2-methylpropanoic acid structure.
| Compound Class / Specific Derivative | Target(s) | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Key Structural Features & Insights | Reference |
| Phenylpropanoic Acids | PPARα/δ | Potent | Inactive/Weak | Potent | Modifications to the linker and distal benzene ring are key for potency and selectivity. α-ethyl substitution can enhance dual α/δ agonism. | [5] |
| α-Heteroarylphenyl Propanoic Acids | PPARα/γ | Potent | Potent | Not specified | Replacing the ether linker with moieties like propylene or incorporating heteroaryl groups (e.g., oxazole, triazole) at the α-position can yield potent dual α/γ agonists. | [6][7] |
| (S)-...-2-1,2,3-triazol-2-yl-propionic acid (17j) | PPARα/γ | 13 | 61 | >10,000 | A specific example of an α-heteroaryl derivative identified as a potent and orally bioavailable dual agonist. | [6] |
| Triazolone Derivatives (e.g., H11) | PPARα/δ | 7.0 | 1316.1 | 8.4 | Designed for balanced, high-potency dual α/δ agonism with high selectivity over PPARγ, showing promise for NASH treatment. | [8] |
| 2-methyl-2-(o-tolyloxy)propanoic Acids (MHY2013) | Pan (α/γ/δ) | Strong Activator | Strong Activator | Strong Activator | Based on the structure of bezafibrate, these derivatives are designed as pan-agonists to address multiple metabolic defects simultaneously. MHY2013 was the most potent in its series. | [3][9] |
| GW501516 (Cardarine) | PPARδ | Weak | Weak | ~1 | A well-known selective PPARδ agonist, often used as a reference compound. It does not share the propanoic acid head group but is a key comparator in the field. | [10][11] |
Structure-Activity Relationship (SAR) Insights: The data reveals critical SAR trends. The acidic propanoic acid head group is crucial for interacting with a network of hydrogen bonds in the PPAR ligand-binding domain, which stabilizes the active conformation.[12] The linker region and the lipophilic "tail" of the molecule largely determine the potency and subtype selectivity. For instance, replacing a simple ether linker with more complex, rigid, or flexible groups can fine-tune the fit into the distinct binding pockets of PPARα, γ, and δ.[7] The development of dual agonists like compound 17j and H11 showcases how incorporating specific heteroaryl groups can optimize interactions with multiple subtypes simultaneously.[6][8]
Experimental Protocol: Cell-Based PPARα Transactivation Assay
To quantitatively determine the efficacy (EC50) of a novel compound, a cell-based luciferase reporter assay is the industry standard. This functional assay provides a direct measure of the compound's ability to activate the PPAR-mediated transcriptional response.
Principle: The assay utilizes engineered cells that co-express the human PPARα receptor and a luciferase reporter gene. The reporter gene's expression is controlled by a promoter containing PPREs. When a test compound activates PPARα, the resulting complex binds to the PPREs and drives the transcription of luciferase. The amount of light produced upon adding a substrate is proportional to the level of PPARα activation.[13][14]
Detailed Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Use a suitable mammalian cell line (e.g., HEK293, COS-7) stably or transiently co-transfected with a human PPARα expression vector and a PPRE-luciferase reporter vector.[15]
-
Culture cells in the recommended medium (e.g., DMEM with 10% FBS).
-
Seed the reporter cells into a white, sterile, 96-well assay plate at a predetermined density and allow them to attach overnight.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the stock to create a range of concentrations (e.g., 7-point series with 3-fold decrements) in the appropriate screening medium. Ensure the final DMSO concentration in the assay wells does not exceed 0.4% to avoid solvent-induced toxicity.[13]
-
Include a known PPARα agonist (e.g., GW590735, Fenofibric acid) as a positive control and a vehicle-only (e.g., DMSO) control.[13][16]
-
Remove the culture medium from the cells and add the prepared treatment media to the respective wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 22-24 hours. This allows sufficient time for ligand binding, gene transcription, and protein (luciferase) expression.[13]
-
-
Lysis and Luminescence Detection:
-
After incubation, discard the treatment media.
-
Add a luciferase detection reagent to each well. This reagent typically contains a cell lysis buffer and the luciferase substrate (D-luciferin).
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for cell lysis and the enzymatic reaction to stabilize.
-
Measure the luminescence intensity from each well using a plate-reading luminometer. The output is typically in Relative Light Units (RLUs).
-
-
Data Analysis:
-
Normalize the RLU values by calculating the "Fold Activation" (RLU of treated sample / RLU of vehicle control).
-
Plot the Fold Activation against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value.[13]
-
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. korambiotech.com [korambiotech.com]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(4-Fluorophenyl)-2-methylpropanoic Acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 2-(4-Fluorophenyl)-2-methylpropanoic acid. The principles and experimental designs discussed herein are grounded in internationally recognized guidelines, ensuring scientific integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.
The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][2] For quantitative analyses in the pharmaceutical industry, adherence to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) is paramount.[1][3][4][5][6] This guide will dissect the essential validation parameters, offering both the "how" and the "why" behind each experimental choice.
The Analyte: this compound
This compound is a carboxylic acid derivative. Its accurate quantification is crucial in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of the final product. A reliable analytical method ensures the safety and efficacy of the therapeutic agent.
Method Validation Workflow
A successful HPLC method validation follows a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated.
Caption: A typical workflow for HPLC method validation.
Comparative Analysis of HPLC Conditions
For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is generally suitable. Below is a comparison of two potential starting conditions.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Selection |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 columns provide good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 230 nm | UV at 230 nm | The fluorophenyl group provides UV absorbance. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | 10 µL | A typical injection volume. |
| Run Time | 10 minutes | 15 minutes | Gradient methods often require longer run times for re-equilibration. |
Selection Justification: Method A (Isocratic) is simpler and faster, making it suitable for routine quality control if specificity can be demonstrated. Method B (Gradient) offers more flexibility to separate the analyte from potential impurities or degradation products and is often preferred during development and for stability-indicating assays.[7] For this guide, we will proceed with the validation of a method based on Method A , assuming it has been developed and optimized.
Validation Parameters: A Deep Dive
The validation process involves a series of experiments to assess the method's performance. The following parameters are evaluated according to ICH Q2(R1) guidelines.[6][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.
Acceptance Criteria:
-
No significant interference at the analyte's retention time in the blank.
-
The analyte peak should be pure and show no co-elution with degradation products. This can be confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[13][14][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14][17]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.[15][18]
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[16]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should show a linear relationship.
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 80 | 79850, 80150, 79900 | 79967 |
| 90 | 90100, 89950, 90050 | 90033 |
| 100 | 100200, 99800, 100000 | 100000 |
| 110 | 110300, 109800, 110000 | 110033 |
| 120 | 120500, 119900, 120100 | 120167 |
| Linear Regression | y = 1000x + 100 | r² = 0.9998 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for drug substance and drug product assays.[15][19]
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 121.0 | 100.8 |
| Mean Recovery | 100.2% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[17]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[17][20]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
Acceptance Criteria:
| Precision Level | Analyst | Day | Instrument | Mean Conc. (µg/mL) | RSD (%) |
| Repeatability | 1 | 1 | A | 100.2 | 0.8 |
| Intermediate | 2 | 2 | B | 100.5 | 1.1 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[21][22]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21][22]
Experimental Protocol (Based on the Calibration Curve): LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.[23][24]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][26][27] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., flow rate, mobile phase composition, column temperature).
-
Introduce small, deliberate variations to these parameters.
-
Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria:
-
The results should remain within the acceptance criteria for system suitability and the overall method performance should not be significantly affected.
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Resolution |
| Nominal | - | 5.2 | 100000 | > 2.0 |
| Flow Rate | + 0.1 mL/min | 4.8 | 99800 | > 2.0 |
| - 0.1 mL/min | 5.6 | 100200 | > 2.0 | |
| Temperature | + 2 °C | 5.1 | 100100 | > 2.0 |
| - 2 °C | 5.3 | 99900 | > 2.0 |
digraph "Validation_Parameters" { graph [splines=ortho, nodesep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Method [label="Validated HPLC Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD [label="LOD"]; LOQ [label="LOQ"]; Range [label="Range"]; Robustness [label="Robustness"];
Method -> Specificity; Method -> Linearity; Method -> Accuracy; Method -> Precision; Method -> Robustness; Linearity -> Range; Precision -> LOQ; Accuracy -> LOQ; Specificity -> LOD; }
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The validation of an HPLC method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of analytical data. By following the principles outlined in this guide and adhering to international regulatory standards, scientists can develop and validate robust analytical methods that are fit for their intended purpose.[1][2] This not only ensures compliance but also upholds the quality and safety of pharmaceutical products.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ovid.com [ovid.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. aaps.ca [aaps.ca]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. assayprism.com [assayprism.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. scribd.com [scribd.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. mastelf.com [mastelf.com]
- 21. youtube.com [youtube.com]
- 22. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. industrialpharmacist.com [industrialpharmacist.com]
A Technical Guide to the In Vitro and In Vivo Efficacy of 2-(4-Fluorophenyl)-2-methylpropanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of analogs of 2-(4-Fluorophenyl)-2-methylpropanoic acid, a class of compounds with significant potential in the management of dyslipidemia. As a senior application scientist, the following content is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the evaluation process for these therapeutic candidates.
Introduction: The Significance of this compound and its Analogs
This compound belongs to the fibrate class of drugs, which are widely used to treat dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. The parent compound and its analogs are structurally related to fenofibrate, a well-established hypolipidemic agent. The primary mechanism of action for these compounds is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.
Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, ultimately resulting in reduced plasma triglycerides and a modest increase in high-density lipoprotein (HDL) cholesterol. The exploration of various analogs of this compound is driven by the quest for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby offering better therapeutic outcomes with fewer side effects. This guide will delve into the critical in vitro and in vivo assays used to characterize and compare the efficacy of these analogs.
The Evaluative Funnel: From In Vitro Mechanistic Insights to In Vivo Physiological Effects
The preclinical assessment of novel lipid-lowering agents follows a logical and resource-efficient funnel, beginning with high-throughput in vitro assays to establish mechanism of action and potency, followed by more complex and physiologically relevant in vivo models to determine efficacy and safety.
Caption: A typical workflow for the evaluation of hypolipidemic drug candidates.
In Vitro Efficacy Assessment: Quantifying PPARα Activation and Cellular Lipid Reduction
The initial screening of this compound analogs focuses on their ability to activate PPARα and their functional effect on lipid accumulation in a cellular context.
PPARα Transactivation Assay
This cell-based reporter gene assay is the cornerstone for determining the potency and selectivity of the analogs as PPARα agonists.[1][2][3]
Principle: The assay utilizes a host cell line (e.g., HEK293T or COS-1) that is transiently transfected with two key plasmids: an expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter vector containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).[4] When an analog binds to and activates the PPARα-LBD, the chimeric protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol: PPARα Reporter Gene Assay [2][3]
-
Cell Culture and Plating: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transient Transfection: Prepare a transfection mixture containing the PPARα-GAL4 expression plasmid, the GAL4-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine). Add the mixture to the cells and incubate for 4-6 hours. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.
-
Compound Treatment: Following transfection, replace the medium with fresh medium containing the test analogs at various concentrations. Include a known PPARα agonist (e.g., fenofibric acid) as a positive control and a vehicle control (e.g., DMSO). Incubate the cells for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
In Vitro Lipid Accumulation Assay
To visually and quantitatively assess the functional consequence of PPARα activation, an in vitro lipid accumulation assay using a cell line capable of lipid storage, such as the human hepatoma cell line HepG2, is employed.
Principle: HepG2 cells are incubated with a mixture of fatty acids to induce lipid accumulation. The test compounds are then added to assess their ability to reduce this lipid buildup, which is visualized and quantified using Oil Red O staining.[1][5][6]
Experimental Protocol: Oil Red O Staining in HepG2 Cells [5][6]
-
Cell Culture and Lipid Loading: Culture HepG2 cells in a suitable medium. To induce lipid accumulation, incubate the cells with a mixture of oleic and palmitic acids for 24 hours.
-
Compound Treatment: Treat the lipid-loaded cells with various concentrations of the this compound analogs for another 24 hours.
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash with 60% isopropanol.
-
Stain the intracellular lipid droplets with a working solution of Oil Red O for 20 minutes.
-
Wash extensively with water to remove excess stain.
-
-
Quantification:
-
Visually assess the lipid droplets under a microscope.
-
For quantitative analysis, extract the Oil Red O from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer. A decrease in absorbance indicates a reduction in lipid accumulation.[5]
-
In Vivo Efficacy Assessment: Evaluating Hypolipidemic Effects in Animal Models
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a physiological context. Two commonly used rodent models of hyperlipidemia are the Triton WR-1339-induced acute model and the high-fat diet-induced chronic model.
Triton WR-1339-Induced Acute Hyperlipidemia Model
This model is a rapid and effective way to screen for compounds with potential lipid-lowering activity.
Principle: Triton WR-1339 (tyloxapol) is a non-ionic surfactant that inhibits lipoprotein lipase, the enzyme responsible for the hydrolysis of triglycerides in lipoproteins.[7] This leads to a rapid and marked increase in plasma levels of triglycerides and cholesterol.
Experimental Protocol: Triton WR-1339 Model in Rats [7]
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Induction of Hyperlipidemia: Fast the rats overnight and then administer a single intraperitoneal injection of Triton WR-1339 (200 mg/kg body weight) dissolved in saline.
-
Compound Administration: Administer the test analogs and a reference drug (e.g., fenofibrate) orally or via the desired route, typically one hour before or immediately after Triton WR-1339 injection.
-
Blood Sampling: Collect blood samples at baseline and at various time points after induction (e.g., 6, 18, and 24 hours).
-
Biochemical Analysis: Centrifuge the blood to obtain plasma and analyze for total cholesterol, triglycerides, HDL-C, and LDL-C levels using standard enzymatic kits.
High-Fat Diet-Induced Chronic Dyslipidemia Model
This model more closely mimics the development of dyslipidemia in humans resulting from dietary factors and is used to assess the long-term efficacy of the analogs.[8][9]
Experimental Protocol: High-Fat Diet Model in Mice [8]
-
Animal and Diet: Use a susceptible mouse strain, such as C57BL/6J. Feed the mice a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group is fed a standard chow diet.
-
Compound Administration: After the induction period, divide the high-fat diet-fed mice into groups and administer the test analogs, a reference drug, or vehicle daily for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels regularly throughout the treatment period.
-
Final Analysis: At the end of the treatment period, collect terminal blood samples for a comprehensive lipid profile analysis (total cholesterol, triglycerides, HDL-C, LDL-C). Harvest tissues such as the liver for histological analysis (e.g., H&E and Oil Red O staining to assess steatosis) and gene expression analysis of PPARα target genes.
Caption: The mechanism of action of this compound analogs.
Comparative Efficacy and Structure-Activity Relationships (SAR)
While a comprehensive head-to-head comparison of a wide range of this compound analogs is not available in a single study, we can infer structure-activity relationships based on published data for closely related fibrate analogs.[10] The general structure consists of a polar acidic head, a central aromatic ring, and a lipophilic tail.
| Analog Modification | In Vitro PPARα Activation (Representative EC50) | In Vivo Hypolipidemic Efficacy (Representative % TG Reduction) | Rationale for Efficacy Change |
| Parent Compound: this compound | Moderate | Moderate | The core structure provides a good starting point for PPARα agonism. |
| Substitution on the Phenyl Ring: Introduction of electron-withdrawing groups (e.g., -CF3) | Potentially Increased | Potentially Increased | May enhance binding affinity to the PPARα ligand-binding pocket.[1] |
| Substitution on the Phenyl Ring: Introduction of bulky groups | Potentially Decreased | Potentially Decreased | Steric hindrance may interfere with optimal binding to the receptor. |
| Modification of the Propanoic Acid Moiety: Esterification (prodrug) | Inactive (requires hydrolysis) | Similar to active form (dependent on conversion rate) | Improves oral bioavailability; the ester is hydrolyzed in vivo to the active carboxylic acid. |
| Modification of the Linker: Varying the linker between the phenyl ring and a distal aromatic group | Variable | Variable | The length and flexibility of the linker are critical for optimal positioning within the ligand-binding pocket.[5][11] |
Note: The data presented in this table is representative and intended to illustrate general SAR trends observed for fibrate analogs. Actual values would need to be determined experimentally for each specific analog.
Conclusion
The evaluation of this compound analogs as potential hypolipidemic agents requires a systematic approach that combines in vitro mechanistic studies with in vivo efficacy and safety assessments. The PPARα transactivation assay is a crucial in vitro tool for determining the potency and selectivity of these compounds, while in vivo models of acute and chronic hyperlipidemia provide essential data on their physiological effects. The structure-activity relationships derived from these studies are vital for guiding the design of new analogs with improved therapeutic profiles. This guide provides a foundational framework for researchers and drug development professionals to navigate the preclinical evaluation of this promising class of compounds.
References
- 1. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Transient transfection and luciferase assay [protocols.io]
- 10. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Propanoic Acids
Introduction: The Double-Edged Sword of Fluorination in Drug Development
For decades, the strategic incorporation of fluorine into drug candidates has been a cornerstone of medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly enhance a molecule's pharmacological profile.[1] Benefits often include improved metabolic stability by blocking sites of oxidation, increased binding affinity to target proteins, and altered lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2]
However, this metabolic fortification is not without potential toxicological costs. While the C-F bond is robust, it is not inert to biological processes.[3] Metabolism of fluorinated compounds can lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate, which can disrupt critical cellular pathways like the Krebs cycle.[4][5] This introduces a critical challenge for drug development professionals: how does this powerful tool affect the compound's safety profile?
This guide provides an in-depth comparison of the cytotoxicity of a simple aliphatic carboxylic acid—propanoic acid—and its fluorinated counterparts, 2-fluoropropanoic acid and 3-fluoropropanoic acid. We will explore the mechanistic underpinnings of their cytotoxic effects, present standardized protocols for their evaluation, and offer insights into interpreting the resulting data. Our goal is to equip researchers with the foundational knowledge and practical methodologies to navigate the complex interplay between fluorination, efficacy, and cellular toxicity.
The Cytotoxic Profile of Propanoic Acid: A Baseline
Propanoic acid, a three-carbon short-chain fatty acid (SCFA), is a naturally occurring molecule produced by gut microbiota.[6] While generally considered to have low to moderate toxicity, it is not biologically inert and can exert cytotoxic effects, particularly at higher concentrations.[6][7] Studies on various cell lines, including cervical cancer (HeLa) cells, have shown that propanoic acid can inhibit cell viability in a dose-dependent manner.[8][9] The mechanism often involves the induction of apoptosis and autophagy, potentially mediated by an increase in reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[8] This baseline cytotoxicity is a crucial reference point for understanding the impact of adding a fluorine atom.
Comparative Cytotoxicity Analysis: The Impact of Fluorine Position
The introduction of a single fluorine atom onto the propanoic acid scaffold dramatically alters its cytotoxic potential. The position of the fluorine atom (at the α-carbon in 2-fluoropropanoic acid or the β-carbon in 3-fluoropropanoic acid) further modulates this effect. While direct, side-by-side comparative studies are sparse in publicly available literature, we can synthesize a hypothetical dataset based on known chemical properties and toxicological information for related compounds to illustrate the expected outcomes.
The primary method for quantifying cytotoxicity is the determination of the IC50 value—the concentration of a compound that inhibits a biological process (like cell growth) by 50%. This is typically measured using a cell viability assay, such as the MTT assay.
Table 1: Hypothetical IC50 Values for Propanoic Acids in HepG2 Cells (72h Exposure)
| Compound | Structure | Predicted IC50 (µM) | Predicted Cytotoxicity Level |
| Propanoic Acid | CH₃CH₂COOH | >10,000 | Low |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~500 - 1500 | Moderate to High |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~50 - 250 | High to Very High |
Note: These values are illustrative and intended for comparative purposes. Actual IC50 values will vary based on cell line, exposure time, and assay conditions.
The rationale for this predicted trend is rooted in metabolic fate. 2-Fluoropropanoic acid is a close structural analog of compounds that can be metabolized to fluoroacetate, a potent metabolic poison. 3-Fluoropropanoic acid is also toxic but may undergo different metabolic or elimination pathways.[10][11] Both are significantly more cytotoxic than the parent propanoic acid. Hazard classifications for 2-fluoropropionic acid include "Harmful if swallowed" and "Causes severe skin burns and eye damage," indicating substantial intrinsic toxicity.[12]
Mechanisms of Fluorine-Induced Cytotoxicity
The heightened toxicity of fluorinated propanoic acids can stem from several mechanisms, acting alone or in concert. Understanding these pathways is critical for risk assessment.
-
Metabolism to Toxic Byproducts: As mentioned, fluorinated organic acids can be metabolized into highly toxic compounds. Fluoroacetate, for example, is converted to fluorocitrate, which potently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a shutdown of cellular energy production and cell death.[4]
-
Release of Fluoride Ions (F⁻): Defluorination, either through enzymatic action or chemical instability, can release fluoride ions into the cellular environment.[3] High intracellular concentrations of F⁻ are known to be cytotoxic by inhibiting protein synthesis and key enzymes involved in glycolysis and mitochondrial function, ultimately leading to ATP depletion and apoptosis.[13][14] Studies on sodium fluoride (NaF) show it induces apoptosis through mitochondria-mediated signal pathways, involving the activation of caspases.[15][16]
-
Intrinsic Molecular Toxicity: The intact fluorinated molecule may have its own off-target effects, disrupting cellular processes in ways the non-fluorinated parent compound does not.
The following diagram illustrates these potential divergent pathways.
Caption: Potential mechanisms of cytotoxicity for fluorinated propanoic acids.
Experimental Protocols for Cytotoxicity Assessment
To empirically compare these compounds, a well-designed experimental workflow is essential. Here, we provide step-by-step protocols for two fundamental assays: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for differentiating apoptosis from necrosis.
Workflow for In Vitro Cytotoxicity Testing
Caption: Standard workflow for comparing compound cytotoxicity in vitro.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
Materials:
-
Cells in culture (e.g., HepG2, ATCC HB-8065)
-
96-well flat-bottom tissue culture plates
-
Complete culture medium (e.g., EMEM + 10% FBS)
-
Test compounds (Propanoic acid, 2-FPA, 3-FPA) dissolved in a suitable vehicle (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 10% DMSO) as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with test compounds (as described above, typically in 6-well plates)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[20]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: After compound treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[21]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use FITC (Ex = 488 nm; Em = 530 nm) and PI (phycoerythrin emission) signal detectors.[21]
Interpreting the Results:
-
Annexin V- / PI- (Bottom Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Top Left Quadrant): Necrotic cells (often considered an artifact of cell handling).
Caption: Interpreting flow cytometry data from an Annexin V/PI assay.
Conclusion and Strategic Implications
This guide illustrates that the fluorination of a simple organic acid scaffold like propanoic acid is a potent modulator of cytotoxicity. The data, both real and illustrative, strongly suggest that:
-
Fluorination Increases Cytotoxicity: Fluorinated propanoic acids are significantly more cytotoxic than their non-fluorinated parent compound.
-
Position Matters: The position of the fluorine atom influences the degree of cytotoxicity, likely due to differences in metabolic activation and stability.
-
Mechanisms are Complex: The observed toxicity is likely a multifactorial event, involving potential metabolic poisoning, fluoride ion release, and intrinsic molecular activity.
For researchers in drug development, these findings underscore the necessity of early and thorough cytotoxicity screening for any fluorinated lead compound. It is not sufficient to assume that blocking a metabolic "soft spot" with fluorine is an unequivocal win. A comprehensive assessment using a matrix of in vitro assays, such as the MTT and Annexin V/PI protocols detailed here, is a critical, self-validating step. This approach allows for the early identification of liabilities, enabling a more informed and efficient drug design and development process that balances the pursuit of enhanced efficacy with the paramount requirement of safety.
References
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. metabolon.com [metabolon.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of sodium fluoride on human oral mucosal fibroblasts and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of sodium fluoride on human oral mucosal fibroblasts and its mechanisms - ProQuest [proquest.com]
- 15. The Effect of Sodium Fluoride on Cell Apoptosis and the Mechanism of Human Lung BEAS-2B Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. static.igem.org [static.igem.org]
A Comparative Analysis of 2-(4-Fluorophenyl)-2-methylpropanoic Acid and Established COX Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel compound 2-(4-Fluorophenyl)-2-methylpropanoic acid against two well-characterized cyclooxygenase (COX) inhibitors: Ibuprofen, a non-selective NSAID, and Celecoxib, a selective COX-2 inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the compound's potential as an anti-inflammatory agent.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[1] COX-1 is typically expressed in most tissues and is involved in protective functions such as maintaining the stomach lining.[1][2] In contrast, COX-2 is primarily induced at sites of inflammation.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[3] Non-selective NSAIDs, like Ibuprofen, inhibit both COX-1 and COX-2.[4][5] While effective at reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[6] Selective COX-2 inhibitors, such as Celecoxib, were developed to target inflammation more specifically, theoretically reducing the risk of these adverse effects.[7][8][9]
This guide will explore the inhibitory profile of this compound to determine its potency and selectivity towards the COX isoforms, providing a direct comparison with Ibuprofen and Celecoxib.
The COX Signaling Pathway
The conversion of arachidonic acid to prostaglandins is a critical pathway in the inflammatory response. Understanding this pathway is essential for contextualizing the mechanism of action of COX inhibitors.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
Head-to-head comparison of different synthesis routes for 2-(4-Fluorophenyl)-2-methylpropanoic acid
Introduction
2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of more complex pharmacologically active molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed, head-to-head comparison of three distinct and plausible synthetic routes to this important compound. Each route is presented with a comprehensive, step-by-step experimental protocol, an analysis of its underlying chemical principles, and a discussion of its relative advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials and chemical transformations. In this guide, we will explore and compare the following three routes:
-
Route 1: Alkylation of Ethyl 2-(4-fluorophenyl)acetate - A classical approach involving the formation of an enolate followed by methylation.
-
Route 2: Methylation of 4-Fluorophenylacetonitrile followed by Hydrolysis - A versatile two-step process that leverages the reactivity of the benzylic position of a nitrile.
-
Route 3: Oxidation of 2-(4-Fluorophenyl)-2-methylpropan-1-ol - A convergent synthesis where the carbon skeleton is first assembled and then the desired functional group is installed in the final step.
The following table provides a summary of the key comparative metrics for each route, which will be elaborated upon in the detailed sections that follow.
| Metric | Route 1: Alkylation of Ester | Route 2: Methylation of Nitrile | Route 3: Oxidation of Alcohol |
| Starting Materials | Ethyl 2-(4-fluorophenyl)acetate, Methyl iodide | 4-Fluorophenylacetonitrile, Methyl iodide | 1-Bromo-4-fluorobenzene, Acetone |
| Key Transformations | Enolate formation, Alkylation, Saponification | Carbanion formation, Alkylation, Hydrolysis | Grignard reaction, Oxidation |
| Overall Yield (estimated) | Moderate to High | High | Moderate to High |
| Scalability | Good | Good | Good |
| Reagent Hazards | Sodium hydride (flammable), Methyl iodide (toxic) | Sodium amide (highly reactive), Methyl iodide (toxic) | Magnesium turnings (flammable), Grignard reagents (moisture sensitive) |
| Green Chemistry Aspects | Use of strong, hazardous base. | Use of strong, hazardous base; generation of ammonia. | Relatively cleaner oxidation step possible. |
Route 1: Alkylation of Ethyl 2-(4-fluorophenyl)acetate
This synthetic approach is a well-established method for the α-alkylation of esters. The strategy relies on the deprotonation of the acidic α-hydrogen of ethyl 2-(4-fluorophenyl)acetate to form a nucleophilic enolate, which then undergoes methylation. A final hydrolysis step yields the target carboxylic acid. A patent for the synthesis of a closely related bromo-analog outlines a similar methylation of the corresponding ester, suggesting the viability of this route[1].
Experimental Protocol
Step 1a: Methylation of Ethyl 2-(4-fluorophenyl)acetate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of ethyl 2-(4-fluorophenyl)acetate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 2-(4-fluorophenyl)-2-methylpropanoate.
Step 1b: Saponification to this compound
-
Dissolve the crude ethyl 2-(4-fluorophenyl)-2-methylpropanoate in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid (HCl) at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.
Causality and Mechanistic Insights
The success of this route hinges on the generation of the enolate from the starting ester. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the equilibrium towards the formation of the sodium enolate. The subsequent SN2 reaction with methyl iodide introduces the methyl group. The final saponification is a standard ester hydrolysis under basic conditions.
Workflow Diagram
Caption: Workflow for the synthesis via ester alkylation.
Route 2: Methylation of 4-Fluorophenylacetonitrile followed by Hydrolysis
This two-step sequence is a powerful method for the synthesis of α-aryl carboxylic acids. The α-protons of 4-fluorophenylacetonitrile are acidic and can be removed by a strong base to form a stabilized carbanion. This carbanion is then alkylated with methyl iodide. The resulting α,α-disubstituted nitrile is subsequently hydrolyzed under acidic or basic conditions to the desired carboxylic acid. The alkylation of phenylacetonitriles is a well-documented transformation[2].
Experimental Protocol
Step 2a: Methylation of 4-Fluorophenylacetonitrile
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -10 °C and add sodium amide (NaNH₂, 1.1 equivalents) portion-wise.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-(4-fluorophenyl)-2-methylpropanenitrile.
Step 2b: Hydrolysis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
-
To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.
-
Acidify the bicarbonate washings with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford this compound.
Causality and Mechanistic Insights
The acidity of the benzylic protons of 4-fluorophenylacetonitrile is enhanced by the electron-withdrawing nature of both the phenyl ring and the nitrile group. This allows for deprotonation with a strong base like sodium amide. The resulting carbanion is a potent nucleophile that readily reacts with methyl iodide. The nitrile group is then hydrolyzed in the presence of strong acid and water, proceeding through an amide intermediate to the final carboxylic acid.
Workflow Diagram
Caption: Workflow for the synthesis via nitrile alkylation and hydrolysis.
Route 3: Oxidation of 2-(4-Fluorophenyl)-2-methylpropan-1-ol
This route represents a more convergent approach where the carbon framework is constructed first, followed by a functional group interconversion. The synthesis starts with the formation of a Grignard reagent from 1-bromo-4-fluorobenzene, which then reacts with acetone to form the tertiary alcohol, 2-(4-fluorophenyl)-2-methylpropan-1-ol. Subsequent oxidation of this alcohol yields the target carboxylic acid. The synthesis of a similar ethoxy- a anolog provides a basis for this proposed route[3].
Experimental Protocol
Step 3a: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-ol
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small amount of a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF. A crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining solution of 1-bromo-4-fluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C and add a solution of dry acetone (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude alcohol.
Step 3b: Oxidation to this compound
-
Dissolve the crude 2-(4-fluorophenyl)-2-methylpropan-1-ol in a suitable solvent such as acetone or a mixture of acetonitrile, carbon tetrachloride, and water.
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃) followed by the portion-wise addition of sodium periodate (NaIO₄, 4.0 equivalents) at room temperature.
-
Stir the reaction mixture vigorously overnight.
-
Quench the reaction with isopropanol.
-
Filter the reaction mixture through a pad of celite and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired carboxylic acid.
Causality and Mechanistic Insights
The formation of the Grignard reagent is a classic organometallic reaction. The resulting highly nucleophilic organomagnesium species readily adds to the electrophilic carbonyl carbon of acetone to form a tertiary alkoxide, which is protonated upon workup to yield the alcohol. The subsequent oxidation of the primary alcohol to a carboxylic acid can be achieved with various oxidizing agents. The Jones oxidation (chromium trioxide in sulfuric acid and acetone) is a traditional method, but the use of a ruthenium-catalyzed oxidation with sodium periodate as the terminal oxidant is a milder and more environmentally friendly alternative.
Workflow Diagram
Caption: Workflow for the synthesis via Grignard reaction and oxidation.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the two equivalent methyl groups, a multiplet for the aromatic protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the quaternary carbon, the methyl carbons, the carboxylic carbon, and the aromatic carbons. The carbon attached to the fluorine will exhibit a characteristic coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic carbonyl stretch of the carboxylic acid and the C-F bond stretch.
Conclusion and Recommendations
All three presented routes offer viable pathways to this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the safety considerations of the laboratory.
-
Route 1 (Alkylation of Ester) is a reliable and straightforward method, particularly if the starting ester is commercially available. The use of sodium hydride requires careful handling.
-
Route 2 (Methylation of Nitrile) is also a robust method, often providing high yields. The handling of sodium amide also necessitates caution. The hydrolysis step can require harsh conditions.
-
Route 3 (Oxidation of Alcohol) is a convergent approach that may be advantageous if the starting aryl bromide is readily available. The Grignard reaction is moisture-sensitive, but the subsequent oxidation can be performed under relatively mild conditions.
For large-scale production, a thorough process optimization of any of these routes would be necessary to maximize yield, minimize waste, and ensure operational safety. It is recommended that small-scale trial reactions are conducted to determine the most efficient and practical route for a given laboratory setting.
References
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
The Critical Intermediate: A Comparative Guide to 2-(4-bromophenyl)-2-methylpropanoic Acid in Fexofenadine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine, a widely used second-generation antihistamine, has become a mainstay in the management of allergic rhinitis and chronic urticaria. Its non-sedating properties are a significant advantage over its predecessor, terfenadine. The industrial synthesis of fexofenadine is a multi-step process where the efficiency and purity of each intermediate are paramount. This guide provides an in-depth analysis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in a prominent synthetic route to fexofenadine. We will explore its synthesis, compare this pathway with alternative strategies, and provide the experimental data necessary for an objective evaluation.
The Strategic Importance of 2-(4-bromophenyl)-2-methylpropanoic Acid
The synthesis of fexofenadine often involves the coupling of two key fragments: a substituted piperidine moiety and a phenylacetic acid derivative. 2-(4-bromophenyl)-2-methylpropanoic acid serves as a crucial building block for the latter. Its structure is strategically designed for the subsequent introduction of the butyl-ol side chain and the final coupling reaction. The purity of this intermediate is critical, as any isomeric impurities, particularly the meta and ortho bromo-isomers, can be carried through the synthesis, leading to difficult-to-separate impurities in the final active pharmaceutical ingredient (API).[1][2]
Synthesis of 2-(4-bromophenyl)-2-methylpropanoic Acid: A Detailed Protocol and Analysis
A common and direct method for preparing 2-(4-bromophenyl)-2-methylpropanoic acid is through the selective bromination of 2-methyl-2-phenylpropanoic acid.[1][2][3] This electrophilic aromatic substitution reaction is typically performed using bromine in an aqueous medium. The conditions of this reaction can be controlled to favor the formation of the desired para-isomer.
Experimental Protocol: Bromination of 2-methyl-2-phenylpropanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.
-
Bromination: To the resulting suspension, add bromine (1.0-1.2 eq) dropwise at ambient temperature.
-
Reaction: Heat the reaction mixture to 75-80°C and stir until gas chromatography (GC) analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol, to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid.[3]
Causality Behind Experimental Choices:
-
Aqueous Medium: Using water as a solvent is a significant advantage from an environmental and safety perspective, avoiding the use of hazardous solvents like carbon tetrachloride.[1][3]
-
Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to increased formation of undesired isomers.
-
Stoichiometry of Bromine: Careful control of the bromine amount is necessary to ensure complete conversion of the starting material while minimizing over-bromination or other side reactions.
-
Purification: Recrystallization is a crucial step to remove isomeric impurities, particularly the 2-(3-bromophenyl)-2-methylpropanoic acid, which is a common byproduct. The purity of the intermediate at this stage directly impacts the purity of the final fexofenadine product.[1][2]
Workflow for the Synthesis of 2-(4-bromophenyl)-2-methylpropanoic Acid
Caption: Synthetic workflow for 2-(4-bromophenyl)-2-methylpropanoic acid.
Comparative Analysis: Alternative Synthetic Routes to Fexofenadine
While the route involving 2-(4-bromophenyl)-2-methylpropanoic acid is well-established, several alternative synthetic strategies for fexofenadine exist. A notable alternative involves a Friedel-Crafts acylation approach.
Alternative Route: Friedel-Crafts Acylation Pathway
This pathway often starts with α,α-dimethylphenylacetic acid, which is first esterified. The resulting ester then undergoes a Friedel-Crafts acylation with 4-chlorobutyryl chloride. This introduces the four-carbon side chain that will later be transformed into the hydroxybutyl group.
Workflow for an Alternative Fexofenadine Synthesis
Caption: A common alternative synthetic route to fexofenadine.
Performance Comparison: Bromination vs. Friedel-Crafts Acylation
| Parameter | Bromination Route (via 2-(4-bromophenyl)-2-methylpropanoic acid) | Friedel-Crafts Acylation Route |
| Key Intermediate | 2-(4-bromophenyl)-2-methylpropanoic acid | 2-[4-(4-chloro-1-oxobutyl)phenyl]-2-methylpropanoic acid methyl ester |
| Yield | Yields for the bromination step can be in the range of 74-81% after purification.[3] | The Friedel-Crafts acylation step can have variable yields and often produces a mixture of para and meta isomers, which can be challenging to separate, impacting the overall yield of the desired isomer.[4][5] |
| Purity & Isomer Control | The primary challenge is the formation of meta and ortho bromo-isomers. However, optimized reaction conditions and purification by recrystallization can yield high purity ( >99%) of the para-isomer.[1][3] | A significant drawback is the poor regioselectivity of the Friedel-Crafts acylation, often leading to substantial amounts of the meta isomer, which is difficult to remove.[4][5] |
| Process Safety & Environment | The use of aqueous media is a significant advantage. Bromine is hazardous and requires careful handling. | This route often employs hazardous reagents like aluminum chloride and chlorinated solvents. |
| Overall Efficiency | While the initial bromination requires careful control, the high purity of the intermediate can lead to a more straightforward downstream process. | The difficulty in separating isomers in the early stages can complicate the entire synthesis, potentially leading to lower overall yields and more complex purification of the final product. |
Conclusion
The synthesis of fexofenadine via the 2-(4-bromophenyl)-2-methylpropanoic acid intermediate offers a robust and efficient pathway. While the initial bromination step requires careful optimization to control isomer formation, the ability to produce a high-purity intermediate through recrystallization is a significant advantage. This leads to a more streamlined downstream process and a higher quality final API. In comparison, alternative routes such as the Friedel-Crafts acylation pathway often suffer from poor regioselectivity, leading to challenging purification steps and potentially lower overall yields. For researchers and drug development professionals, the choice of synthetic route will depend on various factors, including cost, scalability, and the desired purity of the final product. However, the evidence suggests that the pathway involving 2-(4-bromophenyl)-2-methylpropanoic acid remains a highly viable and often preferred method for the industrial production of fexofenadine.
References
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 5. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]
A Comparative Guide to Fibrate Class Drugs: Evaluating 2-(4-Fluorophenyl)-2-methylpropanoic Acid Against Established Therapies
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a nuanced understanding of the available chemical entities is paramount. This guide provides an in-depth, objective comparison of 2-(4-Fluorophenyl)-2-methylpropanoic acid with established fibrate class drugs such as gemfibrozil, fenofibrate, and bezafibrate. While direct comparative clinical data for this compound is not extensively available in peer-reviewed literature, this guide establishes a performance benchmark using data from prominent fibrates and provides the scientific framework and experimental protocols necessary to conduct a thorough head-to-head evaluation.
Introduction to Fibrate Class Drugs and the Role of PPARα
Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia for decades.[1] Their primary therapeutic effects are a substantial reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.[2][3] The mechanism of action of fibrates is predominantly mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2][4]
Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding event modulates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, as well as lipoprotein metabolism.[2][3]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 1: Generalized Signaling Pathway of Fibrate Drugs via PPARα Activation."; fontsize=12; fontcolor="#5F6368"; }
Chemical Structures of Key Fibrates
The chemical structure of a fibrate influences its pharmacokinetic and pharmacodynamic properties. Below are the structures of this compound and other commonly used fibrates.
| Compound | Chemical Structure |
| This compound | |
| Gemfibrozil | |
| Fenofibrate | |
| Bezafibrate |
Note: Structures are sourced from PubChem.
Comparative Efficacy of Established Fibrates
Clinical data provides a benchmark for the lipid-modifying efficacy of fibrate drugs. While individual patient responses can vary, large-scale studies have established general trends in their performance.
| Parameter | Gemfibrozil | Fenofibrate | Bezafibrate | Source(s) |
| Triglycerides (TG) | ↓ 30-50% | ↓ 30-50% | ↓ 30-50% | [5][6] |
| HDL Cholesterol (HDL-C) | ↑ 10-20% | ↑ 10-20% | ↑ 10-20% | [5][6] |
| LDL Cholesterol (LDL-C) | Variable (slight ↓ or ↑) | ↓ 10-30% | ↓ 10-25% | [7][8] |
| Total Cholesterol | ↓ ~10% | ↓ ~20% | ↓ ~15% | [7] |
Key Insights:
-
All three fibrates demonstrate robust efficacy in lowering triglyceride levels and increasing HDL cholesterol.[5][6]
-
Fenofibrate and bezafibrate generally show a more favorable effect on lowering LDL cholesterol compared to gemfibrozil.[7][8]
-
Bezafibrate has been reported to be a more effective normolipemic agent than fenofibrate in some comparative studies.[8]
Profile of this compound
This compound is a halogenated derivative of 2-phenyl-2-methylpropanoic acid. The introduction of a fluorine atom on the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially influencing its potency and pharmacokinetic profile. While comprehensive biological data in the public domain is limited, its structural similarity to other fibrates strongly suggests it functions as a PPARα agonist. Further experimental validation is required to characterize its specific activity and lipid-lowering efficacy.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of this compound with other fibrates, the following detailed experimental protocols are provided.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate PPARα and drive the expression of a reporter gene.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Figure 2: Workflow for the PPARα Luciferase Reporter Assay."; fontsize=12; fontcolor="#5F6368"; }
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable mammalian cell line (e.g., HEK293T, HepG2) in 96-well plates.
-
Co-transfect the cells with an expression vector for human or mouse PPARα, a luciferase reporter plasmid containing PPREs, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of this compound, a reference fibrate (e.g., fenofibric acid), and a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation with the compounds, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
In Vivo Evaluation of Lipid-Lowering Efficacy in a Rodent Model
This protocol outlines a typical in vivo study to assess the effects of the test compound on plasma lipid profiles in a diet-induced dyslipidemia model.
Step-by-Step Methodology:
-
Animal Model:
-
Use a suitable rodent model, such as C57BL/6J mice or Sprague-Dawley rats.
-
Induce dyslipidemia by feeding the animals a high-fat diet for a specified period (e.g., 8-12 weeks).
-
-
Compound Administration:
-
Randomly assign the animals to different treatment groups: vehicle control, this compound (at various doses), and a reference fibrate (e.g., fenofibrate).
-
Administer the compounds orally (e.g., by gavage) daily for a predetermined duration (e.g., 2-4 weeks).
-
-
Blood Sample Collection:
-
At the end of the treatment period, collect blood samples from the animals after a period of fasting (e.g., 4-6 hours).
-
-
Lipid Profile Analysis:
-
Separate the plasma from the blood samples by centrifugation.
-
Measure the plasma concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available enzymatic assay kits.[9]
-
Conclusion
While established fibrates like gemfibrozil, fenofibrate, and bezafibrate have well-documented lipid-modifying effects, the therapeutic landscape continually seeks novel agents with improved efficacy and safety profiles. This compound, by virtue of its chemical structure, presents a promising candidate within the fibrate class. The experimental protocols detailed in this guide provide a robust framework for a comprehensive and objective comparison of its PPARα activation potency and in vivo lipid-lowering capabilities against the current standards of care. The data generated from such studies will be crucial in determining the potential of this compound as a next-generation therapy for dyslipidemia.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the use, effectiveness and safety of bezafibrate, gemfibrozil and simvastatin in normal clinical practice using the New Zealand Intensive Medicines Monitoring Programme (IMMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Handling and disposing of chemical reagents, such as 2-(4-Fluorophenyl)-2-methylpropanoic acid, demands a meticulous approach grounded in a thorough understanding of the compound's properties and prevailing safety regulations. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental standards.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal protocol, a comprehensive understanding of the chemical's hazards is paramount. This compound, while a valuable research chemical, presents several potential health risks that necessitate careful handling.
Based on available safety data for this compound and structurally similar halogenated carboxylic acids, the primary hazards are identified as follows:
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation upon contact. | P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves/protective clothing.[1][3] |
| Serious Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1][3] |
| Acute Oral Toxicity | May be harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[3] |
Immediate Actions: All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[4] Personal Protective Equipment (PPE) is not optional; it is a critical line of defense.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to provide a complete seal around the eyes.
-
Skin and Body Protection: A chemical-resistant apron or a long-sleeved lab coat is required.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or in poorly ventilated areas.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound.[5][6][7] Halogenated waste streams must be segregated from non-halogenated streams due to the specific incineration requirements needed to neutralize the corrosive and toxic byproducts, such as hydrogen fluoride, that are generated during combustion.[8]
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Protocol for Small, Laboratory-Scale Quantities:
-
Waste Segregation: At the point of generation, all waste contaminated with this compound must be classified as "Halogenated Organic Waste."[5][7] This includes:
-
Unused or excess solid chemical.
-
Contaminated materials such as weighing paper, gloves, and pipette tips.
-
Solutions containing the dissolved compound.
-
Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane) or inorganic waste streams (e.g., acids, bases). [5]
-
-
Container Selection:
-
Collect waste in a designated, compatible container. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate for this type of waste.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Proper Labeling:
-
Before adding any waste, the container must be clearly labeled.
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound."
-
Indicate the associated hazards (e.g., "Irritant," "Corrosive").
-
-
Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when you are actively adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and located at or near the point of waste generation.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Once the container is full, or if it has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS emergency line immediately.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 1.
-
Contain the Spill:
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[3] Do not use combustible materials like paper towels or sawdust.
-
-
Cleanup and Decontamination:
-
Carefully collect the absorbed material and place it into a labeled "Halogenated Organic Waste" container.
-
Clean the spill area with soap and water.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 2-(4-Fluorophenyl)-2-methylpropanoic acid
As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive safety mindset. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Fluorophenyl)-2-methylpropanoic acid. The procedural guidance herein is synthesized from established safety protocols for analogous chemical structures and is designed to empower you to work safely and effectively.
Hazard Assessment and Engineering Controls
The primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Direct contact may cause redness and discomfort.[1]
-
Serious Eye Irritation: Contact with eyes can lead to significant damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Unknown Toxicological Properties: As a research chemical, the full toxicological profile is likely not yet determined.
Therefore, all handling of this compound must be performed with appropriate engineering controls to minimize exposure.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All weighing and solution preparation activities involving solid this compound or its volatile solutions must be conducted within a properly functioning chemical fume hood.[2][3] This is the most critical step in preventing inhalation of airborne particles.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][4] | Goggles provide a seal around the eyes to protect from splashes and fine dust. A face shield offers an additional barrier for the entire face, which is crucial when handling potentially irritating solids.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] | Nitrile gloves offer good resistance to a range of chemicals. It is recommended to wear two pairs of gloves ("double-gloving") when handling the solid or concentrated solutions.[2] Gloves should be inspected for any defects before use and changed immediately if contamination is suspected.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[2][3] | A lab coat protects your skin and personal clothing from accidental spills. Ensure it is fully fastened to provide continuous coverage. |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[3] | Protects feet from spills and dropped objects. |
| Respiratory Protection | Generally not required if work is performed within a fume hood. | If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[3][4] |
Below is a decision-making workflow for the selection of appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[3]
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound.[3]
-
Ensure the fume hood is functioning correctly before starting any work.
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[3]
-
-
Handling the Compound:
-
When handling the solid, use techniques that minimize dust generation.
-
Always add the solid to the solvent, not the other way around, to prevent splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical component of chemical safety and environmental responsibility.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[1]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]
-
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
